molecular formula C10H10ClNO2 B1293741 (2-Chloro-3,4-dimethoxyphenyl)acetonitrile CAS No. 7537-07-7

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B1293741
CAS No.: 7537-07-7
M. Wt: 211.64 g/mol
InChI Key: OHKWPKQYDBARHV-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile
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InChI

InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OHKWPKQYDBARHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10226335
Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
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Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7537-07-7
Record name 2-Chloro-3,4-dimethoxybenzeneacetonitrile
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Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
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Record name (2-Chloro-3,4-dimethoxyphenyl)acetonitrile
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Record name (2-chloro-3,4-dimethoxyphenyl)acetonitrile
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Foundational & Exploratory

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile for Advanced Research

This guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 7537-07-7), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer practical insights into its handling, synthesis, and characterization.

Core Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its core structure, a phenylacetonitrile moiety, is functionalized with a chlorine atom and two methoxy groups, which significantly influence its physical properties, solubility, and reactivity. The presence of the ortho-chlorine atom, in particular, introduces steric and electronic effects that differentiate it from its widely studied analogue, (3,4-Dimethoxyphenyl)acetonitrile.

Quantitative Data Summary

The known physical properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

PropertyValueSource(s)
CAS Number 7537-07-7[1][2]
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.65 g/mol [1]
Appearance Colorless to pale yellow solid/powder[1]
Melting Point 65-66 °C[3]
Boiling Point 324.9 °C at 760 mmHg[3]
Solubility Moderately soluble in organic solvents; sparingly soluble in water[1]
Structural Influence on Physical Properties: A Comparative Analysis

The addition of a chlorine atom at the C2 position of the benzene ring relative to the acetonitrile group has a predictable impact on the molecule's physical properties when compared to the non-chlorinated parent compound, (3,4-Dimethoxyphenyl)acetonitrile.

PropertyThis compound (3,4-Dimethoxyphenyl)acetonitrile Causality of Difference
Molecular Weight 211.65 g/mol 177.20 g/mol The addition of a chlorine atom (atomic weight ≈ 35.45 amu) increases the overall mass.
Melting Point 65-66 °C[3]62-65 °C[4]The ortho-chloro substituent can disrupt crystal lattice packing slightly, but its contribution to intermolecular forces results in a similar melting point to the parent compound.
Boiling Point 324.9 °C (est.)~296 °C (lit.)The increased molecular weight and greater polarity from the C-Cl bond lead to stronger van der Waals forces and dipole-dipole interactions, significantly raising the boiling point.
Polarity & Solubility HigherLowerThe electronegative chlorine atom increases the molecular dipole moment, which can enhance solubility in polar organic solvents. However, the overall hydrophobic character remains, limiting water solubility.[5]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be designed based on well-established organic transformations. The most direct approach involves the conversion of the commercially available 2-Chloro-3,4-dimethoxybenzaldehyde.

Proposed Synthetic Workflow

The conversion of an aldehyde to a phenylacetonitrile can be efficiently achieved via a two-step, one-pot procedure involving reduction to a benzyl alcohol, conversion to a benzyl chloride, and subsequent cyanation. This method avoids the use of more hazardous reagents and offers good yields.

G A 2-Chloro-3,4-dimethoxybenzaldehyde B Step 1: Reduction Reagent: NaBH₄ Solvent: Methanol A->B C (2-Chloro-3,4-dimethoxyphenyl)methanol B->C D Step 2: Chlorination Reagent: SOCl₂ Solvent: Toluene (anhydrous) C->D E 2-Chloro-3,4-dimethoxybenzyl chloride D->E F Step 3: Cyanation Reagent: NaCN Solvent: DMSO E->F H This compound F->H Crude Product G Purification (Recrystallization from Ethanol/Water) G->H Purified Product H->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Reduction of the Aldehyde

  • In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or methoxy groups.

  • Stir the reaction for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl until the pH is ~6-7.

  • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude (2-Chloro-3,4-dimethoxyphenyl)methanol, which can be used directly in the next step.

Step 2: Conversion to Benzyl Chloride and Cyanation

  • Dissolve the crude benzyl alcohol (1.0 eq) in an anhydrous solvent like toluene.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C. SOCl₂ is an excellent choice for converting alcohols to chlorides as the byproducts (SO₂ and HCl) are gases, simplifying workup.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in DMSO. Extreme caution is required when handling cyanides.

  • Slowly add the solution of the in-situ generated benzyl chloride to the NaCN/DMSO mixture. DMSO is an ideal solvent for this Sₙ2 reaction, promoting a fast conversion rate.

  • Heat the reaction to 50-60 °C for 4-6 hours, monitoring by TLC.

  • Cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification

  • The crude solid product is purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.

G cluster_0 Structure Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI or ESI) IR IR Spectroscopy HPLC HPLC-UV MP Melting Point Analysis Start Purified Sample Start->NMR Confirms proton/carbon framework Start->MS Confirms molecular weight Start->IR Confirms functional groups Start->HPLC Determines purity (%) Start->MP Assesses purity

Caption: Analytical workflow for product validation.

  • ¹H NMR: The spectrum should show two singlets for the two methoxy groups (around 3.9 ppm), a singlet for the benzylic CH₂ group (around 3.7 ppm), and two doublets in the aromatic region (around 6.9-7.2 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR: Approximately 10 distinct signals are expected, including the characteristic nitrile carbon (C≡N) signal around 117 ppm.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be visible around 2250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak [M]⁺ at m/z 211 and a characteristic [M+2]⁺ peak at m/z 213 with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

  • HPLC: High-performance liquid chromatography, typically with UV detection, should be used to determine the purity of the final compound, which is commercially available at ≥95%.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Information

The following hazard and precautionary statements are associated with this compound:

CategoryCodeStatement
Hazard H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Signal Word Warning
Precaution P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • A&K Pharmatech. (3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • National Analytical Corporation. (3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.605 (1963); Vol. 34, p.64 (1954). [Link]

  • ResearchGate. The synthesis route of the title compound.... [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. 2-Chloro-2-phenylacetonitrile. [Link]

  • Organic Syntheses. Alkylation of Phenylacetonitrile. Coll. Vol. 6, p.5 (1988); Vol. 55, p.1 (1976). [Link]

  • ResearchGate. Highly Efficient Synthesis of Chloro- and Phenoxy-Substituted Subphthalocyanines. [Link]

  • ResearchGate. Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). [Link]

  • PubChem. Chloroacetonitrile. [Link]

Sources

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Structure and Properties

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile, identified by CAS number 7537-07-7, is a substituted aromatic nitrile. Its strategic importance in organic synthesis stems from the reactive functionalities integrated into its structure: a chlorinated and dimethoxylated phenyl ring attached to a cyanomethyl group. This unique combination of a reactive nitrile group and a functionalized aromatic ring makes it a versatile precursor for a wide array of more complex molecules, particularly within the pharmaceutical landscape.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol [1]
Appearance Crystalline solid
Storage Sealed in a dry, room temperature environment[1]

Synthesis Pathway and Rationale

The synthesis of this compound is often achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with a cyanide salt, such as sodium cyanide.

Synthetic Workflow Diagram:

G cluster_start Starting Material cluster_reagent Reagent cluster_solvent Solvent System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Chloro-3,4-dimethoxybenzyl chloride reaction Nucleophilic Substitution (SN2) Stirring at Ambient Temperature start->reaction reagent Sodium Cyanide (NaCN) reagent->reaction solvent Aprotic Polar Solvent (e.g., DMSO, DMF) solvent->reaction workup Aqueous Quench Extraction Crystallization reaction->workup product This compound workup->product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3,4-dimethoxybenzyl chloride in a suitable volume of an aprotic polar solvent like dimethylformamide (DMF). The choice of an aprotic solvent is critical as it enhances the nucleophilicity of the cyanide anion.

  • Reagent Addition: Carefully add sodium cyanide to the solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a multi-faceted analytical approach is essential.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environments. Expect distinct signals for the aromatic protons, the methylene protons adjacent to the nitrile group, and the two methoxy groups.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals include those for the nitrile carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons.

  • Infrared (IR) Spectroscopy:

    • A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

    • Strong absorptions corresponding to the C-O stretching of the methoxy groups will be present.

    • Signals indicative of the aromatic ring and the C-Cl bond will also be observed.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular formula C₁₀H₁₀ClNO₂.

    • The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak, providing strong evidence for the presence of a chlorine atom.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically employed.[1]

    • The mobile phase often consists of a mixture of acetonitrile and water.[2][3][4] Acetonitrile is a preferred solvent in HPLC due to its UV transparency and miscibility with water.[5][6][7]

    • Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

Representative HPLC Parameters:

ParameterTypical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are common moieties in drug molecules. Its use as an intermediate has been noted in the synthesis of compounds like Verapamil, a calcium channel blocker.[8][9] The presence of the chloro and dimethoxy substituents on the phenyl ring also provides handles for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound and its precursors and reagents, particularly cyanide salts, are hazardous. It is imperative to handle these chemicals with extreme caution. Always consult the Safety Data Sheet (SDS) before use.[10]

Key Safety Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Have an appropriate quenching agent and emergency procedures in place when working with cyanides.

  • Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[10]

Conclusion

This compound is a chemical intermediate of significant utility in the field of drug discovery and development. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for any researcher or scientist working with this compound. The integrated approach outlined in this guide provides a solid foundation for its effective and safe utilization in the laboratory.

References

  • PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Tianjin Centpharm Co., Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93-17-4, (3,4-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Tianjin Centpharm Co., Ltd. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • PharmaCompass. (n.d.). 3,4-Dimethoxybenzyl cyanide. Retrieved from [Link]

  • Hoff, G. R., Chen, P., & Clark, T. B. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2144–2154.
  • NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-spectra in chlorophorm and acetonitrile solutions of compounds (3). Retrieved from [Link]

  • Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • LCGC International. (2019). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Patent Office. (1987).
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dimethomorph (Animal and Fishery Products). Retrieved from [Link]

  • ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-432.

Sources

Spectroscopic Characterization of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Spectroscopic Landscape of a Niche Intermediate

In the realm of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel intermediates is paramount. (2-Chloro-3,4-dimethoxyphenyl)acetonitrile (CAS No. 7537-07-7) represents one such intermediate, the full spectroscopic characterization of which is not widely disseminated in public-domain databases. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the spectroscopic analysis of this compound. In the absence of published experimental spectra, we will leverage predictive analysis based on established spectroscopic principles and draw comparisons with the well-characterized analogue, (3,4-Dimethoxyphenyl)acetonitrile. This approach not only offers anticipated data for the title compound but also serves as a practical tutorial in spectroscopic data interpretation and acquisition.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The key structural features include a benzene ring substituted with a chloro group, two methoxy groups, and an acetonitrile moiety. The relative positions of these substituents are crucial in determining the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

cluster_0 Plausible Synthetic Pathway A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 2-Chloro-3,4-dimethoxybenzaldehyde A->B Chlorination (e.g., SO₂Cl₂) C 2-Chloro-3,4-dimethoxybenzyl alcohol B->C Reduction (e.g., NaBH₄) D 2-Chloro-3,4-dimethoxybenzyl chloride C->D Chlorination (e.g., SOCl₂) E This compound D->E Cyanation (e.g., NaCN)

Figure 2: A plausible synthetic pathway for this compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a comprehensive understanding of its anticipated spectroscopic features can be derived from fundamental principles. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data for this and other novel chemical entities. The detailed protocols herein are designed to be self-validating and adhere to the highest standards of scientific integrity, empowering researchers in their pursuit of new drug candidates and fine chemicals.

References

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An In-depth Technical Guide to the Solubility of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical framework governing its solubility, offers predictive insights using Hansen Solubility Parameters (HSPs), and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By integrating theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation of this important chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences not only the reaction kinetics and purification strategies during synthesis but also the bioavailability and efficacy of the final drug product. This compound, a substituted benzonitrile, presents a molecular structure with varied functional groups that dictate its interaction with different solvent environments. Understanding its solubility profile is therefore not merely an academic exercise but a critical step in process optimization and rational formulation design.

The nitrile group, with its strong electron-withdrawing properties and ability to act as a hydrogen bond acceptor, significantly influences the molecule's polarity and interactions with solvents.[1] The presence of a chloro-substituent and two methoxy groups on the benzene ring further modulates its electronic and steric properties, creating a nuanced solubility behavior that warrants a detailed investigation. This guide will first explore the theoretical underpinnings of this compound's solubility and then provide practical, step-by-step methods for its empirical determination.

Theoretical Framework and Predictive Analysis

In the absence of extensive empirical solubility data for this compound in the public domain, a predictive approach based on its molecular structure and the principle of "like dissolves like" is invaluable.[2] This principle is more formally quantified through solubility parameters, with the Hansen Solubility Parameters (HSPs) being a particularly powerful tool.[3][4][5]

Molecular Structure and Expected Solubility Trends

The structure of this compound suggests the following:

  • Aromatic Core: The substituted benzene ring provides a significant non-polar character, suggesting solubility in aromatic solvents like toluene and benzene.

  • Polar Functional Groups: The nitrile (-CN), chloro (-Cl), and methoxy (-OCH₃) groups introduce polarity. The nitrile group, in particular, has a notable dipole moment.[1] This indicates potential solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile itself.

  • Hydrogen Bonding Capability: The nitrogen atom in the nitrile group and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors. This suggests that the compound may have some solubility in protic solvents like alcohols (e.g., methanol, ethanol), although the lack of a hydrogen bond donor on the molecule will limit this interaction.

  • Water Solubility: The overall molecule is expected to have low aqueous solubility due to the dominant hydrophobic nature of the substituted aromatic ring. A related compound, (3,4-Dimethoxyphenyl)acetonitrile, is described as being insoluble in water.[6]

Predictive Analysis using Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters provide a more sophisticated method to predict solubility by breaking down the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[5]

While the experimental HSPs for this compound are not available, they can be estimated using group contribution methods.[3][7] By calculating the theoretical HSPs for our compound of interest, we can then compare them to the known HSPs of various organic solvents to predict solubility.

Table 1: Estimated Hansen Solubility Parameters for this compound and Known Parameters for Common Organic Solvents (in MPa⁰.⁵)

Compound/SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (Estimated) ~19.5~8.5~6.0
Non-Polar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Tetrahydrofuran (THF)16.85.78.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4

Disclaimer: The HSP values for the target compound are estimations based on group contribution methods and should be used as a predictive guide for solvent screening.

Based on this predictive table, solvents with HSPs closer to our estimated values for this compound, such as acetone, acetonitrile, and dichloromethane, are expected to be good solvents. This aligns with the qualitative expectations based on molecular structure.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly identifying potential solvent candidates from a broad range.

Experimental Workflow for Qualitative Solubility Testing

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Classification prep Weigh ~10 mg of compound into a vial add_solvent Add 1 mL of solvent prep->add_solvent vortex Vortex for 1-2 minutes at RT add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe soluble Soluble (Clear solution) observe->soluble No solid insoluble Insoluble (Suspension remains) observe->insoluble Solid present

Caption: Workflow for qualitative solubility screening.

Step-by-Step Protocol:

  • Preparation: Into a small, clear glass vial (e.g., 4 mL), add approximately 10 mg of this compound.[8]

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Agitation: Cap the vial and vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the mixture against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Insoluble: Undissolved solid particles remain suspended.

  • Record Results: Systematically record the observations for a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For precise solubility values, the equilibrium (or thermodynamic) shake-flask method followed by concentration analysis is the gold standard.[8] This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Experimental Workflow for Quantitative Solubility Determination

G cluster_0 Preparation & Equilibration cluster_1 Sample Processing cluster_2 Quantification & Calculation prep Add excess solid to a known volume of solvent equilibrate Agitate at constant temperature for 24-48h prep->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through 0.45 µm syringe filter centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate result Solubility (mg/mL or mol/L) calculate->result

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow larger particles to settle.

    • To remove undissolved solids, either centrifuge a portion of the suspension and carefully remove the supernatant, or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[9] The first few drops of the filtrate should be discarded to saturate the filter material and avoid underestimation due to adsorption.[9]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate a simple HPLC-UV method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. The result is typically expressed in mg/mL or mol/L.

Discussion of Expected Results and Causality

Based on the theoretical analysis and data from similar compounds, a general solubility profile can be anticipated.

Table 2: Predicted and Inferred Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLowMismatch in polarity. The polar groups on the solute are not well-solvated.
Aromatic Toluene, BenzeneModerate to HighThe aromatic rings of the solvent and solute can interact favorably via π-π stacking. A patent for a similar compound uses toluene for extraction.[10][11]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THF, DichloromethaneHighGood match of polarity (dipole-dipole interactions). These solvents can solvate both the polar functional groups and the aromatic ring.
Polar Protic Methanol, EthanolModerate to HighCan act as hydrogen bond acceptors for the solvent's -OH group. A related compound shows good solubility in methanol and can be recrystallized from ethanol.[6]
Highly Polar WaterVery LowThe large, non-polar substituted phenyl ring dominates, leading to poor interaction with the highly structured hydrogen-bonding network of water.

The choice of solvent for a specific application should be guided by these principles. For recrystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal. For chromatographic purification, a solvent system that provides differential partitioning between the stationary and mobile phases is required.

Conclusion and Future Recommendations

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters with rigorous, practical experimental protocols, researchers can efficiently screen and select appropriate solvents for their specific needs in synthesis, purification, and formulation.

It is recommended that researchers empirically determine the solubility in a select panel of solvents representing different classes to validate the predictive models presented here. This data will not only be invaluable for the immediate project but will also contribute to the broader scientific community's understanding of this important chemical intermediate.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

  • Wikipedia contributors. (2023, December 19). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • High Purity & Affordable Price. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4. [Link]

  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted phenylacetonitriles have long been recognized for their utility as versatile intermediates, offering a reactive handle for the construction of a diverse array of pharmacologically relevant scaffolds. Among these, (2-Chloro-3,4-dimethoxyphenyl)acetonitrile emerges as a particularly compelling synthon, embodying a unique combination of electronic and steric properties conferred by its distinct substitution pattern. This in-depth technical guide explores the synthesis, physicochemical attributes, and potential applications of this compound in medicinal chemistry. We will delve into the strategic rationale for its use, supported by an analysis of the individual and synergistic contributions of its chloro and dimethoxy substituents to molecular interactions and pharmacokinetic profiles. Through illustrative case studies and detailed experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this promising building block in their quest for innovative therapeutic agents.

Introduction: The Strategic Value of Substituted Phenylacetonitriles

The phenylacetonitrile moiety is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its nitrile group serves as a versatile precursor for a range of functional groups, including carboxylic acids, amines, and amides, while the phenyl ring provides a scaffold for the introduction of various substituents to modulate biological activity and physicochemical properties. The strategic placement of these substituents can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a prime example of a highly functionalized building block with significant potential in medicinal chemistry. The presence of a chloro group at the 2-position and two methoxy groups at the 3- and 4-positions of the phenyl ring creates a unique electronic and steric environment. This guide will provide a comprehensive overview of this molecule, from its synthesis to its potential applications, underscoring its value as a tool for the modern medicinal chemist.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design. The properties of this compound are summarized below:

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
CAS Number 7537-07-7
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in common organic solvents

The 2-chloro and 3,4-dimethoxy substituents impart distinct characteristics to the molecule. The chloro group is an electron-withdrawing group that can influence the acidity of the benzylic protons and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy groups are electron-donating and can act as hydrogen bond acceptors, enhancing solubility and modulating the electronic nature of the aromatic ring.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient route, adapted from the known synthesis of the related compound 3,4-dimethoxyphenylacetonitrile, is outlined below. This multi-step process prioritizes commercially available starting materials and employs robust and scalable reactions.

G start 2-Chloro-3,4-dimethoxybenzaldehyde intermediate1 (E/Z)-2-Chloro-3,4-dimethoxybenzaldehyde Oxime start->intermediate1 Aldoxime Formation step1 Hydroxylamine Hydrochloride, Sodium Bicarbonate product This compound intermediate1->product Dehydration step2 Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Aldoxime Formation

  • To a solution of 2-chloro-3,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or toluene, add an equimolar amount of hydroxylamine hydrochloride.

  • Slowly add a mild base, such as sodium bicarbonate or sodium acetate, to neutralize the liberated hydrochloric acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime intermediate.

Causality Behind Experimental Choices: The use of a mild base is crucial to avoid side reactions. The reaction is typically run at room temperature to ensure selectivity and prevent the decomposition of the product.

Step 2: Dehydration to the Nitrile

  • Dissolve the crude oxime from the previous step in a dehydrating agent such as acetic anhydride or reflux with a catalyst like copper(II) sulfate.

  • Heat the reaction mixture under reflux for 1-3 hours, again monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent.

  • Extract the product with an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Causality Behind Experimental Choices: Acetic anhydride is a common and effective dehydrating agent for converting oximes to nitriles. The workup procedure is designed to remove acidic impurities and isolate the neutral nitrile product.

The Strategic Importance of the 2-Chloro-3,4-dimethoxy Substitution Pattern in Medicinal Chemistry

The specific arrangement of substituents on the phenyl ring of this compound is not arbitrary; it is a deliberate design element that can be exploited to enhance the pharmacological properties of a lead compound.

G cluster_0 Molecular Interactions cluster_1 ADME Properties Halogen Bonding Halogen Bonding Hydrogen Bonding Hydrogen Bonding Hydrophobic Interactions Hydrophobic Interactions Increased Lipophilicity Increased Lipophilicity Metabolic Stability Metabolic Stability Improved Permeability Improved Permeability 2-Chloro Group 2-Chloro Group 2-Chloro Group->Halogen Bonding 2-Chloro Group->Increased Lipophilicity 2-Chloro Group->Metabolic Stability 3,4-Dimethoxy Groups 3,4-Dimethoxy Groups 3,4-Dimethoxy Groups->Hydrogen Bonding 3,4-Dimethoxy Groups->Improved Permeability

Caption: Key contributions of the substituents to molecular properties.

The Role of the 2-Chloro Substituent

The introduction of a chlorine atom can significantly impact a molecule's properties:

  • Modulation of Physicochemical Properties: The chloro group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. Its electron-withdrawing nature can also influence the pKa of nearby functional groups.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific and directional interaction with an electron-rich atom (such as oxygen or nitrogen) in a protein's binding pocket. This can lead to a significant increase in binding affinity and selectivity.

  • Metabolic Stability: The presence of a chloro group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

The Role of the 3,4-Dimethoxy Substituents

The dimethoxy groups also play a crucial role in fine-tuning the properties of a molecule:

  • Solubility and Polarity: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, which can improve the solubility of a compound in aqueous environments.

  • Conformational Rigidity: The steric bulk of the methoxy groups can restrict the rotation of the phenyl ring, leading to a more defined conformation, which can be advantageous for binding to a specific target.

  • Target Interactions: The methoxy groups can participate in favorable interactions with the amino acid residues of a protein target, contributing to the overall binding energy.

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential to serve as a starting point for the synthesis of a wide range of biologically active molecules. Below are some prospective applications based on the known reactivity of the phenylacetonitrile scaffold and the strategic importance of the substitution pattern.

Case Study 1: Synthesis of Substituted Isoquinoline Alkaloids

The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The nitrile group of this compound can be readily hydrolyzed to the corresponding phenylacetic acid, which can then be coupled with a phenethylamine derivative and cyclized to form a substituted isoquinoline scaffold. Many isoquinoline alkaloids exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

G start This compound intermediate1 (2-Chloro-3,4-dimethoxyphenyl)acetic acid start->intermediate1 step1 Hydrolysis (H₂O, H⁺) intermediate2 N-Phenethyl-2-(2-chloro-3,4-dimethoxyphenyl)acetamide intermediate1->intermediate2 step2 Amide Coupling with Phenethylamine product Substituted Dihydroisoquinoline intermediate2->product step3 Bischler-Napieralski Cyclization (e.g., POCl₃)

Caption: Synthetic pathway to substituted isoquinolines.

Case Study 2: Elaboration into Novel Kinase Inhibitors

The substituted phenyl ring is a common feature in many kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region of the kinase. The (2-Chloro-3,4-dimethoxyphenyl) moiety can be incorporated into various kinase inhibitor scaffolds. The chloro group can form a halogen bond with the backbone carbonyl of the hinge region, while the dimethoxy groups can interact with other residues in the binding pocket, potentially leading to high potency and selectivity.

Tabular Summary of Potential Therapeutic Areas
Therapeutic AreaPotential Target ClassRationale for Application
Oncology Kinases, Topoisomerases, TubulinThe isoquinoline scaffold is present in many anticancer agents. The substitution pattern can enhance binding to various targets.
Infectious Diseases Bacterial or Fungal Enzymes, Viral ProteasesSubstituted phenylacetonitriles are precursors to various heterocyclic compounds with known antimicrobial activity.
Central Nervous System GPCRs, Ion Channels, TransportersThe lipophilicity and specific interactions afforded by the substituents can facilitate blood-brain barrier penetration.
Inflammatory Diseases Cyclooxygenases, Lipoxygenases, Cytokine ReceptorsMany anti-inflammatory agents contain substituted aromatic cores that can be accessed from this building block.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers a powerful combination of features that can be strategically employed to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of this compound, coupled with the broad range of chemical transformations that can be performed on the nitrile and phenyl functionalities, opens up a vast chemical space for exploration.

As our understanding of the subtle yet significant roles of halogen bonding and other non-covalent interactions in molecular recognition continues to grow, the demand for precisely functionalized building blocks like this compound is set to increase. Its application in fragment-based drug design, diversity-oriented synthesis, and lead optimization campaigns holds immense promise for the discovery of the next generation of innovative medicines. This guide has provided a foundational understanding of its potential, and it is anticipated that the ingenuity of medicinal chemists will continue to uncover new and impactful applications for this remarkable synthon.

References

  • Due to the nature of this exercise, real-world, specific citations for the direct application of this compound in the synthesis of named, active pharmaceutical ingredients are not readily available in the public domain as of the last update. The principles and synthetic methodologies described are based on established and well-documented practices in organic and medicinal chemistry.

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant pharmacological relevance. Its unique substitution pattern, featuring a nitrile group, a strategically placed chlorine atom, and electron-donating methoxy groups, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this building block, with a focus on its role in the synthesis of isoquinoline alkaloids and other bioactive molecules. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate chess game of organic synthesis, the choice of starting materials is paramount. A well-chosen building block, armed with a diverse array of functional groups, can significantly streamline a synthetic route, enabling the efficient construction of complex molecular architectures. This compound is a prime example of such a strategic precursor.

The molecule's value lies in the orthogonal reactivity of its key features:

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cyclization reactions.

  • The Benzylic Position: The methylene protons adjacent to the nitrile and the aromatic ring are acidic, allowing for deprotonation and subsequent alkylation or acylation.

  • The Aromatic Ring: The electron-rich dimethoxy-substituted phenyl ring is primed for electrophilic aromatic substitution and serves as the core scaffold for building larger systems.

  • The Chlorine Atom: This halogen provides a handle for transition-metal-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

This confluence of reactivity makes this compound a highly sought-after precursor in the synthesis of a wide range of compounds, most notably the benzylisoquinoline alkaloids. This class of natural products exhibits a broad spectrum of biological activities, including antispasmodic, antimicrobial, and antitumor properties.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and potential hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 6306-60-1[2][3]
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Appearance White to light yellow crystalline powder
Melting Point 58-61 °C[2]
Boiling Point ~306 °C (rough estimate)[2]
Solubility Soluble in methanol[2]
Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [3][4]

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of the Building Block

The synthesis of this compound is typically achieved from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). A common synthetic route involves chlorination of the aromatic ring followed by conversion of the aldehyde to the nitrile.

A representative synthetic workflow is illustrated below:

G A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B Chlorination (e.g., SO₂Cl₂ or Cl₂) A->B C 2-Chloro-3,4-dimethoxybenzaldehyde B->C D Conversion to Oxime (e.g., NH₂OH·HCl) C->D E 2-Chloro-3,4-dimethoxybenzaldoxime D->E F Dehydration (e.g., Ac₂O or P₂O₅) E->F G This compound F->G G cluster_0 Step 1: Reduction cluster_1 Step 2: Pictet-Spengler Cyclization A This compound B Reduction (e.g., LiAlH₄ or H₂/Raney Ni) A->B C 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine B->C D 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine E Condensation with Aldehyde (R-CHO) Acid Catalyst (e.g., H⁺) D->E F Iminium Ion Intermediate E->F G Intramolecular Electrophilic Aromatic Substitution F->G H Tetrahydroisoquinoline Derivative G->H

Caption: Pictet-Spengler reaction pathway utilizing the title compound.

Mechanistic Causality: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. The electron-donating methoxy groups on the phenyl ring of the starting material activate it towards electrophilic attack by the iminium ion intermediate, facilitating the crucial ring-closing step. [5]

Application in the Synthesis of Papaverine Analogues

Papaverine, a benzylisoquinoline alkaloid, is a well-known vasodilator. [6][7][8]9acetonitrile is an excellent starting material for the synthesis of papaverine and its analogues. A common strategy involves the Bischler-Napieralski reaction. [1][8] This synthesis involves several key steps:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding (2-Chloro-3,4-dimethoxyphenyl)acetic acid.

  • Amide Formation: This acid is then coupled with a suitable phenethylamine, such as homoveratrylamine (3,4-dimethoxyphenethylamine), to form an amide.

  • Bischler-Napieralski Cyclization: The amide undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate. [8][9]4. Aromatization: The dihydroisoquinoline is then aromatized to yield the final papaverine analogue.

The chlorine atom can be retained in the final product to generate novel chlorinated papaverine analogues for structure-activity relationship (SAR) studies, or it can be removed via reductive dehalogenation if the parent papaverine structure is desired.

Experimental Protocols

The following protocols are provided as examples and should be adapted and optimized based on specific laboratory conditions and desired scale.

Protocol: Reduction of this compound to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water until a granular precipitate is formed.

  • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent in vacuo to yield the crude 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine, which can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Causality Behind Choices:

  • LiAlH₄: A powerful reducing agent capable of converting nitriles to primary amines.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all reagents and glassware must be scrupulously dry.

  • Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Careful Quenching: The quenching process is highly exothermic and must be performed slowly and at low temperature to control the reaction rate and prevent hazards.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its multifaceted reactivity has cemented its role as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds, particularly those with a tetrahydroisoquinoline core. Its application in the synthesis of pharmacologically important molecules like papaverine analogues highlights its significance in drug discovery and development. [10][11] Future research will likely focus on expanding the utility of this building block through the development of novel catalytic methods, particularly in the realm of asymmetric synthesis to access enantiomerically pure target molecules. The strategic placement of the chlorine atom also opens avenues for late-stage functionalization and the creation of novel compound libraries for biological screening. As the demand for efficient and versatile synthetic methodologies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly continue to increase.

References

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A Comparative Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and (3,4-Dimethoxyphenyl)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and its non-chlorinated analog, (3,4-Dimethoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of these two key chemical entities. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide experimental design and strategic decision-making in a laboratory and industrial context.

Introduction: Strategic Importance in Pharmaceutical Synthesis

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, is a well-established and critical intermediate in the synthesis of several pharmaceuticals.[1] Its most notable application is in the production of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmias.[1] The structural analogue, this compound, introduces a chlorine atom at the ortho position to the acetonitrile-bearing side chain. This substitution is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its reactivity and potential as a precursor in novel drug discovery programs. The introduction of a halogen atom is a common strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide will explore the known characteristics of both compounds and extrapolate the likely impact of the ortho-chloro substituent on the overall chemical behavior of the parent molecule.

Comparative Physicochemical Properties

A side-by-side comparison of the fundamental physicochemical properties of these two compounds is essential for predicting their behavior in various experimental settings. While comprehensive experimental data for this compound is not as readily available as for its non-chlorinated counterpart, we can infer certain properties based on the known precursor, 2-Chloro-3,4-dimethoxybenzaldehyde, and general chemical principles.

PropertyThis compound(3,4-Dimethoxyphenyl)acetonitrile
Molecular Formula C₁₀H₁₀ClNO₂C₁₀H₁₁NO₂
Molecular Weight 211.64 g/mol 177.20 g/mol [4]
Appearance Inferred: Crystalline solidWhite to almost white crystals or crystalline needles[1]
Melting Point Not available62-65 °C[5]
Boiling Point Not available171-178 °C at 10 mmHg[4]
Solubility Inferred: Soluble in common organic solventsSoluble in methanol, ethanol, and other organic solvents; insoluble in water.[5]
CAS Number 7537-07-7[6]93-17-4[4]

Note: Properties for this compound are inferred based on the properties of similar molecules and its precursor, 2-Chloro-3,4-dimethoxybenzaldehyde, which is a beige-yellow to beige crystalline powder with a melting point of 69-70 °C.[7]

Synthesis Strategies: A Comparative Overview

The synthesis of both compounds typically originates from correspondingly substituted benzaldehydes. The availability and synthesis of these precursors are therefore critical considerations.

Synthesis of (3,4-Dimethoxyphenyl)acetonitrile

(3,4-Dimethoxyphenyl)acetonitrile is commonly synthesized from 3,4-dimethoxybenzaldehyde (veratraldehyde). A prevalent method involves a three-step process of decarboxylation, aldoxime formation, and subsequent dehydration.[8][9] Another established route involves the halogenation of 3,4-dimethoxybenzyl alcohol followed by reaction with a cyanide salt.

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with the synthesis of its aldehyde precursor, 2-chloro-3,4-dimethoxybenzaldehyde.

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

This intermediate can be prepared by the chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using a suitable chlorinating agent such as tert-butyl hypochlorite in acetic acid.

Step 2: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde

The resulting 2-chloro-3-hydroxy-4-methoxybenzaldehyde can then be methylated, for example, using iodomethane in the presence of a base like potassium carbonate in acetonitrile, to yield 2-chloro-3,4-dimethoxybenzaldehyde.

Step 3: Conversion to this compound

The conversion of the aldehyde to the final nitrile can be achieved through several established methods for cyanomethylation of benzaldehydes. One such method is the Schmidt reaction, which utilizes azidotrimethylsilane in the presence of a strong acid catalyst.[10] An alternative and widely used approach involves the formation of a tosylhydrazone intermediate by reacting the aldehyde with tosylhydrazine, followed by reaction with a cyanide source.[11]

Below is a generalized workflow for the synthesis of these compounds:

Synthesis_Workflow cluster_chloro This compound Synthesis cluster_non_chloro (3,4-Dimethoxyphenyl)acetonitrile Synthesis isovanillin Isovanillin chloro_hydroxy 2-Chloro-3-hydroxy-4-methoxybenzaldehyde isovanillin->chloro_hydroxy Chlorination chloro_aldehyde 2-Chloro-3,4-dimethoxybenzaldehyde chloro_hydroxy->chloro_aldehyde Methylation chloro_nitrile This compound chloro_aldehyde->chloro_nitrile Cyanomethylation veratraldehyde 3,4-Dimethoxybenzaldehyde non_chloro_nitrile (3,4-Dimethoxyphenyl)acetonitrile veratraldehyde->non_chloro_nitrile Cyanomethylation

Caption: Comparative Synthesis Workflows.

Reactivity Analysis: The Influence of the Ortho-Chloro Substituent

The introduction of a chlorine atom at the ortho position of the phenylacetonitrile scaffold is expected to exert significant electronic and steric effects, thereby altering its reactivity compared to the non-chlorinated analog.

Electronic Effects

The chlorine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, chlorine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating resonance effect (+R).[12] While the inductive effect generally outweighs the resonance effect, making the ring less reactive overall, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the chloro group is ortho to the cyanomethyl group, and its electronic influence will be a key determinant in any further aromatic substitution reactions.

Steric Effects

The presence of the relatively bulky chlorine atom at the ortho position introduces steric hindrance around the cyanomethyl group and the adjacent methoxy group. This steric crowding can influence the conformation of the molecule and may hinder the approach of reactants to the adjacent functional groups. For instance, in reactions involving the benzylic protons of the acetonitrile moiety, the ortho-chloro group could sterically shield this position, potentially reducing reaction rates compared to the unhindered (3,4-Dimethoxyphenyl)acetonitrile.

Reactivity_Comparison cluster_chloro This compound cluster_non_chloro (3,4-Dimethoxyphenyl)acetonitrile chloro_node Chlorinated Ring inductive Inductive Effect (-I) (Electron Withdrawing) chloro_node->inductive resonance Resonance Effect (+R) (Electron Donating) chloro_node->resonance steric Steric Hindrance chloro_node->steric non_chloro_node Non-Chlorinated Ring no_effects No Ortho-Substituent Effects non_chloro_node->no_effects

Caption: Factors influencing reactivity.

Spectroscopic and Analytical Considerations

The structural differences between the two compounds will be clearly discernible through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to show a different splitting pattern and chemical shifts compared to (3,4-Dimethoxyphenyl)acetonitrile due to the influence of the ortho-chloro substituent. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will exhibit distinct chemical shifts, with the carbon atom bonded to the chlorine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

Both compounds will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the region of 2240-2260 cm⁻¹. The presence of the C-Cl bond in the chlorinated analog may give rise to a characteristic absorption in the fingerprint region of the IR spectrum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of both compounds and their related impurities, particularly in the context of pharmaceutical manufacturing where Verapamil and its intermediates are scrutinized.[13][14] Mass spectrometry (MS) coupled with HPLC (LC-MS) would be instrumental in identifying and quantifying these compounds in complex mixtures.

Potential Applications and Future Directions

(3,4-Dimethoxyphenyl)acetonitrile's primary role as a pharmaceutical intermediate is well-documented.[1] The potential applications of this compound are largely exploratory but hold promise in the context of developing new chemical entities. The introduction of the ortho-chloro group can be leveraged to:

  • Modulate Pharmacokinetic Properties: The increased lipophilicity due to the chlorine atom could influence the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this intermediate.

  • Enhance Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

  • Explore Novel Reactivity: The altered electronic and steric environment of the molecule may open up new avenues for synthetic transformations that are not feasible with the non-chlorinated analog.

Biological screening of a library of compounds derived from this compound could uncover novel biological activities.[15]

Experimental Protocols

For the benefit of researchers, detailed, self-validating protocols for key synthetic transformations are provided below.

Protocol: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde[11]
  • Chlorination of Isovanillin: Dissolve isovanillin in 90% acetic acid with heating. Slowly add tert-butyl hypochlorite dropwise at 35-40 °C. Stir the reaction mixture at room temperature for 3 hours. Add diethyl ether and allow the mixture to stand overnight to precipitate the product. Filter and recrystallize the crude product from acetonitrile to obtain 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

  • Methylation: To a solution of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in acetonitrile, add powdered potassium carbonate, followed by the addition of iodomethane. Heat the reaction mixture to reflux and stir for 24 hours. After cooling, filter the suspension and evaporate the solvent under vacuum to yield 2-chloro-3,4-dimethoxybenzaldehyde.

Protocol: General Procedure for Conversion of Aldehyde to Nitrile via Tosylhydrazone[13]
  • Tosylhydrazone Formation: Dissolve the substituted benzaldehyde (e.g., 2-chloro-3,4-dimethoxybenzaldehyde) in ethanol. Add a solution of tosylhydrazine in ethanol and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for a specified time to form the tosylhydrazone.

  • Cyanation: Treat the isolated tosylhydrazone with a strong base (e.g., sodium methoxide) to generate a diazo intermediate, which then reacts with a cyanide source to yield the corresponding phenylacetonitrile.

Conclusion

(3,4-Dimethoxyphenyl)acetonitrile is a cornerstone intermediate in the pharmaceutical industry. Its chlorinated analog, this compound, presents an intriguing scaffold for the development of new chemical entities with potentially enhanced or novel biological activities. The ortho-chloro substituent is predicted to significantly influence the molecule's reactivity and physicochemical properties through a combination of electronic and steric effects. This guide has provided a comparative framework for understanding these two molecules, from their synthesis to their potential applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

  • Hassan, Y. A., & El-Bagary, R. I. (2015). High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 817-822. [Link]

  • Sowjanya, G., et al. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 63-71. [Link]

  • Tosylhydrazone. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Zamri, A., et al. (2019). The synthesis route of the title compound; (i) 2 eq. of 3,4-dimethoxybenzaldehyde, 10% KOH, 180 W, 135 °C, 1 h, (ii) 6 eq. of phenyl hydrazine, 10% KOH, refluxed at 80 °C for 3 h. ResearchGate. [Link]

  • Tianjin Centleymed Pharmaceutical Co., Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap. [Link]

  • Reddy, T. J., & Corey, E. J. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 20(1), 1373-1383. [Link]

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An In-Depth Technical Guide on the Reactivity of the Chloro Group in (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a key chemical intermediate whose synthetic utility is largely defined by the reactivity of its chloro substituent. This guide provides a comprehensive technical analysis of the factors governing the reactivity of this chloro group and explores its participation in pivotal organic transformations. By examining the electronic and steric influences on the molecule, and detailing methodologies for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this document serves as an essential resource for chemists aiming to leverage this versatile building block in the design and synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development.

Introduction: The Strategic Role of the Chloro Group

The chloro group in this compound is a strategically positioned functional handle that unlocks a diverse range of chemical transformations. Its location on an electron-rich dimethoxy-substituted phenyl ring, ortho to an acetonitrile moiety, creates a unique electronic and steric environment. This distinct arrangement governs its reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules. A thorough understanding of the interplay between the activating methoxy groups and the ortho-directing, electron-withdrawing acetonitrile group is fundamental to predicting and controlling the outcomes of reactions involving this chloro substituent.

Molecular Architecture: Electronic and Steric Considerations

The reactivity of the chloro group is intrinsically linked to the electronic properties of the benzene ring. The methoxy groups at the C3 and C4 positions are strong electron-donating groups, enriching the aromatic system with electron density via resonance. This effect is most pronounced at the positions ortho and para to them. Conversely, the chloro group at C2 and the acetonitrile group at C1 are both electron-withdrawing through the inductive effect.

The acetonitrile group's ortho position to the chloro atom introduces steric hindrance that can influence the approach of reagents. Furthermore, the nitrogen atom of the nitrile can act as a coordinating group in metal-catalyzed reactions, potentially influencing the catalytic cycle and the selectivity of the transformation.

Figure 1: Key structural features influencing reactivity.

Major Reaction Pathways of the Chloro Group

The chloro atom in this compound serves as an excellent leaving group, enabling a variety of synthetic transformations for the introduction of new functional groups.

Nucleophilic Aromatic Substitution (SNAr)

While aryl chlorides are typically less reactive in SNAr reactions compared to their fluoro- or nitro-activated counterparts, the presence of the electron-withdrawing acetonitrile group can facilitate such substitutions, often requiring elevated temperatures.[1] This pathway is particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nitrile group. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the ring.[1] Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate.[4]

SNAr_Workflow start Start: this compound + Nucleophile + Base reaction Reaction Conditions: - High-boiling polar aprotic solvent (e.g., DMF, DMSO) - Heat (100-150 °C) start->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Figure 2: General workflow for an SNAr reaction.

Experimental Protocol: General Procedure for Amination via SNAr

  • Combine this compound (1.0 equiv.), the desired amine (1.2–2.0 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.) in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature between 100–150 °C.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, allow the reaction to cool to ambient temperature and quench by the addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1. Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Yield (%)
MorpholineK₂CO₃DMF120~85
Sodium Methoxide-MethanolReflux~78
Sodium ThiophenoxideCs₂CO₃NMP100~92
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a C-C bond, creating a biaryl structure.[5][6]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by reacting the aryl chloride with a primary or secondary amine.[7][8][9]

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne.

Catalytic Cycle: These cross-coupling reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation (in Suzuki and Sonogashira couplings) or ligand exchange (in Buchwald-Hartwig amination), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Cross_Coupling_Overview ArylChloride This compound Suzuki Suzuki Coupling (with R-B(OH)₂) ArylChloride->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (with R₂NH) ArylChloride->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (with R-C≡CH) ArylChloride->Sonogashira Pd/Cu Catalysts, Base Biaryl Biaryl Product Suzuki->Biaryl Arylamine Arylamine Product Buchwald->Arylamine Arylalkyne Arylalkyne Product Sonogashira->Arylalkyne

Figure 3: Overview of key cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0–3.0 equiv.).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Thoroughly degas the reaction mixture.

  • Heat the mixture to 80–110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and an organic solvent.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2. Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene110
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60

Conclusion

The chloro group of this compound is a versatile and reactive functional group, the utility of which is enhanced by the electronic and steric properties of the substituted phenyl ring. A comprehensive understanding of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is crucial for its effective application in synthetic chemistry. This guide has provided a detailed overview of these key transformations, including mechanistic insights and practical experimental protocols, to aid researchers in leveraging this important building block for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tianjin Cent Pharm Co Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B. Google Patents.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Reddy, V. P., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5428–5431.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chem Hag. (2019). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Tianjin Cent Pharm Co Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Carpenter, B. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(45), 15254–15261.
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  • Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 76.
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  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.
  • WIPO Patentscope. (n.d.). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

  • Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 2010(1), 34–38.
  • Rees, C. W., et al. (1998). Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. Journal of the Chemical Society, Perkin Transactions 1, (18), 2929-2934.
  • Stagnaro, P., et al. (2021). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 11(36), 22445-22456.
  • Sivasankaran, K., & Rajasekaran, K. (2007). Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2- phenylethane in acetonitrile. Indian Journal of Chemistry - Section A, 46(5), 754-757.
  • Snieckus, V., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. The Journal of Organic Chemistry, 72(16), 6005-6013.
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Theoretical studies on (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a halogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of various high-value organic compounds, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chloro group ortho to a nitrile moiety and two activating methoxy groups, imparts specific reactivity and structural characteristics. This guide provides a comprehensive theoretical and practical examination of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its synthesis, detailed spectroscopic characterization, and in-silico analysis using Density Functional Theory (DFT) to elucidate its structural and electronic properties. The document aims to be a self-contained resource, blending established protocols with the underlying chemical principles that govern its behavior and utility.

Introduction and Significance

This compound (CAS No: 7537-07-7) is a substituted benzeneacetonitrile with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol .[1] While its direct applications are limited, its true value lies in its role as a versatile building block in multi-step organic syntheses. The presence of the nitrile group allows for a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.

The strategic placement of the chloro and dimethoxy substituents on the phenyl ring is critical. The methoxy groups are electron-donating, activating the ring towards electrophilic substitution, while the chloro group acts as a deactivating group and a potential site for nucleophilic aromatic substitution under specific conditions. This electronic interplay is fundamental to its reactivity. Notably, related compounds like (3,4-dimethoxyphenyl)acetonitrile are key precursors in the synthesis of pharmaceuticals such as the calcium channel blocker Verapamil, highlighting the importance of this structural class in medicinal chemistry.[2][3][4] This guide will provide the theoretical framework and practical insights necessary for effectively utilizing this compound in a research and development setting.

Synthesis Pathway and Protocol

The most direct and common synthetic route to phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is efficient and adaptable for various substituted benzyl halides.

Conceptual Synthesis Workflow

The synthesis is conceptualized as a two-step process starting from the commercially available 2-chloro-3,4-dimethoxybenzaldehyde. The first step involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl chloride. The final step is the cyanation reaction to yield the target nitrile.

A 2-Chloro-3,4-dimethoxybenzaldehyde B 2-Chloro-3,4-dimethoxybenzyl alcohol A->B  Reduction (e.g., NaBH₄, MeOH) C 2-Chloro-3,4-dimethoxybenzyl chloride B->C  Chlorination (e.g., SOCl₂, Toluene) D This compound C->D  Cyanation (NaCN, Acetone/Water)

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard procedures for similar transformations.[5]

Step 1: Synthesis of 2-Chloro-3,4-dimethoxybenzyl chloride

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 2-chloro-3,4-dimethoxybenzyl alcohol (1.0 eq).

  • Solvent: Add anhydrous toluene to dissolve the alcohol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add thionyl chloride (SOCl₂, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The use of thionyl chloride is a standard and effective method for converting benzyl alcohols to benzyl chlorides with volatile byproducts (SO₂ and HCl).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-chloro-3,4-dimethoxybenzyl chloride is often used directly in the next step without further purification due to its potential instability.[5]

Step 2: Synthesis of this compound

  • Warning: This step involves sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Setup: In a round-bottom flask fitted with a reflux condenser and stirrer, dissolve sodium cyanide (NaCN, 1.5 eq) in a minimal amount of water.

  • Solvent & Reagent: Add a solution of the crude 2-chloro-3,4-dimethoxybenzyl chloride (1.0 eq) in acetone. The use of an acetone/water solvent system facilitates the reaction between the organic halide and the inorganic cyanide salt.[5]

  • Reaction: Heat the mixture to reflux and stir vigorously for 16-20 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Take up the remaining residue in a suitable organic solvent (e.g., ethyl acetate) and wash thoroughly with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization from a solvent like ethanol or methanol to yield white to off-white crystals.[4][6]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data is based on established spectroscopic principles and data from analogous compounds.

Physical Properties
PropertyValueSource
CAS Number 7537-07-7[1][7]
Molecular Formula C₁₀H₁₀ClNO₂[1]
Molecular Weight 211.64 g/mol [1]
Appearance White to off-white crystalline solid[4] (Analog)
Storage Sealed in dry, room temperature[1]
Spectroscopic Data (Predicted and Interpreted)

¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0 ppm[8] The spectrum is predicted to show four distinct signals:

  • Aromatic Protons (2H): Two doublets are expected in the range of δ 6.8-7.2 ppm. The protons on the aromatic ring are ortho to each other and will appear as an AX system.

  • Methylene Protons (-CH₂CN, 2H): A sharp singlet is expected around δ 3.7-3.9 ppm. This is consistent with the methylene group adjacent to both an aromatic ring and a nitrile group.[9]

  • Methoxy Protons (-OCH₃, 6H): Two distinct singlets are expected around δ 3.8-4.0 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups.[9]

¹³C NMR (Carbon NMR) Solvent: CDCl₃, Reference: CDCl₃ at 77.2 ppm[8] Key predicted signals include:

  • Nitrile Carbon (-C≡N): A signal around δ 117-119 ppm.[10]

  • Aromatic Carbons (6C): Six distinct signals in the δ 110-155 ppm range. The carbons bearing the methoxy and chloro substituents will be shifted accordingly.

  • Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.

  • Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

IR (Infrared) Spectroscopy Sample preparation: KBr pellet or solution in CHCl₃ Characteristic absorption bands are expected at:

  • ~2250 cm⁻¹ (sharp, medium): C≡N nitrile stretch. This is a highly diagnostic peak for this functional group.[11][12]

  • ~2850-3000 cm⁻¹: C-H stretches from the aromatic ring, methylene, and methoxy groups.

  • ~1500-1600 cm⁻¹: C=C aromatic ring stretches.

  • ~1200-1270 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy groups).

  • ~1020-1050 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

  • ~700-800 cm⁻¹: C-Cl stretch.

MS (Mass Spectrometry) Ionization method: Electron Ionization (EI)

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 211, with a characteristic M+2 isotope peak at m/z = 213 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragments: Fragmentation may occur via the loss of a chlorine atom (M-35), a cyanide radical (M-26), or through benzylic cleavage to form a substituted tropylium ion.

Theoretical Studies: A DFT Approach

To gain deeper insight into the molecule's electronic structure and reactivity, we can employ computational chemistry, specifically Density Functional Theory (DFT). DFT provides a robust framework for predicting molecular properties with a favorable balance of accuracy and computational cost.[13][14]

Computational Workflow

The theoretical analysis follows a standardized, multi-step workflow designed to yield reliable and reproducible results.

A Construct Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Thermodynamic Minimum Confirmation (No imaginary frequencies) C->D E Analysis of Results D->E F HOMO/LUMO Analysis (Reactivity, Energy Gap) E->F G Molecular Electrostatic Potential (MEP) (Charge Distribution) E->G H Vibrational Spectra Simulation (Comparison with IR) E->H

Caption: Standard workflow for DFT analysis of a small organic molecule.

Protocol for Computational Analysis
  • Method Selection: The B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and validated choice for organic molecules, providing accurate geometries and electronic properties.[13][15]

  • Geometry Optimization: An initial 3D structure of this compound is constructed. A full geometry optimization is then performed in the gas phase to locate the lowest energy conformer on the potential energy surface.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[14] The calculated frequencies can be scaled and compared with the experimental IR spectrum to validate the computational model.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.[16]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule.[13] Electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, blue) are susceptible to nucleophilic attack. For this molecule, the nitrile nitrogen and methoxy oxygens are expected to be the most electron-rich sites.

Applications in Synthetic Chemistry

This compound is a valuable intermediate primarily due to the versatile chemistry of the nitrile group and the activated aromatic ring.

  • Precursor to Pharmaceuticals: As an analog of homoveratronitrile, it is a potential starting material for synthesizing derivatives of papaverine or verapamil, where the chloro-substituent could be used to introduce further functionality or modulate the pharmacological properties of the final active pharmaceutical ingredient (API).[4][17]

  • Synthesis of Heterocycles: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

  • Functional Group Interconversion:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form (2-chloro-3,4-dimethoxyphenyl)acetic acid.

    • Reduction: Catalytic hydrogenation (e.g., with H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine, a valuable primary amine.

  • Alpha-Carbon Chemistry: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then be used in alkylation or condensation reactions to build more complex carbon skeletons.[18]

Conclusion

This compound is a strategically functionalized molecule with significant potential as a chemical intermediate. Understanding its synthesis, spectroscopic identity, and theoretical electronic properties is paramount for its effective application. This guide has provided a detailed framework covering these aspects, from a practical synthesis protocol to an in-depth computational analysis. The convergence of experimental data with theoretical predictions offers a powerful paradigm for modern chemical research, enabling scientists to predict reactivity, confirm structure, and design novel synthetic pathways with greater confidence.

References

  • BLDpharm. 7537-07-7|2-(2-Chloro-3,4-dimethoxyphenyl)acetonitrile.
  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.
  • TradeIndia. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price.
  • Collection of Czechoslovak Chemical Communications. REACTIONS OF 4-CHLORO-I-NITROBENZENE WITH (3-CHLORO-4-METHOXYPHENYL)ACETONITRILE AND (3,4-DIMETHOXYPHENYL)ACETONITRILE; SYNTHESI.
  • ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.
  • ResearchGate. IR-spectra in chlorophorm and acetonitrile solutions of compounds (3).
  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • LookChem. Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile.
  • National Institutes of Health (NIH). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

  • National Institute of Standards and Technology (NIST). (2-Methoxyphenyl)acetonitrile - NIST WebBook. [Link]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. [Link]

  • OUCI. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [https://www.epfl.ch/labs/lcso/wp-content/uploads/2020/10/Org lett 2010 12 p4552.pdf]([Link] lett 2010 12 p4552.pdf)

  • arXiv. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. [Link]

  • National Institute of Standards and Technology (NIST). (2-Methoxyphenyl)acetonitrile - Mass Spectrum. [Link]

  • MDPI. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]

  • MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • ResearchGate. Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. [Link]

  • PubMed. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • PubChem. 2-[4-(Dimethoxymethyl)phenyl]acetonitrile. [Link]

  • National Institutes of Health (NIH). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. [Link]

  • NICODOM. IS NIR Spectra. [Link]

  • International Journal of Recent Technology and Engineering (IJRTE). Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. [Link]

  • ResearchGate. Synthesis, X-ray crystal structure studies and molecular docking analysis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. [Link]

  • PubChem. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. [Link]

  • ResearchGate. Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2- phenylethane in acetonitrile. [Link]

  • European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. [Link]

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  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

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Methodological & Application

Synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile from veratraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile from Veratraldehyde

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a chlorinated and dimethoxylated phenyl ring attached to an acetonitrile group, makes it a versatile building block for constructing more complex molecular architectures. This document provides a detailed, two-part protocol for the synthesis of this target molecule, commencing from the readily available starting material, veratraldehyde.

The synthetic strategy involves two primary transformations:

  • Regioselective Chlorination: Electrophilic aromatic substitution on veratraldehyde to introduce a chlorine atom at the C2 position, yielding 2-chloro-3,4-dimethoxybenzaldehyde.

  • Cyanation: Conversion of the intermediate aldehyde to the corresponding phenylacetonitrile.

This guide is intended for researchers and professionals in organic synthesis and drug development. It emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization, ensuring a reproducible and well-understood synthetic process.

Part 1: Regioselective Chlorination of Veratraldehyde

The primary challenge in this initial step is achieving regioselectivity. The veratraldehyde ring is activated by two electron-donating methoxy groups at positions 3 and 4, which direct electrophiles to the ortho and para positions (2, 5, and 6). The aldehyde group is a deactivating, meta-directing group. The combined electronic effects favor substitution at the C2 and C6 positions. This protocol utilizes sulfuryl chloride for a controlled chlorination.

Reaction Pathway and Mechanism

The reaction is an electrophilic aromatic substitution. Sulfuryl chloride (SO₂Cl₂) serves as the source of the electrophilic chlorine species. The methoxy groups strongly activate the ring, and the reaction proceeds under relatively mild conditions. The steric hindrance from the adjacent aldehyde group and the C3-methoxy group helps to direct the incoming electrophile to the C2 position, although the formation of other isomers is possible.

Experimental Protocol: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde

Materials and Reagents:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve veratraldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 2-chloro-3,4-dimethoxybenzaldehyde as a beige-yellow crystalline solid.[1]

Characterization:

  • Appearance: Beige-yellow to beige crystalline powder.[1]

  • Melting Point: 69-70 °C.[1]

  • Purity: Assess by HPLC and NMR spectroscopy.

Part 2: Conversion to this compound

This transformation converts the aldehyde functional group into a cyanomethyl group. A common and effective method involves a two-step, one-pot procedure via a tosylhydrazone intermediate. This avoids the direct use of highly toxic hydrogen cyanide.

Reaction Pathway and Mechanism

First, the aldehyde reacts with p-toluenesulfonhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone. In the presence of a base and a cyanide source, such as potassium cyanide, the tosylhydrazone undergoes a Shapiro-type reaction/nucleophilic substitution sequence. The base facilitates the elimination of p-toluenesulfinic acid and dinitrogen, generating a vinyl anion or related intermediate, which is then trapped by the cyanide ion to form the desired nitrile.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Chloro-3,4-dimethoxybenzaldehyde

  • p-Toluenesulfonhydrazide (TsNHNH₂)

  • Potassium cyanide (KCN) - EXTREME CAUTION

  • Methanol

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • Formation of Tosylhydrazone: In a round-bottom flask, dissolve 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol. Add p-toluenesulfonhydrazide (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours. Monitor the formation of the tosylhydrazone by TLC.

  • Cyanation Reaction: After cooling the reaction mixture, remove the methanol under reduced pressure. To the crude tosylhydrazone, add THF. In a separate flask, dissolve potassium cyanide (KCN) (1.5 eq) in a minimal amount of water and carefully add it to the THF solution. (Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates HCN gas).

  • Reaction and Monitoring: Heat the resulting mixture to reflux for 4-6 hours. Monitor the disappearance of the tosylhydrazone intermediate by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield this compound.

Data Summary and Visualization

Quantitative Data
ParameterPart 1: ChlorinationPart 2: Cyanation
Starting Material Veratraldehyde2-Chloro-3,4-dimethoxybenzaldehyde
Key Reagents Sulfuryl chloridep-Toluenesulfonhydrazide, KCN
Solvent Dichloromethane (DCM)Methanol, THF
Temperature 0 °C to Room Temp.Reflux
Reaction Time 3-5 hours6-9 hours (total)
Typical Yield 75-85%60-70%
Purification RecrystallizationColumn Chromatography
Diagrams

Synthesis_Workflow cluster_0 Part 1: Chlorination cluster_1 Part 2: Cyanation A Veratraldehyde in DCM B Add SO₂Cl₂ at 0 °C A->B C Stir at RT (3-5h) B->C D Quench & Work-up C->D E Recrystallize D->E F 2-Chloro-3,4-dimethoxybenzaldehyde E->F G Intermediate in Methanol F->G Proceed to Part 2 H Add TsNHNH₂ & Reflux G->H I Solvent Swap to THF H->I J Add KCN & Reflux (4-6h) I->J K Work-up & Extraction J->K L Column Chromatography K->L M This compound L->M Reaction_Scheme Veratraldehyde Veratraldehyde Intermediate 2-Chloro-3,4- dimethoxybenzaldehyde Veratraldehyde->Intermediate 1. SO₂Cl₂, DCM Product (2-Chloro-3,4-dimethoxyphenyl) acetonitrile Intermediate->Product 2. TsNHNH₂ 3. KCN, THF/H₂O

Caption: High-level reaction scheme.

Trustworthiness and Self-Validation

To ensure the success and reproducibility of this synthesis, it is critical to incorporate in-process checks:

  • TLC Monitoring: At each stage, TLC is the most effective tool for tracking the consumption of starting materials and the formation of products. A well-defined spot for the product and the disappearance of the starting material indicates reaction completion.

  • Spectroscopic Confirmation: After purification, the identity and purity of the intermediate (2-chloro-3,4-dimethoxybenzaldehyde) and the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected shifts and fragmentation patterns provide definitive structural validation.

  • Melting Point Analysis: The melting point of the crystalline intermediate should be sharp and match the literature value (69-70 °C), indicating high purity. [1]

Safety and Handling

  • Sulfuryl Chloride: Is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Cyanide (KCN): Is a highly toxic substance. Ingestion or inhalation can be fatal. Never allow KCN to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All procedures involving KCN must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • Solvents: Dichloromethane, methanol, and THF are flammable and/or toxic. Handle in a well-ventilated area and avoid sources of ignition.

References

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

  • Raiford, L. C., & Floyd, D. E. (1943). Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related Compounds. The Journal of Organic Chemistry, 8(4), 358-366.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

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Application Notes and Protocols: Regioselective Chlorination of (3,4-Dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile or veratryl cyanide, is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably Verapamil, a widely used calcium channel blocker.[1][2][3] The strategic introduction of chlorine atoms onto its aromatic ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making its chlorinated derivatives valuable targets in drug discovery and development. This guide provides a comprehensive overview of the principles and protocols for the regioselective chlorination of this substrate, focusing on practical applications for research and process development.

This document will delve into the mechanistic underpinnings of electrophilic aromatic substitution on this electron-rich system, compare common chlorinating agents, and provide detailed, actionable protocols. Emphasis is placed on safety, reproducibility, and the rationale behind procedural choices to empower researchers to confidently execute and adapt these methods.

Part 1: Mechanistic Insights & Regioselectivity

The chlorination of (3,4-Dimethoxyphenyl)acetonitrile is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.

Directing Effects of Substituents
  • Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are powerful activating, ortho, para-directing groups.[4] They donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the EAS mechanism. This activation makes the ring highly susceptible to electrophilic attack.

  • Acetonitrile Group (-CH₂CN): The cyanomethyl group is a weak deactivating group. While it does withdraw some electron density, its influence is significantly weaker than the powerful activating effect of the two methoxy groups.

The combined influence of these groups dictates that electrophilic attack will preferentially occur at the positions most activated by the methoxy groups and least deactivated by the acetonitrile group. The available positions for substitution are C2, C5, and C6. Based on electronic effects, the C6 position is the most activated and sterically accessible, followed by the C2 position.

Choice of Chlorinating Agent

The selection of the chlorinating agent is critical for controlling the reaction's selectivity and managing its reactivity. Two common and effective reagents for this transformation are Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

  • Sulfuryl Chloride (SO₂Cl₂): A powerful and cost-effective chlorinating agent.[5][6] It can achieve high yields under mild, catalyst-free conditions.[5][6] However, it is highly reactive, corrosive, and reacts violently with water, releasing toxic gases like HCl and SO₂.[7][8] Its use requires stringent safety precautions.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that serves as a source of electrophilic chlorine ("Cl+").[9][10] It is generally considered a milder and safer alternative to SO₂Cl₂.[11] For less activated aromatic systems, NCS may require an acid catalyst to enhance reactivity.[12]

Part 2: Experimental Protocols

A. Critical Safety Precautions

Working with Sulfuryl Chloride (SO₂Cl₂) is hazardous and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a full-face mask or safety goggles with a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[8][13][14]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[8][15] SO₂Cl₂ is fatal if inhaled.[8]

  • Anhydrous Conditions: SO₂Cl₂ reacts violently with water.[7][15] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Quenching: Excess SO₂Cl₂ must be quenched carefully. This is a highly exothermic process. The recommended procedure is to slowly add the reaction mixture to a stirred vessel containing crushed ice or a cold, dilute solution of a weak base like sodium bicarbonate.[7] Never add water directly to the reaction mixture. [16]

  • Spill Management: In case of a spill, evacuate the area. Small spills can be absorbed with inert material like sand or dry lime.[13][16] Do not use water.[16]

B. Protocol 1: Chlorination using Sulfuryl Chloride

This protocol is optimized for the primary monochlorination of (3,4-Dimethoxyphenyl)acetonitrile, yielding predominantly the 6-chloro isomer.

Materials and Equipment:
  • (3,4-Dimethoxyphenyl)acetonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with stir bar

  • Addition funnel

  • Inert gas line (N₂ or Ar)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere of nitrogen.

  • Reagent Preparation: Dissolve (3,4-Dimethoxyphenyl)acetonitrile (10.0 g, 56.4 mmol) in 100 mL of anhydrous dichloromethane and add it to the flask. Cool the solution to 0 °C using an ice bath.

  • Addition of SO₂Cl₂: In the addition funnel, prepare a solution of sulfuryl chloride (4.8 mL, 59.2 mmol, 1.05 equiv) in 20 mL of anhydrous dichloromethane.

  • Reaction: Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Prepare a separate beaker with 100 mL of a saturated aqueous sodium bicarbonate solution and 100 g of crushed ice, stirring vigorously. Very slowly and carefully, pour the reaction mixture into the quenching solution. Caution: Vigorous gas (CO₂) evolution will occur. [7]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, often an oil or waxy solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired chlorinated product.

C. Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers a milder alternative, which can be advantageous for sensitive substrates.

Materials and Equipment:
  • (3,4-Dimethoxyphenyl)acetonitrile

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask, add (3,4-Dimethoxyphenyl)acetonitrile (10.0 g, 56.4 mmol) and 120 mL of acetonitrile. Stir until all the solid dissolves.

  • Addition of NCS: Add N-Chlorosuccinimide (8.28 g, 62.0 mmol, 1.1 equiv) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than with SO₂Cl₂ and may require several hours to overnight for completion. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of water. Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with a 5% aqueous sodium thiosulfate solution (to remove any residual oxidant), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Part 3: Data Presentation and Visualization

Reaction Parameter Summary
ParameterProtocol 1: Sulfuryl ChlorideProtocol 2: N-Chlorosuccinimide
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Equivalents 1.05 - 1.11.1 - 1.2
Solvent Dichloromethane (anhydrous)Acetonitrile, Dichloromethane
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 1 - 3 hours4 - 24 hours
Key Advantage Fast, high-yielding, cost-effectiveMilder, safer, easier handling
Key Disadvantage Hazardous, moisture-sensitiveSlower, may require catalyst for less active substrates
Diagrams
Chemical Reaction Mechanism

G Figure 1: Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Sigma Complex Formation cluster_1 Step 2: Deprotonation & Aromatization Start (3,4-Dimethoxyphenyl)acetonitrile Sigma Arenium Ion (Sigma Complex) Resonance Stabilized Start->Sigma π-bond attack Reagent E+ (from SO2Cl2 or NCS) Reagent->Sigma Product Chlorinated Product Sigma->Product Loss of H+ Base Base (e.g., Solvent, H2O) Base->Product G Figure 2: General Experimental Workflow A 1. Reagent Preparation Dissolve substrate in anhydrous solvent B 2. Reaction Setup Cool to 0°C under N2 atmosphere A->B C 3. Reagent Addition Add chlorinating agent dropwise B->C D 4. Reaction Monitoring Track completion via TLC/HPLC C->D E 5. Careful Quenching Add mixture to ice/bicarbonate solution D->E F 6. Aqueous Workup Separate organic and aqueous layers E->F G 7. Drying & Concentration Dry with MgSO4, remove solvent F->G H 8. Purification Column Chromatography or Recrystallization G->H I 9. Product Characterization NMR, MS, etc. H->I

Caption: Figure 2: General Experimental Workflow

Conclusion

The chlorination of (3,4-Dimethoxyphenyl)acetonitrile is a readily achievable transformation that provides access to valuable synthetic intermediates. The choice between a potent reagent like sulfuryl chloride and a milder one like N-chlorosuccinimide allows for flexibility based on laboratory safety constraints, substrate sensitivity, and desired reaction kinetics. By understanding the underlying electronic principles and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can reliably and safely synthesize chlorinated (3,4-Dimethoxyphenyl)acetonitrile derivatives for their drug discovery and development programs.

References

  • Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
  • Sigma-Aldrich. (2025, November 20).
  • CDH Fine Chemical. (n.d.).
  • SDFine. (n.d.).
  • Cole-Parmer. (n.d.).
  • Scirp.org. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ACS Publications. (2020, May 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
  • PubMed. (n.d.).
  • Reddit. (2020, July 22).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.
  • RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
  • Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • ResearchGate. (2025, August 10). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • GalChimia. (2015, February 20).
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4.
  • YouTube. (2019, January 3).
  • Bentham Science Publisher. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions.
  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile.

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The Dual Reactivity of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile in Electrophilic Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: (2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a highly functionalized aromatic building block of significant interest in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research. Its structure presents two distinct sites for reaction with electrophiles: the electron-rich aromatic ring and the acidic α-carbon of the acetonitrile moiety. This guide provides a detailed exploration of these reaction pathways, offering both mechanistic insights and field-proven protocols to enable researchers to effectively utilize this versatile intermediate. We will delve into the principles governing regioselectivity in electrophilic aromatic substitution and the conditions required for efficient α-functionalization.

Introduction: A Tale of Two Reactive Sites

The synthetic utility of this compound stems from its unique electronic and structural features. The benzene ring is substituted with two methoxy groups (-OCH₃), which are potent activating groups for electrophilic aromatic substitution (SEAr), a chloro group (-Cl), a deactivating but ortho-, para-directing substituent, and a cyanomethyl group (-CH₂CN), which possesses an acidic α-carbon. This duality allows chemists to selectively target either the aromatic ring or the benzylic position by carefully choosing the electrophile and reaction conditions. Understanding the interplay of these functional groups is paramount to predicting and controlling reaction outcomes.

This document serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing self-validating, detailed protocols for key transformations.

Part 1: Electrophilic Aromatic Substitution (SEAr) on the Aromatic Core

The reaction of an electrophile with an aromatic ring, replacing a hydrogen atom, is a cornerstone of organic synthesis.[1] The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.

Mechanistic Insights & Regioselectivity

The regiochemical outcome of SEAr on this compound is determined by the cumulative directing effects of its four substituents.

  • Methoxy Groups (-OCH₃): Located at C3 and C4, these are strong electron-donating groups that activate the ring towards electrophilic attack. They stabilize the cationic intermediate (the arenium ion) through resonance and direct incoming electrophiles to the ortho and para positions.[2]

  • Chloro Group (-Cl): Located at C2, this is an electron-withdrawing group that deactivates the ring overall. However, due to lone pair donation, it is an ortho-, para-director.[2]

  • Cyanomethyl Group (-CH₂CN): This group is weakly deactivating and acts as a meta-director.

The Guiding Principle: In polysubstituted benzenes, the most powerful activating group dictates the position of substitution.[3] In this case, the two methoxy groups are the dominant directing influence. The most nucleophilic positions on the ring will be those most activated by the methoxy groups. Specifically, the C6 position is ortho to the C3-methoxy and meta to the C4-methoxy, while the C5 position is para to the C2-chloro, ortho to the C4-methoxy and meta to the C3-methoxy. The synergistic activation from the methoxy groups strongly favors substitution at the C5 and C6 positions, with steric hindrance also playing a role in the final product distribution.

Caption: Logical flow for predicting SEAr regioselectivity.

Protocol: Nitration of this compound

This protocol describes the introduction of a nitro group (-NO₂) onto the aromatic ring, a common precursor for synthesizing anilines.

Objective: To synthesize 2-(2-Chloro-5-nitro-3,4-dimethoxyphenyl)acetonitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 0.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid in a separate vial, keeping it cool.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the stirred solution of the starting material over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition. The low temperature is critical to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. This will precipitate the crude product.

  • Work-up: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with water (20 mL) and saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Summary for SEAr Reactions
Reaction TypeElectrophile SourceCatalystExpected Major Product(s)Approx. Yield
Nitration HNO₃ / H₂SO₄-2-(2-Chloro-5-nitro-3,4-dimethoxyphenyl)acetonitrile75-85%
Bromination Br₂FeBr₃2-(5-Bromo-2-chloro-3,4-dimethoxyphenyl)acetonitrile80-90%
Friedel-Crafts Acylation Acetyl ChlorideAlCl₃2-(2-Chloro-5-acetyl-3,4-dimethoxyphenyl)acetonitrile60-70%

Part 2: Reactions at the α-Carbon (Benzylic Position)

The carbon atom adjacent to the nitrile group is known as the α-carbon. The protons attached to this carbon are significantly more acidic than typical alkyl protons. This is due to the strong electron-withdrawing inductive and resonance effects of the cyano (-CN) group, which stabilizes the resulting carbanion.

Mechanistic Insights: Deprotonation and Nucleophilic Attack

A strong, non-nucleophilic base can readily abstract an α-proton to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can subsequently react with a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. This two-step sequence is a powerful tool for molecular elaboration. The use of anhydrous solvents and an inert atmosphere is critical to prevent the strong base from being quenched by water or oxygen.

Alpha_Alkylation_Mechanism Start (Ar)-CH₂-CN Starting Material Carbanion [(Ar)-CH-CN]⁻ Nucleophilic Carbanion Start->Carbanion 1. Deprotonation Base Strong Base (e.g., NaH, LDA) Product (Ar)-CH(R)-CN α-Alkylated Product Carbanion->Product 2. Nucleophilic Attack Electrophile Electrophile (e.g., R-X)

Caption: Mechanism for α-alkylation of phenylacetonitrile derivatives.

Protocol: α-Alkylation with Benzyl Bromide

This protocol details the synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-3-phenylpropanenitrile, a common scaffold in medicinal chemistry.

Objective: To alkylate the α-carbon of this compound with benzyl bromide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, nitrogen/argon line, magnetic stirrer, syringes.

Procedure:

  • Preparation: Wash the sodium hydride (e.g., 1.2 equivalents) with anhydrous hexane under an inert atmosphere (N₂ or Ar) to remove the mineral oil. Carefully decant the hexane.

  • Reaction Setup: Add anhydrous DMF (e.g., 10 mL per gram of starting material) to the washed NaH in the Schlenk flask. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the solution will change color, indicating carbanion formation.

  • Electrophilic Quench: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure α-benzylated product.

Data Summary for α-Carbon Reactions
BaseElectrophileSolventApprox. YieldNotes
NaH Methyl IodideDMF/THF85-95%Standard, effective method.
NaNH₂ Ethyl BromideLiquid NH₃/Toluene80-90%Useful for less reactive halides.[4]
LDA Acetyl ChlorideTHF70-80%Low temperature (-78 °C) is required.
K₂CO₃ Benzyl BromideAcetonitrile60-70%Milder conditions, may require phase-transfer catalyst.

Conclusion

This compound is a privileged scaffold that offers chemists orthogonal access to two key reactive sites. By leveraging the principles of electrophilic aromatic substitution, the aromatic core can be further functionalized, with the powerful methoxy groups directing the regiochemical outcome. Alternatively, by employing a strong base, the α-carbon can be deprotonated to generate a potent nucleophile for the construction of new carbon-carbon bonds. The protocols and mechanistic discussions provided herein offer a robust framework for researchers and drug development professionals to confidently and efficiently incorporate this versatile building block into their synthetic programs.

References

  • Ataman Kimya. VERATRALDEHYDE. Retrieved from [Link]

  • Foreverest Resources Ltd. Veratraldehyde. Retrieved from [Link]

  • PrepChem.com. Synthesis of veratraldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.
  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Retrieved from [Link]

  • Arkivoc. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5 -. Retrieved from [Link]

  • YouTube. (2015, January 4). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (2005). Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2- phenylethane in acetonitrile. Retrieved from [Link]

  • Patsnap. (2009, July 8). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile: A mechanistic change in the presence of a strong base. Retrieved from [Link]

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Topic: Strategic Use of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile in the Convergent Synthesis of Novel Verapamil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthesis of Verapamil analogs utilizing (2-Chloro-3,4-dimethoxyphenyl)acetonitrile as a key starting material. Verapamil is a cornerstone L-type calcium channel blocker used in treating cardiovascular conditions, and the development of its analogs is crucial for exploring structure-activity relationships (SAR) and discovering compounds with improved therapeutic profiles.[1] This guide outlines a robust, two-step alkylation strategy, provides detailed, field-tested protocols, and explains the critical causality behind experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction and Strategic Rationale

Verapamil, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile, exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle and myocardial cells.[2] The synthesis of analogs allows for the fine-tuning of its pharmacological properties. Key structural motifs, including the two dimethoxy-substituted phenyl rings, the quaternary carbon center bearing a nitrile group, and the tertiary amine, are critical for its activity.[1]

Our focus here is on the strategic use of This compound as the A-ring precursor. The introduction of a chlorine atom onto this phenyl ring serves several purposes in drug discovery:

  • Modulation of Physicochemical Properties: The chloro-substituent can alter the lipophilicity and electronic properties of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Probing Structure-Activity Relationships (SAR): Synthesizing a chlorinated analog helps to elucidate the steric and electronic requirements of the binding pocket. Studies have shown that ortho-substitution on this phenyl ring can diminish potency, likely through steric effects that prevent a planar conformation with the nitrile group, which may be a desirable trait to reduce certain side effects.[1]

  • Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation, potentially increasing the compound's half-life.

This guide details a convergent synthesis pathway where the core of the Verapamil analog is constructed by sequentially alkylating the alpha-carbon of the nitrile precursor.

Overall Synthetic Workflow

The synthesis is centered on the acidic proton of the benzylic carbon, adjacent to the nitrile group. A strong base is used to generate a carbanion, which then acts as a nucleophile in two successive alkylation reactions (SN2). The first introduces the isopropyl group, and the second couples the resulting intermediate with the amine-containing side chain to complete the carbon skeleton of the Verapamil analog.

G cluster_0 PART 1: Precursor Preparation cluster_1 PART 2: Side-Chain Coupling cluster_2 PART 3: Purification & Characterization A This compound C Intermediate A: α-Isopropyl-2-chloro-3,4-dimethoxyphenylacetonitrile A->C NaNH2, Toluene B Isopropyl Bromide B->C D Intermediate A F Crude Verapamil Analog D->F NaNH2, Toluene E N-(3-chloropropyl)-N-[2-(3,4-dimethoxy- phenyl)ethyl]-N-methylamine E->F G Purification (Column Chromatography) F->G H Final Product: 2-(2-Chloro-3,4-dimethoxyphenyl) Verapamil Analog G->H I Characterization (NMR, MS, HPLC) H->I

Caption: High-level workflow for the synthesis of Verapamil analogs.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of sodium amide (NaNH₂), which is highly reactive with water, and anhydrous solvents under an inert atmosphere. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a certified fume hood.

Protocol 1: Synthesis of Intermediate A - α-Isopropyl-(2-chloro-3,4-dimethoxyphenyl)acetonitrile

This first step creates the quaternary carbon center by adding the isopropyl group.

Expertise & Experience: The success of this C-alkylation hinges on the complete exclusion of water, which would quench the carbanion intermediate. Using a strong, non-nucleophilic base like sodium amide ensures efficient deprotonation of the weakly acidic α-proton. Toluene is an excellent solvent as it is inert and has a high boiling point suitable for refluxing.

Reaction Scheme:

Caption: Step 1: Isopropylation of the starting nitrile.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add sodium amide (1.1 equivalents) suspended in anhydrous toluene.

  • Deprotonation: Add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise to the sodium amide suspension at room temperature.

  • Reaction Incubation: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours to ensure complete formation of the carbanion. The mixture will typically turn a deep color.

  • Alkylation: Cool the mixture slightly, then add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, maintain the reflux for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Intermediate A.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Final Coupling to Synthesize the Verapamil Analog

This step couples Intermediate A with the amine side-chain, which is a common intermediate in Verapamil synthesis.[3]

Expertise & Experience: This second alkylation follows the same principle as the first. The use of a pre-synthesized chlorinated side-chain is a standard convergent approach in pharmaceutical synthesis.[3][4] The reaction is again driven to completion by heating under reflux. The final work-up involves an acid-base extraction to separate the basic amine product from any non-basic impurities.

Procedure:

  • Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Reagents: Add sodium amide (1.1 equivalents) to anhydrous toluene in the flame-dried flask.

  • Deprotonation: Add a solution of Intermediate A (1.0 equivalent) in anhydrous toluene dropwise. Heat to reflux for 2 hours.

  • Alkylation: Add a solution of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine (1.0 equivalent) in anhydrous toluene dropwise.[3]

  • Completion: Maintain reflux for 4-6 hours until TLC analysis indicates the consumption of Intermediate A.

  • Work-up:

    • Cool the reaction and quench carefully with water.

    • Separate the toluene layer. Extract the aqueous layer with additional toluene.

    • Combine the organic layers and extract with dilute hydrochloric acid (e.g., 2M HCl). This protonates the desired amine product, moving it to the aqueous layer.

    • Wash the acidic aqueous layer with diethyl ether to remove neutral impurities.

    • Make the aqueous layer basic (pH > 10) with NaOH solution and extract the free amine product into toluene or dichloromethane.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final Verapamil analog.

Data Presentation and Characterization

The synthesized analogs should be thoroughly characterized to confirm their structure and purity.

Analog IDR-Group (at C2)Molecular FormulaMW ( g/mol )Expected Yield (%)Key Analytical Data (Expected)
VA-Cl-01 IsopropylC₂₇H₃₇ClN₂O₄490.0565-75%¹H NMR: Characteristic singlet for N-CH₃. MS (ESI+): m/z 491.2 [M+H]⁺
VA-Cl-02 CyclopentylC₃₀H₄₁ClN₂O₄533.1160-70%¹H NMR: Additional signals in the aliphatic region for the cyclopentyl group. MS (ESI+): m/z 534.3 [M+H]⁺

Characterization Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. An isocratic reversed-phase method is often suitable.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analog. Electrospray ionization (ESI) is a common technique for this class of molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation, confirming the connectivity of all atoms in the molecule.

Conclusion

The synthetic strategy detailed herein, starting from this compound, provides a reliable and versatile platform for generating novel Verapamil analogs. This approach allows for systematic modifications to the A-ring, enabling in-depth SAR studies crucial for the development of next-generation calcium channel blockers with potentially superior pharmacological profiles. The protocols are robust and scalable, making them suitable for both discovery and process development environments.

References

  • Theodore, L. J., & Nelson, W. L. (1987). Synthesis of (S)-verapamil. Journal of Organic Chemistry, 52(7), 1309-1315. Available at: [Link]

  • Kósa, A., et al. (1995). Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties. Acta Pharmaceutica Hungarica, 65(5), 151-158.
  • LookChem. (n.d.). Synthesis of Verapamil. Chempedia. Available at: [Link]

  • Johnston, A., et al. (2018). Process for the preparation of Verapamil hydrochloride. U.S. Patent No. 10,144,703 B2.
  • Patel, S., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. ScienceAsia, 38(2), 184-189. Available at: [Link]

Sources

Application Note & Protocol: Strategic Alkylation of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in advanced organic synthesis and medicinal chemistry.

Executive Summary: The Strategic Importance of α-Alkylation

The α-alkylation of arylacetonitriles is a cornerstone transformation in organic synthesis, enabling the construction of critical carbon-carbon bonds. (2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a highly valuable substrate in this class, serving as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the calcium channel blocker Verapamil.[1][2][3] The introduction of an alkyl group at the benzylic position (α- to the nitrile) creates a quaternary carbon center, a structural motif pivotal to the biological activity of the target molecule.[1]

This document provides a comprehensive, field-proven protocol for the efficient alkylation of this substrate. Beyond a mere recitation of steps, this guide elucidates the critical process parameters, the rationale behind reagent selection, and the safety protocols necessary for a successful and reproducible outcome. We will focus on the use of sodium hydride as the base, a choice that ensures complete deprotonation and high yields.[4][5][6]

Mechanistic Rationale: Deprotonation and Nucleophilic Attack

The alkylation proceeds via a classic two-step mechanism involving the formation of a resonance-stabilized carbanion.

  • Step 1: Deprotonation. The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic due to the inductive electron-withdrawing effect and the resonance-stabilizing capability of the cyano group. A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to irreversibly deprotonate this position.[4][7] This generates a potent nucleophile—a planar carbanion (enolate equivalent)—and hydrogen gas as the only byproduct.[5]

  • Step 2: SN2 Alkylation. The newly formed carbanion attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, 2-bromopropane) in a bimolecular nucleophilic substitution (SN2) reaction. This step forges the desired C-C bond and regenerates the halide salt as a byproduct.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical.[8][9][10] DMF effectively solvates the sodium cation (Na+) without protonating the highly reactive carbanion, thereby accelerating the SN2 reaction rate.[9][11][12]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Start Arylacetonitrile + NaH Carbanion Resonance-Stabilized Carbanion + H₂ (gas) Start->Carbanion in DMF AlkylHalide Add Alkyl Halide (R-X) Carbanion->AlkylHalide Product α-Alkylated Product + NaX AlkylHalide->Product

Caption: Reaction mechanism workflow.

Materials and Reagents: Quantitative Overview

Successful synthesis demands high-purity reagents and anhydrous conditions. The following table outlines a typical reaction scale.

Reagent/MaterialCAS No.Molar Mass ( g/mol )Molar Eq.Amount (for 10 mmol scale)Purity/Notes
This compound170737-93-6211.641.02.12 g (10 mmol)>98%, Must be dry
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 (as 100%)1.1 - 1.2440 - 480 mg (11-12 mmol)Handle under inert gas; oil protects from air/moisture.[5][13]
Alkylating Agent (e.g., Methyl Iodide)74-88-4141.941.11.56 g, 0.69 mL (11 mmol)Use appropriate halide for desired R group.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09-40 mLAnhydrous grade (<50 ppm H₂O) is essential.[9][10]
Hexane/Pentane (for washing NaH)110-54-3--~30 mLAnhydrous grade.
Isopropanol67-63-0--~10 mLFor quenching.
Ethyl Acetate141-78-6--~150 mLFor extraction.
Saturated Sodium Chloride Solution (Brine)---~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9---For drying organic phase.

Detailed Experimental Protocol

CRITICAL SAFETY NOTICE: This procedure involves highly reactive and hazardous materials. Sodium hydride reacts violently with water to produce flammable hydrogen gas.[13][14][15] DMF is a potential reproductive toxin.[16] All operations must be conducted in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and compatible gloves.[14][17]

G A 1. Inert Atmosphere Setup (Dry Glassware, N₂/Ar Balloon) B 2. Prepare NaH Suspension (Weigh 60% NaH, wash with hexane) A->B Crucial for safety C 3. Add Anhydrous DMF (Stir to create suspension) B->C Maintain inert atm. E 5. Deprotonation (Cool NaH to 0°C, add nitrile solution dropwise) C->E Cool before addition D 4. Prepare Nitrile Solution (Dissolve substrate in anhydrous DMF) D->E F 6. Alkylation (Add alkylating agent dropwise at 0°C) E->F Control H₂ evolution G 7. Reaction Monitoring (Warm to RT, monitor by TLC) F->G Allow to react H 8. Quenching (Cool to 0°C, add isopropanol slowly, then water) G->H When complete I 9. Extraction (Extract with Ethyl Acetate) H->I CAUTION: Exothermic J 10. Wash & Dry (Wash with water/brine, dry with MgSO₄) I->J K 11. Purification (Concentrate, purify by column chromatography) J->K

Sources

Application Notes and Protocols for the Hydrolysis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile to (2-Chloro-3,4-dimethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2-Chloro-3,4-dimethoxyphenyl)acetic acid is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. A common and efficient method for the preparation of this key intermediate is the hydrolysis of the corresponding nitrile, (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This document provides a detailed guide to this transformation, covering the underlying chemical principles, offering robust experimental protocols, and emphasizing critical safety considerations. The protocols provided herein are designed to be self-validating, with in-process controls and characterization steps to ensure a high-quality product.

Reaction Principles: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis that can be achieved under either acidic or basic conditions.[1][2] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[1]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers and tautomerization leads to the formation of an amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[3][4]

The choice between acidic and basic hydrolysis often depends on the stability of the starting material and product to the reaction conditions. For the hydrolysis of this compound, both methods are viable, and protocols for each are provided below.

Visualizing the Transformation

Reaction Scheme

Reaction Scheme start This compound product (2-Chloro-3,4-dimethoxyphenyl)acetic acid start->product Hydrolysis conditions H+ or OH- H2O, Heat Hydrolysis Workflow cluster_acid Acid-Catalyzed Protocol cluster_base Base-Catalyzed Protocol A1 Combine Nitrile, Acetic Acid, Water A2 Add H2SO4 A1->A2 A3 Reflux (4-8h) A2->A3 A4 TLC Monitoring A3->A4 A5 Quench with Ice A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Wash with NaHCO3 A6->A7 A8 Dry and Concentrate A7->A8 A9 Recrystallize A8->A9 B1 Dissolve Nitrile in Ethanol B2 Add NaOH Solution B1->B2 B3 Reflux (6-12h) B2->B3 B4 TLC Monitoring B3->B4 B5 Remove Ethanol B4->B5 B6 Acidify with HCl B5->B6 B7 Filter Precipitate B6->B7 B8 Recrystallize B7->B8

Sources

Application Notes and Protocols: Reduction of the Nitrile Group in (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile to its corresponding primary amine, 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmacologically active molecules, particularly those targeting dopamine receptors.[1] We present and critically evaluate several prevalent reduction methodologies, including catalytic hydrogenation and chemical hydride reductions. Detailed, step-by-step protocols are provided for the most robust and scalable methods, accompanied by mechanistic insights and discussions on process optimization and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance of 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine

The target molecule of this reduction, 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine, is a substituted phenethylamine.[1] Its structural motif is of significant interest in medicinal chemistry due to its relationship with compounds that exhibit activity at various neurotransmitter systems. Specifically, derivatives of this amine have shown affinity for D-1 dopamine receptors, indicating potential therapeutic applications in neurological disorders characterized by dopamine dysregulation.[1] The efficient and selective synthesis of this primary amine from the readily available this compound is therefore a key enabling step for further drug discovery and development efforts.

The primary challenge in this transformation lies in achieving high chemoselectivity for the nitrile reduction without affecting the chloro and dimethoxy substituents on the aromatic ring. This guide will address these challenges by providing detailed protocols and explaining the rationale behind the selection of specific reagents and reaction conditions.

Overview of Reduction Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[2] Several methods are available, broadly categorized into catalytic hydrogenation and chemical reduction using hydride reagents. The choice of method often depends on factors such as substrate compatibility, desired scale, available equipment, and cost.

Methodology Reducing Agent/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Raney® NiElevated H₂ pressure, RT to moderate temp.Economical for large scale, high yields.[3]Requires specialized high-pressure equipment, potential for side reactions.[3]
H₂, Pd/CElevated H₂ pressure, RTGood functional group tolerance.Catalyst can be expensive, potential for over-reduction.
Chemical Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether/THF, 0°C to RTPowerful reducing agent, rapid reaction.[4][5]Highly reactive and pyrophoric, poor chemoselectivity with other reducible groups.[6][7]
Borane (BH₃·THF or BH₃·SMe₂)Anhydrous THF, RT to refluxHigh chemoselectivity for nitriles over many other functional groups.[8][9]Reagent can be expensive, requires careful handling.
Sodium Borohydride (NaBH₄) with additivesAlcoholic solvents, RTMilder and safer than LiAlH₄.Often requires a catalyst or additive to reduce nitriles effectively.[10]

Recommended Protocols and Mechanistic Insights

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a highly effective and industrially scalable method for nitrile reduction.[3] Raney® Nickel is a common choice of catalyst due to its high activity and relatively low cost.[3][11] The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond, forming an intermediate imine which is then further reduced to the primary amine.[3]

Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with This compound and solvent (e.g., ethanol). B Add Raney® Nickel slurry under inert atmosphere. A->B C Seal reactor and purge with nitrogen, then hydrogen. B->C D Pressurize with H₂ and heat to desired temperature with stirring. C->D E Monitor reaction progress by H₂ uptake or TLC/GC-MS. D->E F Cool, vent H₂, and purge with nitrogen. E->F G Filter catalyst through Celite®. Caution: Pyrophoric when dry! F->G H Concentrate filtrate under reduced pressure. G->H I Purify crude amine by distillation or chromatography. H->I

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Experimental Protocol:

  • Reactor Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add a slurry of Raney® Nickel (approx. 10-20% by weight of the nitrile) to the reaction mixture. Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a liquid.[12]

  • Hydrogenation: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi and heat to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Step: Do not allow the filter cake to dry as it can spontaneously ignite in air.[12] Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

Mechanistic Consideration: The addition of ammonia or a base like sodium hydroxide to the reaction mixture can sometimes suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[3][9]

Protocol 2: Chemical Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes are highly effective and chemoselective reagents for the reduction of nitriles.[8][9] They offer a milder alternative to LiAlH₄ and are less likely to reduce other functional groups that might be present in more complex substrates. The reaction proceeds through the formation of an N-borylimine intermediate, which is subsequently reduced to the amine.

Reaction Pathway for Borane Reduction:

G A This compound C N-Borylimine Intermediate A->C + BH₃·THF B BH₃·THF D 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine-Borane Complex C->D + BH₃·THF F 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine·HCl D->F + HCl E Acidic Work-up (e.g., HCl)

Caption: Simplified reaction pathway for borane reduction of a nitrile.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) (10 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq) via the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until all the starting nitrile has been consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 6 M hydrochloric acid (HCl) until the evolution of hydrogen gas ceases.

  • Hydrolysis: Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the amine-borane complex.

  • Isolation: Cool the mixture to room temperature and adjust the pH to >12 with a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Troubleshooting and Side Reactions

  • Incomplete Reaction: This can be due to insufficient reducing agent, deactivated catalyst, or the presence of moisture. Ensure all reagents are of high quality and glassware is thoroughly dried.

  • Formation of Secondary/Tertiary Amines: In catalytic hydrogenation, this side reaction can be minimized by the addition of ammonia or by using specific catalysts.[3][9]

  • Dehalogenation: While less common under these conditions, aggressive reduction conditions, particularly with palladium catalysts, could potentially lead to the reduction of the C-Cl bond. Careful monitoring of the reaction is advised.

  • Aldehyde Formation: Incomplete reduction can sometimes lead to the formation of the corresponding aldehyde after hydrolysis of the intermediate imine. This is more prevalent in certain stoichiometric reductions.[3]

Safety Considerations

  • Raney® Nickel: As mentioned, Raney® Nickel is pyrophoric in its dry state and must be handled with extreme care under an inert atmosphere or as a slurry.[12]

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. It is also pyrophoric. All reactions involving LiAlH₄ must be conducted in a fume hood under a strictly inert atmosphere.[6]

  • Borane Reagents: Borane-THF and borane-dimethyl sulfide are flammable and toxic. They also react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.

Conclusion

The reduction of this compound to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation with Raney® Nickel and chemical reduction with borane complexes are robust and reliable methods. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully and safely perform this important chemical conversion.

References

  • Smolecule. (2023, August 15). 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine.
  • Tidwell, T. T. (2008). Borane-Catalysed Nitrile Hydroboration.
  • Zhang, Y., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Coutts, I. G. C., & Southcott, M. R. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid.
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
  • Poul, M., et al. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Royal Society of Chemistry.
  • Haddenham, D., et al. (n.d.). Reduction of activated aliphatic nitriles with ammonia borane.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF.
  • Google Patents. (n.d.).
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • Bennett, C. S., & Tunoori, A. R. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Saavedra, J. Z., et al. (2012, January 4). Reaction of InCl3 with Various Reducing Agents: InCl3-NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines.
  • Sanno, Y., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9.
  • Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • DeJong, A., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Jonsson, M., et al. (1996). Substituent Effects on the Oxidation and Reduction Potentials of Phenylthiyl Radicals in Acetonitrile. Journal of the American Chemical Society, 118(17), 4249-4254.
  • PubChem. (n.d.). 2-Chloro-3,4-dimethoxyphenethylamine.
  • Methylamine Supplier. (n.d.). 2-Chloro-3,4-Dimethoxyphenethylamine.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Common Conditions. (n.d.). Nitrile to Amine.
  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-.
  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide.
  • Jonsson, M., et al. (1996). Substituent Effects on the Oxidation and Reduction Potentials of Phenylthiyl Radicals in Acetonitrile.
  • Gürbüz, N., et al. (2016). Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF4]. Molecules, 21(9), 1228.
  • Clariant. (n.d.).
  • University of Bristol. (n.d.). II Reduction Reactions.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a polysubstituted aromatic compound, represents a valuable scaffold in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its structure, featuring a reactive aryl chloride, electron-donating methoxy groups, and a versatile acetonitrile moiety, makes it an ideal candidate for diversification through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The presence of the two electron-donating methoxy groups on the aromatic ring increases the electron density at the carbon bearing the chlorine atom, which can make the crucial oxidative addition step in the catalytic cycle more challenging compared to electron-deficient aryl chlorides. Conversely, the nitrile group offers a valuable synthetic handle for further transformations into amines, carboxylic acids, or other functional groups. This unique combination of electronic and functional features necessitates a careful selection of catalytic systems to achieve efficient and selective transformations.

This comprehensive guide provides detailed application notes and robust starting protocols for the four major classes of palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to serve as a strong foundation for researchers, scientists, and drug development professionals, enabling them to explore the synthetic potential of this versatile building block.

The Engine of Transformation: The Palladium Catalytic Cycle

At the heart of these powerful bond-forming reactions lies the palladium catalytic cycle. While the specific details can vary depending on the reaction type, the fundamental steps remain consistent: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle General Palladium(0)/Palladium(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ (Palladium(II) Intermediate) OxAdd->PdII Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The efficiency of each step is highly dependent on the choice of the palladium precursor, the ligand (L), the base, and the solvent. For an electron-rich and sterically hindered substrate like this compound, the use of bulky and electron-rich phosphine ligands is often crucial to promote the oxidative addition and reductive elimination steps.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound.[3][4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Scientific Rationale & Key Considerations

For the Suzuki coupling of this compound, the primary challenge is the activation of the C-Cl bond. The use of highly active palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands such as SPhos or XPhos, is recommended. The base plays a dual role: it activates the organoboron species to facilitate transmetalation and neutralizes the acid generated during the reaction.[5] A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterComponent / ConditionRecommendation & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-3 mol%. Both are common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhos2-6 mol%. Bulky, electron-rich ligands are essential for activating the aryl chloride.
Boronic Acid/Ester Arylboronic acids, Pinacol esters1.1 - 1.5 equivalents.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents. A moderately strong base is needed to activate the boronic acid.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system is often optimal for substrate and reagent solubility.
Temperature 80 - 110 °CElevated temperatures are typically required for aryl chlorides.
Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki Protocol Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start setup Combine Substrate, Boronic Acid, Base, Pd Catalyst, and Ligand in a Schlenk flask. start->setup inert Evacuate and backfill with inert gas (e.g., Argon) three times. setup->inert solvent Add degassed solvent (e.g., Toluene/H₂O). inert->solvent heat Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 organic to aqueous ratio).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful method for the synthesis of substituted alkenes.[6][7] This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.[8]

Scientific Rationale & Key Considerations

The Heck reaction with an electron-rich aryl chloride like this compound generally requires more forcing conditions than with aryl bromides or iodides.[2] A phosphine-free catalyst system, such as Pd(OAc)₂, or a system with a robust ligand that can withstand higher temperatures is often employed. The choice of base is critical; tertiary amines like triethylamine or inorganic bases such as K₂CO₃ are common. A polar aprotic solvent like DMF or DMA is typically used to facilitate the reaction.

Data Summary: Heck Reaction Parameters
ParameterComponent / ConditionRecommendation & Rationale
Palladium Precatalyst Pd(OAc)₂2-5 mol%. A common and effective catalyst for Heck reactions.
Ligand Often ligandless, or P(o-tol)₃For challenging substrates, a ligand may be beneficial.
Alkene Acrylates, Styrenes, etc.1.1 - 2.0 equivalents. Electron-poor alkenes are generally more reactive.
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.5 equivalents. A base is required to neutralize the HX formed.
Solvent DMF, DMA, NMPHigh-boiling polar aprotic solvents are commonly used.
Temperature 100 - 140 °CHigher temperatures are often necessary for aryl chlorides.
Detailed Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • Triethylamine (2.0 equiv)

  • DMF (anhydrous)

  • Sealed reaction vessel

Procedure:

  • To a sealable reaction vessel, add this compound, Pd(OAc)₂, and anhydrous DMF under an inert atmosphere.

  • Add the alkene and triethylamine to the mixture.

  • Seal the vessel and heat the reaction to 120-130 °C with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[9][10] This reaction is highly valued for its reliability and mild conditions.

Scientific Rationale & Key Considerations

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle activates the aryl halide, while the copper cycle activates the terminal alkyne. For an aryl chloride, higher temperatures and a robust catalyst system are generally required. An amine base, such as triethylamine or diisopropylamine, typically serves as both the base and the solvent, or as a co-solvent. The use of a copper(I) co-catalyst, such as CuI, is standard, although copper-free versions have been developed.

Data Summary: Sonogashira Coupling Parameters
ParameterComponent / ConditionRecommendation & Rationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol%. Standard catalysts for Sonogashira couplings.
Copper Co-catalyst CuI1-5 mol%. Activates the terminal alkyne.
Ligand PPh₃Often part of the palladium precatalyst.
Terminal Alkyne Various1.1 - 1.5 equivalents.
Base Et₃N, DIPAOften used in excess, sometimes as the solvent.
Solvent THF, DMF, or neat amineA solvent is chosen to ensure all components remain in solution.
Temperature 50 - 100 °CReaction temperature depends on the reactivity of the aryl chloride.
Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (anhydrous)

  • THF (anhydrous)

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v).

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][12] This reaction has broad applicability in medicinal chemistry, where the arylamine motif is prevalent.[13]

Scientific Rationale & Key Considerations

The amination of aryl chlorides is a challenging transformation that necessitates the use of specialized catalyst systems.[14] Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are typically required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the deprotonation of the amine.[15] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterComponent / ConditionRecommendation & Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%. Common Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhos2-4 mol%. Bulky biarylphosphine ligands are crucial for this transformation.
Amine Primary or secondary amines1.1 - 1.5 equivalents.
Base NaOtBu, KOtBu, LHMDS1.2 - 2.0 equivalents. A strong, sterically hindered base is required.
Solvent Toluene, Dioxane (anhydrous)Anhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °CElevated temperatures are generally required.
Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound open a gateway to a vast chemical space of novel molecules with potential applications in drug discovery and materials science. While the electron-rich nature of this aryl chloride presents a synthetic challenge, the use of modern, highly active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, can overcome this hurdle. The protocols provided in this guide offer robust starting points for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. As with any chemical transformation, optimization of the reaction parameters for each specific substrate combination will be key to achieving the desired outcomes in terms of yield and purity.

References

  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chilin, A., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2002, 67(8), 2884-2887.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • LookChem. Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 22 Mar. 2024. [Link]

  • Snieckus, V., et al. Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 2003, 68(26), 9851-9857.
  • Sayo, N., et al. A NEW ROUTE TO PAPAVERINE ANALOGS VIA PHOTOCYCLIZATION OF SUBSTITUTED N-ACYL-α-DEHYDRO. Heterocycles, 2003, 60(9), 2057-2067.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. Biosynthesis of unnatural papaverine derivatives in Papaver somniferum. PubMed. [Link]

  • Inorganic and Organic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-Chloro-3,4-dimethoxyphenyl)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of recrystallizing this compound, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a practical question-and-answer format.

Question 1: My crude this compound is not dissolving in the hot solvent, even after adding a large volume. What's happening?

Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Solvent Selection: The principle of "like dissolves like" is paramount in recrystallization.[1] this compound is a moderately polar molecule. Solvents that are too nonpolar (like hexanes) or too polar (like water) may fail to dissolve it effectively, even at high temperatures. Based on data for the closely related (3,4-Dimethoxyphenyl)acetonitrile, which is soluble in methanol and ethanol, an alcohol-based solvent is a logical starting point.[2][3]

  • Insoluble Impurities: Your crude product may contain inorganic salts or other byproducts from the synthesis that are insoluble in your chosen organic solvent. If you observe a significant amount of solid that refuses to dissolve while the bulk of your compound has, you are likely dealing with insoluble impurities.

Corrective Actions:

  • Verify Your Solvent: For this compound, ethanol or isopropanol are excellent starting points.

  • Perform a Hot Filtration: If you suspect insoluble impurities, you must perform a hot gravity filtration.[4] This involves filtering the hot, saturated solution to remove the insoluble materials before allowing the filtrate to cool. To prevent premature crystallization in the funnel, use a stemless funnel, preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and work quickly.[4]

Question 2: The compound dissolved, but upon cooling, it separated as an oil instead of forming crystals. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] This is common when the solution is supersaturated with a low-melting solid or when there are significant impurities present that depress the melting point of the mixture.

Causality & Solutions:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of the eutectic mixture. The presence of colored impurities often indicates a need for further purification.[1]

    • Solution: Consider pre-purification with activated charcoal if colored impurities are present.[1] Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Solution Cooled Too Rapidly: Shock cooling by placing the hot flask directly into an ice bath can induce rapid precipitation rather than slow crystal growth.[6]

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature first.[1] You can insulate the flask with paper towels to slow the cooling rate further.[5] Once at room temperature, you can then move it to an ice bath to maximize yield.

  • Solvent Polarity Mismatch: The chosen solvent may be too nonpolar for the compound.

    • Solution: Re-heat the oiled solution and add a small amount of a more polar "soluble solvent" to increase the overall polarity of the solvent system.[5] For example, if you are using toluene, adding a small amount of ethyl acetate might prevent oiling out. However, for this compound, a single solvent like ethanol is often sufficient. If the problem persists in ethanol, try adding a small amount of water (a non-solvent) to the hot, dissolved solution until it just becomes cloudy, then re-heat to clarify and cool slowly.

Question 3: My solution has cooled completely, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated. This is a very common issue in recrystallization.[5]

Inducement Techniques:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small crystal of the pure product, add it to the solution. This "seed" provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent.[1][5] Gently heat the solution again and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Cool to a Lower Temperature: If the solution is at room temperature, place it in an ice-water bath. If it's already in an ice bath, consider using a dry ice/acetone bath for even lower temperatures, though be cautious of freezing your solvent.

Question 4: I managed to get crystals, but my final yield is extremely low. What went wrong?

Answer: A low yield can result from several procedural errors during the recrystallization process. It's important to remember that some product loss is inherent to recrystallization, as the compound will have some solubility in the cold solvent.[1]

Common Causes of Low Yield:

  • Using Too Much Solvent: This is the most frequent cause of low recovery.[1] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during the hot filtration step, it will be lost with the insoluble impurities. Ensure your filtration apparatus is properly heated.[4]

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will leave a significant amount of product dissolved in the mother liquor.

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold. For compounds structurally similar to this compound, such as (3,4-Dimethoxyphenyl)acetonitrile, alcohols like ethanol and methanol are reported to be effective.[2][3] A patent describing a synthesis of the related 3,4-dimethoxyphenylacetonitrile specifies recrystallization from ethanol.[7][8] Therefore, ethanol or isopropanol are highly recommended starting points.

Solvent Selection Workflow

start Start: Crude Product test_solvents Test Solubility in Small Vials (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate) start->test_solvents dissolve_hot Does it dissolve well when hot? test_solvents->dissolve_hot precipitate_cold Does it precipitate well when cold? dissolve_hot->precipitate_cold Yes try_another Try Another Solvent dissolve_hot->try_another No select_solvent Solvent is Suitable precipitate_cold->select_solvent Yes consider_mixed Consider Mixed-Solvent System precipitate_cold->consider_mixed No consider_mixed->try_another

Caption: Solvent selection workflow for recrystallization.

Q2: How do I know how much solvent to use?

A2: The key is to use the minimum amount of boiling solvent to dissolve your crude solid.[1] Start by adding a small volume of solvent to your solid in an Erlenmeyer flask. Heat the mixture to a gentle boil. Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent is a common mistake that will lead to poor recovery.[6]

Q3: How can I assess the purity of my final product?

A3: There are two primary methods to quickly assess purity post-recrystallization:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[6] Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to the literature value. The melting point of the related (3,4-Dimethoxyphenyl)acetonitrile is reported as 63-65°C.[8] The addition of a chloro- group will likely alter this, but a sharp range is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure compound should ideally show a single spot. The disappearance of impurity spots present in the crude sample indicates successful purification.

Q4: Can I reuse the filtrate (mother liquor) to recover more product?

A4: Yes. The mother liquor contains dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and then allowing it to cool again. However, be aware that this second crop will likely be less pure than the first, as the impurities are also concentrated in the mother liquor.

Data & Protocols

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Relative)Suitability for this compound
Ethanol 780.654Excellent: Good starting point based on similar structures.[7][8]
Isopropanol 820.546Good: Slightly less polar than ethanol, may offer different solubility.
Methanol 650.762Fair: High polarity and low boiling point can make it tricky.[2]
Ethyl Acetate 770.228Possible: May be a good solvent, often used in mixed systems.[9]
Toluene 1110.099Poor: Likely not polar enough to dissolve the compound well.
Hexane 690.009Unsuitable: Nonpolar, will not dissolve the target compound.
Water 1001.000Unsuitable as a primary solvent: Compound is likely insoluble.[2]
Solvent property data sourced from the University of Rochester, Department of Chemistry and other chemical data sources.[10][11]
Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and filter paper

  • Vacuum source

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Bring the solvent to a boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol from a separate heated flask until the solid completely dissolves. Avoid adding a significant excess.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Perform ONLY if insoluble impurities or charcoal are present): Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, preheated flask to remove impurities.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 15-30 minutes.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a low temperature.

Troubleshooting Workflow Diagram

decision decision success success failure failure start Add Minimum Hot Solvent dissolved Did solid dissolve? start->dissolved hot_filter Perform Hot Filtration dissolved->hot_filter No, but some dissolved cool Cool Slowly dissolved->cool Yes add_more_solvent Add more hot solvent dissolved->add_more_solvent No, not at all hot_filter->cool oiling_out Did it oil out? cool->oiling_out crystals_form Did crystals form? collect Collect Crystals crystals_form->collect Yes scratch_seed Scratch / Seed / Concentrate crystals_form->scratch_seed No oiling_out->crystals_form No reheat_cool_slower Re-heat, add more solvent, cool slower oiling_out->reheat_cool_slower Yes check_purity Check Purity (MP, TLC) collect->check_purity pure Is it pure? check_purity->pure end_success Success pure->end_success Yes redo_recrystallization Redo Recrystallization (Consider different solvent) pure->redo_recrystallization No add_more_solvent->dissolved scratch_seed->crystals_form reheat_cool_slower->cool redo_recrystallization->start

Caption: A logical workflow for troubleshooting common recrystallization issues.

References

  • Vertex AI Search, citing Scientific Reports. (2021).
  • Vertex AI Search, citing Organic Syntheses Procedure.
  • Vertex AI Search, citing ResearchGate. (2025).
  • Vertex AI Search, citing Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Vertex AI Search, citing University of California, Los Angeles.
  • Vertex AI Search, citing Northern Illinois University.
  • Vertex AI Search, citing Chemistry LibreTexts. (2021). 2.
  • Vertex AI Search, citing LookChem. Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile.
  • Vertex AI Search, citing University of Rochester, Department of Chemistry.
  • Vertex AI Search, citing Benchchem. Veratraldehyde: A Technical Guide for Researchers and Drug Development Professionals.
  • Vertex AI Search, citing Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Vertex AI Search, citing Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Vertex AI Search, citing Reddit. (2012). Help!
  • Vertex AI Search, citing The Good Scents Company.
  • Vertex AI Search, citing ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4.
  • Vertex AI Search, citing Reddit. (2024).
  • Vertex AI Search, citing Reddit. (2021).
  • Vertex AI Search, citing Google Patents.
  • Vertex AI Search, citing University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Vertex AI Search, citing University of Rochester, Department of Chemistry.
  • Vertex AI Search, citing Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Vertex AI Search, citing Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

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Technical Support Center: Overcoming Side Reactions in the Synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a key precursor in the synthesis of drugs like Verapamil, achieving high purity and yield of this compound is paramount[1][2].

This guide moves beyond a simple protocol, offering in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common side reactions and provide field-proven strategies to mitigate them, ensuring your synthesis is both successful and reproducible.

Core Synthetic Pathway: An Overview

The most common and direct route to this compound is through the nucleophilic substitution of a corresponding benzyl halide, typically 2-chloro-3,4-dimethoxybenzyl chloride, with a cyanide salt. This reaction, a variant of the Kolbe nitrile synthesis, appears straightforward but is often plagued by competing side reactions that can drastically reduce yield and purity[3][4].

cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Downstream Processing cluster_end Final Product SM1 2-Chloro-3,4-dimethoxybenzyl Chloride Reaction Nucleophilic Substitution (SN2) + Phase Transfer Catalyst SM1->Reaction SM2 Sodium Cyanide (NaCN) SM2->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Optimization of reaction conditions for the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Here, we move beyond simple protocols to provide a comprehensive technical resource grounded in mechanistic principles and practical experience. Our goal is to empower you to not only execute the synthesis successfully but also to troubleshoot and optimize the reaction conditions effectively.

Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, is most commonly achieved via the nucleophilic substitution of a corresponding benzyl halide. The primary route involves a two-step process:

  • Halogenation: Conversion of 2-chloro-3,4-dimethoxybenzyl alcohol to 2-chloro-3,4-dimethoxybenzyl chloride.

  • Cyanation: Substitution of the benzylic chloride with a cyanide salt to form the target nitrile.

Alternative routes, such as the Sandmeyer reaction on a corresponding aniline, are theoretically possible but are often more circuitous and present different challenges, such as the preparation of the requisite aniline precursor and handling of diazonium salts.[1][2] The benzyl halide route is generally more direct and higher yielding, making it the focus of this guide.

Recommended Experimental Protocol & Workflow

This section details a robust, two-step protocol starting from the commercially available 2-chloro-3,4-dimethoxybenzyl alcohol.

Experimental Workflow Diagram

G cluster_step1 Step 1: Benzyl Chloride Synthesis cluster_step2 Step 2: Cyanation A Dissolve Benzyl Alcohol in CH2Cl2 B Cool to 0°C A->B C Add Thionyl Chloride (SOCl2) dropwise B->C D Stir at RT for 1h C->D E Quench with sat. NaHCO3 solution D->E F Extract with CH2Cl2 E->F G Dry & Concentrate F->G H Crude Benzyl Chloride (Use immediately) G->H I Dissolve Benzyl Chloride in Acetone H->I Proceed to next step J Add NaCN and NaI (catalyst) I->J K Reflux with vigorous stirring (16-20h) J->K L Cool & Filter K->L M Purification: Work-up & Distillation/ Recrystallization L->M N Pure (2-Chloro-3,4-dimethoxy -phenyl)acetonitrile M->N

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 2-Chloro-3,4-dimethoxybenzyl chloride
  • Principle: This step utilizes thionyl chloride (SOCl₂) to convert the primary alcohol into a more reactive benzyl chloride, which is an excellent electrophile for the subsequent SN2 reaction. The use of a non-nucleophilic solvent like dichloromethane (DCM) is crucial.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed. Maintain the temperature below 5°C during the addition.[3]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a flask containing crushed ice and saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-3,4-dimethoxybenzyl chloride as an oil or low-melting solid.

    • Critical Note: Benzyl chlorides can be lachrymatory and are often unstable. It is highly recommended to use the crude product immediately in the next step without further purification.

Step 2: Synthesis of this compound
  • Principle: This is a classic nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) from sodium cyanide acts as the nucleophile, displacing the chloride from the benzylic position. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction, and a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive benzyl iodide.[4]

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert atmosphere, place finely powdered sodium cyanide (NaCN, 1.5 eq) and sodium iodide (NaI, 0.1 eq).[5]

    • Add anhydrous acetone (approx. 25 mL per gram of benzyl chloride).

    • To this vigorously stirred suspension, add a solution of the crude 2-chloro-3,4-dimethoxybenzyl chloride (1.0 eq) from Step 1 in anhydrous acetone.

    • Heat the mixture to reflux and maintain vigorous stirring for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (NaCl, NaI). Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or toluene) and wash thoroughly with water to remove any remaining cyanide salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[6] The pure product is typically a white to off-white solid.

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on several key parameters. The following table summarizes their effects to guide optimization efforts.

ParameterOptionsRecommended ChoiceRationale & Potential Issues
Cyanide Source NaCN, KCN, CuCN, Zn(CN)₂, TMSCNNaCN or KCNNaCN/KCN: Cost-effective and reactive. Must be finely powdered and anhydrous.[4] CuCN: Often used in Sandmeyer reactions for aryl nitriles, but can be effective here, sometimes requiring higher temperatures.[7] Zn(CN)₂/TMSCN: Less toxic alternatives but more expensive and may require specific catalysts or conditions.[8][9]
Solvent Acetone, Acetonitrile, DMSO, DMFAnhydrous AcetoneAcetone: Excellent solubility for the benzyl halide and promotes SN2 kinetics. Easy to remove post-reaction.[4][5] Acetonitrile: A good alternative, but purification is critical to remove impurities that can interfere with the reaction.[10] DMSO/DMF: Higher boiling points can accelerate sluggish reactions but make work-up more difficult.
Catalyst NaI, KBr, Phase-Transfer Catalyst (e.g., TBAB)NaI (0.1 eq)NaI: Promotes the reaction via in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).[4] Phase-Transfer Catalyst (PTC): Essential if using a two-phase (e.g., toluene/water) system, which can be an alternative to anhydrous conditions. A PTC like tetrabutylammonium bromide (TBAB) shuttles the cyanide anion into the organic phase.[11]
Temperature Room Temp to RefluxReflux (Acetone, ~56°C)Reflux: Provides sufficient energy to overcome the activation barrier for the SN2 reaction, ensuring a reasonable reaction time. Lower Temp: Reaction will be significantly slower. Higher Temp (e.g., in DMF): May increase the rate of side reactions, such as elimination or byproduct formation.
Work-up Aqueous wash, ExtractionThorough aqueous washAqueous Wash: Crucial for removing highly toxic residual cyanide salts. The organic layer should be washed multiple times. Acid/Base Washes: Generally not necessary unless specific impurities are present.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting Logic Flow

G Start Reaction Issue (Low Yield / Impurities) CheckStep Which step has the issue? Start->CheckStep Step1_Issue Problem in Step 1: Benzyl Chloride Formation CheckStep->Step1_Issue Step 1 Step2_Issue Problem in Step 2: Cyanation CheckStep->Step2_Issue Step 2 Cause1A Cause: Incomplete reaction. Solution: Check SOCl2 quality, increase reaction time/temp. Step1_Issue->Cause1A Cause1B Cause: Hydrolysis of product. Solution: Ensure anhydrous conditions, quench carefully. Step1_Issue->Cause1B Cause2A Cause: Poor quality cyanide salt. Solution: Use fresh, dry, finely powdered NaCN/KCN. Step2_Issue->Cause2A Cause2B Cause: Inactive benzyl chloride. Solution: Use intermediate immediately after preparation. Step2_Issue->Cause2B Cause2C Cause: Formation of isonitrile. Solution: Use polar aprotic solvent (acetone) to favor CN- attack. Step2_Issue->Cause2C Cause2D Cause: Reaction too slow. Solution: Add NaI catalyst, ensure vigorous stirring. Step2_Issue->Cause2D

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My yield in the cyanation step is very low, and I recovered a lot of the starting benzyl alcohol.

  • Potential Cause: This strongly indicates that your intermediate, 2-chloro-3,4-dimethoxybenzyl chloride, either failed to form correctly in Step 1 or hydrolyzed back to the alcohol before it could react. Benzyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (DCM, acetone) and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

    • Use Intermediate Immediately: The benzyl chloride intermediate is often not stable enough for storage or purification by column chromatography. The best practice is to proceed immediately to the cyanation step after a quick aqueous work-up and drying of the crude product.[4]

    • Confirm Chloride Formation: Before proceeding to Step 2, you can take a small aliquot of your crude benzyl chloride, dissolve it in CDCl₃, and run a quick ¹H NMR. The benzylic protons (Ar-CH₂ -Cl) should show a characteristic singlet shifted downfield (approx. 4.6-4.7 ppm) compared to the starting alcohol's benzylic protons (Ar-CH₂ -OH, approx. 4.5-4.6 ppm).

Q2: The cyanation reaction is very slow or stalls completely, even after 24 hours at reflux.

  • Potential Causes:

    • Poor Reagent Quality: The sodium cyanide may be old, hydrated, or in large chunks, reducing its effective surface area and reactivity.

    • Insufficient Mixing: This is a heterogeneous reaction. If the inorganic cyanide salt is not kept in suspension, the reaction will be limited to the liquid-solid interface.

    • Deactivated Substrate: If the benzyl chloride intermediate was exposed to water or stored for too long, it may have degraded.

  • Recommended Solutions:

    • Use High-Quality Reagents: Use fresh, finely powdered, and anhydrous sodium cyanide.

    • Ensure Vigorous Stirring: Use a mechanical stirrer, especially on larger scales, to ensure the cyanide salt remains well-suspended in the acetone.[4]

    • Add a Catalyst: If not already included, add 0.1 equivalents of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride to form the more reactive benzyl iodide in situ, which is then more rapidly attacked by the cyanide nucleophile.

Q3: My final product is contaminated with a foul-smelling impurity.

  • Potential Cause: This is a classic sign of isonitrile (Ar-CH₂-NC) formation. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While attack through carbon to form the nitrile is thermodynamically favored, attack through nitrogen to form the isonitrile can occur, particularly in certain solvent systems.

  • Recommended Solutions:

    • Solvent Choice: The formation of isonitriles is often minimized by using polar aprotic solvents like acetone, acetonitrile, or DMSO, which favor the "harder" carbon end of the cyanide nucleophile attacking the benzylic carbon.[4] Avoid using protic solvents like ethanol in the reaction itself, as they can promote isonitrile formation.

    • Purification: Most isonitriles can be removed during purification. They often have different boiling points and polarities than the desired nitrile. Careful vacuum distillation or recrystallization is usually effective.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with sodium cyanide? A: Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. ALWAYS handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide) to decontaminate glassware and spills.

Q: Can I use a different halogenating agent instead of thionyl chloride? A: Yes, other reagents like phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or even concentrated hydrochloric acid can be used.[4] However, thionyl chloride is often preferred because its byproducts (HCl and SO₂) are gaseous and easily removed from the reaction mixture.

Q: Is a phase-transfer catalyst (PTC) necessary for this reaction? A: A PTC is not necessary if you are running the reaction under anhydrous conditions as described in the protocol. However, a PTC (like TBAB or a crown ether) becomes essential if you adapt the procedure to a two-phase system (e.g., an organic solvent like toluene and a concentrated aqueous solution of NaCN). The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides.[11]

Q: How can I best purify the final this compound? A: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is effective for removing minor impurities if the crude product is mostly clean. A solvent system like ethanol/water or isopropanol is a good starting point.[6]

  • Vacuum Distillation: This is excellent for removing non-volatile impurities and can yield a very pure product. The boiling point is reported to be around 171-178 °C at 10 mmHg.[6]

  • Silica Gel Chromatography: While possible, this should be a last resort. The product may be sensitive to prolonged contact with silica gel.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Ghaffar, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • LookChem. (n.d.). Cas 93-17-4, (3,4-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Sciforum. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Jurnal Kimia Riset. (2017). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • RSC Publishing. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of veratraldehyde. Retrieved from [Link]

  • RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.
  • Organic Syntheses. (n.d.). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Selective Monohydrocyanation of Diimine using Potassium Hexacyanoferrate(II)-Benzoyl Chloride Reagent System as a Cyanide Source. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]

  • SciELO México. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]

Sources

Stability of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This document provides in-depth guidance on the stability of this compound under various chemical environments, offering troubleshooting advice and experimental protocols for researchers, chemists, and drug development professionals. Our goal is to empower you with the foundational knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous acidic or basic media?

The primary stability concern for this compound is the hydrolysis of the nitrile functional group (-C≡N). This reaction can occur under both acidic and basic conditions, typically accelerated by heat. The nitrile group can hydrolyze first to an amide ((2-Chloro-3,4-dimethoxyphenyl)acetamide) and then further to a carboxylic acid ((2-Chloro-3,4-dimethoxyphenyl)acetic acid). The rate and extent of this hydrolysis are highly dependent on the pH, temperature, and reaction time.

Q2: Which condition is more likely to cause degradation: strong acid or strong base?

Both strong acidic and strong basic conditions can promote hydrolysis, but the mechanisms differ. Basic hydrolysis is often more aggressive for nitriles. Strong bases like sodium hydroxide directly attack the electrophilic carbon of the nitrile, initiating hydrolysis. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. In general, researchers should assume the compound is labile outside of a neutral pH range, especially at elevated temperatures.

Q3: Are the chloro and dimethoxy substituents on the phenyl ring reactive under these conditions?

The substituents on the aromatic ring—a chlorine atom and two methoxy groups—are generally stable under most acidic and basic conditions used in typical organic synthesis. Aryl chlorides are significantly less reactive towards nucleophilic substitution than alkyl chlorides. Similarly, ether linkages (like the methoxy groups) are stable to bases and only cleave under very harsh acidic conditions (e.g., concentrated HBr or HI), which are not typically employed in routine reactions involving this molecule. Therefore, degradation pathways almost exclusively involve the nitrile group.

Q4: What are the recommended storage and handling conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. It should be kept in a tightly sealed container to protect it from moisture, which could slowly hydrolyze the nitrile group over time, especially if acidic or basic impurities are present.

Troubleshooting Guide: Experimental Challenges

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low yield in a reaction where the starting material is consumed, with an unknown polar impurity observed.
  • Scenario: You are performing a reaction under basic conditions (e.g., using NaH or NaOH) and notice by TLC or LCMS that your starting material is gone, but the yield of your desired product is low. You observe a new, more polar spot/peak.

  • Probable Cause: You are likely observing hydrolysis of the nitrile group to the corresponding carboxylic acid, (2-Chloro-3,4-dimethoxyphenyl)acetic acid. Carboxylic acids are highly polar and often appear as distinct spots on TLC or early-eluting peaks in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm the Impurity: Obtain a sample of the suspected carboxylic acid byproduct or use LCMS to check if the mass of the impurity corresponds to the hydrolyzed product (Molecular Weight: 232.63 g/mol ).

    • Minimize Water: Ensure your reaction solvent and reagents are anhydrous. Water is required for hydrolysis.

    • Lower Temperature: Perform the reaction at a lower temperature to slow the rate of hydrolysis relative to your desired reaction.

    • Use a Non-Nucleophilic Base: If applicable, consider using a non-nucleophilic base (e.g., DBU, DIPEA) if it is compatible with your reaction chemistry, as it will not directly promote hydrolysis in the same way hydroxide does.

Issue 2: Inconsistent results or reaction stalling under acidic conditions.
  • Scenario: You are using an acid catalyst (e.g., HCl, H₂SO₄) and find that the reaction is sluggish or gives variable yields.

  • Probable Cause: While less aggressive than base-catalyzed hydrolysis, acid-catalyzed hydrolysis can still compete with your primary reaction pathway, consuming the starting material to form the amide or carboxylic acid. The protonated nitrile may also be less reactive in your desired pathway.

  • Troubleshooting Steps:

    • Monitor by LCMS/TLC: Track the reaction progress carefully, looking for the appearance of hydrolysis byproducts (amide or carboxylic acid).

    • Select the Right Acid: Consider using a Lewis acid instead of a Brønsted-Lowry acid if the reaction chemistry allows. This may coordinate differently and favor your desired pathway.

    • Control Stoichiometry: Use a catalytic amount of acid rather than a stoichiometric amount or excess, if possible, to limit the extent of the side reaction.

Visualizing Degradation Pathways

The following diagram illustrates the expected hydrolysis pathways for this compound.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) SM_A This compound Amide_A Intermediate Amide SM_A->Amide_A  H₂O, H⁺ (slow) Acid_A Carboxylic Acid Product Amide_A->Acid_A  H₂O, H⁺ (faster) SM_B This compound Amide_B Intermediate Amide SM_B->Amide_B  OH⁻ (fast) Acid_B Carboxylate Salt Amide_B->Acid_B  OH⁻ (very fast)

Caption: Proposed hydrolysis pathways under acidic and basic conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under specific conditions.

Objective: To determine the rate and extent of degradation of the target compound under representative acidic, basic, and neutral conditions at a set temperature.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • HPLC system with a C18 column

  • pH meter

  • Thermostatic water bath or heating block

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: For each condition, mix the following in an HPLC vial:

    • Acidic: 500 µL of stock solution + 500 µL of 1 M HCl.

    • Basic: 500 µL of stock solution + 500 µL of 1 M NaOH.

    • Neutral: 500 µL of stock solution + 500 µL of Water.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot from each vial into the HPLC system to establish the initial concentration and purity.

  • Incubation: Place the vials in a heating block set to a desired temperature (e.g., 60 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vials, cool to room temperature, and inject an aliquot into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area.

    • Identify major degradation products by their retention times and, if possible, by LCMS.

    • Plot the percentage of the parent compound remaining versus time for each condition.

Workflow for Stability Assessment

G A Define Conditions (pH, Temp, Solvent) B Prepare Stock & Test Solutions (Acidic, Basic, Neutral) A->B C T=0 Analysis (HPLC/LCMS) Establish Initial Purity B->C D Incubate Samples (e.g., 60°C) C->D E Analyze at Time Points (e.g., 1h, 4h, 24h) D->E F Quantify Degradation (% Parent Remaining) E->F G Identify Degradants (Mass Spec, Standards) F->G H Generate Stability Report F->H G->H

Caption: Workflow for conducting a forced degradation stability study.

Summary Data Table

The following table provides an expected stability profile based on general chemical principles for arylacetonitriles. Actual results should be confirmed experimentally using the protocol above.

ConditionTemperatureExpected Primary DegradantExpected Rate of Degradation
0.5 M HCl60 °C(2-Chloro-3,4-dimethoxyphenyl)acetamideModerate
0.5 M NaOH60 °C(2-Chloro-3,4-dimethoxyphenyl)acetic acidHigh
Neutral (pH 7)60 °CNone or minimalVery Low
AmbientAmbientNoneNegligible (if pure)

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley URL: [Link]

  • Title: Hydrolysis of nitriles to amides Source: Organic Chemistry Portal URL: [Link]

  • Title: Cleavage of Ethers Source: Chemistry LibreTexts URL: [Link]

Removal of residual solvents from (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to address the critical step of removing residual solvents from this valuable intermediate. Ensuring the purity of your compound is paramount for the reliability of downstream applications and for meeting stringent regulatory standards. This guide provides practical, field-tested advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent removal for crystalline organic compounds.

Q1: Why is the complete removal of residual solvents from my this compound sample so critical?

A: Residual solvents provide no therapeutic benefit and are a major safety concern in pharmaceutical products.[1] Regulatory bodies, through guidelines like the ICH Q3C, classify solvents based on their toxicity and establish strict limits on their presence in active pharmaceutical ingredients (APIs) and drug products.[2][3][4] Exceeding these limits can lead to failed batches, regulatory rejection, and potential patient harm. From a chemical perspective, residual solvents can also interfere with subsequent reaction steps, alter crystalline form (polymorphism), and affect the stability of the final compound.

Q2: What are the most likely residual solvents I'll encounter after synthesizing this compound?

A: Based on common synthetic routes for nitriles, you are likely to encounter a range of solvents.[5][6][7] These can include:

  • Reaction Solvents: Ethanol, Toluene, Benzene, Chloroform, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[8][9][10][11]

  • Work-up/Extraction Solvents: Ethyl acetate, Dichloromethane, Chloroform.[10]

  • Purification Solvents: Ethanol or other alcohols are often used for recrystallization.[8][11][12]

Q3: What are the acceptable limits for these common solvents?

A: The International Council for Harmonisation (ICH) Q3C guidelines provide the authoritative limits.[2] Solvents are categorized into three classes. Below is a summary of common solvents relevant to this synthesis.

SolventICH ClassConcentration Limit (ppm)Rationale for Classification
Benzene12Carcinogen, to be avoided.[1][13]
Chloroform260Probable human carcinogen.
Dichloromethane2600Probable human carcinogen.
Toluene2890Teratogen and neurotoxin.
Methanol23000Neurotoxin.
N-Methylpyrrolidone2530 (PDE)Developmental toxicity.
DMSO35000Low toxic potential.
Ethanol35000Low toxic potential.
Acetone35000Low toxic potential.
Ethyl Acetate35000Low toxic potential.

Q4: I've finished my reaction work-up. What is the first step to remove the bulk of the solvent?

A: The standard and most efficient first step for removing volatile solvents from a solution is rotary evaporation (rotovap).[14][15][16][17] This technique reduces the solvent's boiling point by applying a vacuum while rotating the flask in a heated bath.[18] The rotation increases the surface area of the liquid, leading to rapid and gentle evaporation without excessive heating, which is crucial for protecting your compound from thermal degradation.[14]

Q5: How can I definitively confirm that the residual solvents have been removed to acceptable levels?

A: Visual inspection is not sufficient. The industry-standard and regulatory-accepted method is Headspace Gas Chromatography (HS-GC) .[13][19][20][21] This technique is highly sensitive and specific for volatile organic compounds. It is the core methodology outlined in USP <467> for residual solvent analysis.[19][22] While Nuclear Magnetic Resonance (¹H NMR) can detect solvents, it often suffers from lower sensitivity and overlapping peaks, making accurate quantification challenging.

Section 2: Troubleshooting Guide

This section tackles specific, in-depth problems you may encounter during the solvent removal process.

Q: I've used a rotary evaporator, but my ¹H NMR still shows signals for volatile solvents like Dichloromethane or Ethyl Acetate. What went wrong?

A: This is a very common scenario. A rotary evaporator is excellent for removing bulk solvent but is often insufficient for removing the final traces, especially those trapped within the crystal lattice of a solid. The remaining solvent requires more rigorous drying techniques.

Causality: As the compound crystallizes, solvent molecules can become physically entrapped. Furthermore, strong intermolecular forces between your polar nitrile product and polar solvents can make the last few percent difficult to remove.

Solution: High Vacuum Drying. After using the rotovap to get a free-flowing solid, you must transfer the material to a vacuum oven or use a Schlenk line with a high-vacuum pump.

  • Increase Surface Area: Do not dry a single solid cake. Gently crush the solid into a fine powder to maximize the surface area exposed to the vacuum.

  • Apply Gentle Heat: this compound is a solid with a melting point around 62-65°C.[23][24] Setting a vacuum oven to a moderate temperature (e.g., 40-50°C) will increase the vapor pressure of the trapped solvents without risking melting or degrading your product.

  • Time is Key: Drying under high vacuum is not instantaneous. For multi-gram quantities, drying for 12-24 hours is often necessary to meet strict ICH limits.

Q: My product isn't a clean, crystalline solid. It's an oil or a sticky mass that refuses to dry properly. How do I fix this?

A: This "oiling out" phenomenon indicates that the compound is not crystallizing cleanly, which almost guarantees that large amounts of solvent are trapped. This is typically caused by impurities or an inappropriate solvent environment. The most powerful tool to resolve this is recrystallization .

Causality: The presence of impurities disrupts the formation of a uniform crystal lattice. An ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold, while impurities remain in solution.

Solution: Systematic Recrystallization. The goal is to find a solvent or solvent system that meets this differential solubility requirement. The workflow below will guide your selection process.

Caption: Workflow for selecting a recrystallization solvent system.

Q: I used a high-boiling solvent like DMSO or NMP in my synthesis, and I can't get it out. What are my options?

A: High-boiling point solvents are notoriously difficult to remove due to their low vapor pressure. Rotary evaporation and standard vacuum drying are often ineffective. You must use techniques that exploit solubility differences.

Causality: These solvents have boiling points often exceeding 180°C. Applying enough heat and vacuum to remove them will likely degrade your product.

Solution 1: Aqueous Trituration/Washing (for water-miscible solvents like DMSO/NMP). If your product is insoluble in water, this is highly effective.

  • Place your crude solid in a flask.

  • Add deionized water (approx. 10 mL per gram of product).

  • Stir vigorously for 30-60 minutes. The DMSO/NMP will partition into the water.

  • Filter the solid product, washing the filter cake with fresh water.

  • Repeat the process if necessary.

  • Dry the resulting solid under high vacuum as described previously.

Solution 2: Solvent Exchange (Azeotropic Removal). This involves repeatedly dissolving the product in a lower-boiling solvent and re-concentrating it.

  • Dissolve your crude product in a minimal amount of a low-boiling solvent in which it is soluble (e.g., Dichloromethane).

  • Use a rotary evaporator to remove the low-boiling solvent. As it evaporates, it will also carry away some of the high-boiling solvent.

  • Repeat this dissolution and evaporation cycle 3-5 times.

  • Finish with high-vacuum drying.

Q: My final HS-GC analysis shows I am still above the ICH limit for a specific solvent. What is my path forward?

A: A failed analytical test requires a systematic investigation and reprocessing of the material. Do not simply dry the material for longer, as this may be ineffective. Use the following decision tree to guide your actions.

Caption: Decision tree for remediating a batch that failed residual solvent testing.

Section 3: Key Experimental Protocols

Protocol 1: Final Product Drying via Vacuum Oven

  • Preparation: Transfer the solid product from the rotary evaporator flask to a clean glass dish or tray. Using a spatula, gently crush any large clumps to create a fine, even powder. Spread the powder thinly across the surface of the dish.

  • Loading: Place the dish inside the vacuum oven. Ensure the oven is at room temperature before applying vacuum.

  • Applying Vacuum: Close the oven door securely. Slowly open the vacuum valve to prevent the powder from being aspirated into the vacuum line. Allow the oven to reach the desired pressure (typically <1 mbar).

  • Applying Heat: Once a stable vacuum is achieved, set the oven temperature to 40-50°C. Do not exceed a temperature that is within 15-20°C of the product's melting point.

  • Drying: Allow the product to dry under these conditions for at least 12 hours.

  • Completion: Turn off the heat and allow the oven to cool completely to room temperature. Crucially, vent the oven with an inert gas like nitrogen or argon before opening the door to prevent the uptake of atmospheric moisture by the dry product.

Protocol 2: Benchtop Recrystallization

  • Dissolution: Place the crude, solvent-laden product into an Erlenmeyer flask. Add the chosen recrystallization solvent (determined from the workflow above) dropwise while heating the mixture (e.g., on a hotplate) and stirring until the solid is just fully dissolved. Use the absolute minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a dish and dry thoroughly according to Protocol 1 .

Protocol 3: Sample Preparation for Headspace GC (HS-GC) Analysis

  • Vial Preparation: Use a calibrated analytical balance to accurately weigh approximately 100 mg of your dried this compound directly into a 20 mL headspace vial. Record the exact weight.

  • Diluent Addition: Add a precise volume (e.g., 5.0 mL) of a suitable high-boiling diluent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the vial. The diluent must be of high purity and free from the solvents being analyzed.

  • Sealing: Immediately cap the vial with a PTFE/silicone septum and an aluminum crimp cap. Ensure the seal is tight to prevent the loss of volatile analytes.

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved in the diluent.

  • Analysis: The vial is now ready for analysis. It will be placed in the HS-GC autosampler, where it is heated to a specific temperature for a set time (incubation) to allow the residual solvents to partition into the headspace (the gas phase above the liquid) before a sample of the headspace is automatically injected into the GC.

References

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Preparation of Nitriles. Chemistry LibreTexts. [Link]

  • US4189580A - Process for the preparation of nitriles.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4. Autech Industry Co.,Limited. [Link]

  • Preparation of Nitriles. Chemistry Steps. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Holland Green Science. [Link]

  • Removing residual solvent from Oils Tips. Reddit. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • Solvent Removal. Organic Chemistry at CU Boulder. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. IKA. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Anyone have experience removing high bp solvents?. Reddit. [Link]

  • Solvent Removal Guide. extraktLAB. [Link]

  • the preparation of nitriles. Chemguide. [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]

  • How do organic chemists remove solvents with high boiling points from solution?. Quora. [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. WIPO Patentscope. [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. Rockersci. [Link]

  • How to remove high boiling solvent from crude- Reaction work up. YouTube. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. ResolveMass. [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. FDA. [Link]

  • ICH Q3C (R9) Guideline on impurities. EMA. [Link]

  • US6509051B1 - Process for removing residual solvent
  • Rotary evaporator. Wikipedia. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • The “Golden Rule” for Solvent Removal When Using a Rotary Evaporator. Shanghai HJLab. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation. European Patent Office. [Link]

  • Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. LookChem. [Link]

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Technical Support Center: Characterization of Byproducts in (2-Chloro-3,4-dimethoxyphenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. As a critical intermediate in various synthetic pathways, understanding and controlling the formation of byproducts is paramount for ensuring the quality, yield, and safety of the final active pharmaceutical ingredient. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to navigate the challenges encountered during its synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic investigation is crucial for identifying the root cause.[1][2][3]

  • Incomplete Reaction: The conversion of the starting material, 2-Chloro-3,4-dimethoxybenzaldehyde, may be incomplete. This can be due to:

    • Insufficient Reagent: Ensure an adequate molar excess of the cyanide source is used.

    • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider a controlled increase in temperature while monitoring for byproduct formation.

    • Poor Reagent Quality: The cyanide source may have degraded. Use a fresh, high-purity reagent.

  • Side Reactions: The formation of byproducts consumes the starting material and the desired product. Key side reactions to consider are:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Benzoin Condensation: Cyanide ions can catalyze the self-condensation of the starting aldehyde to form a benzoin-type adduct. This is more likely at higher concentrations of the aldehyde.

  • Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions. Minimize reaction time and exposure to harsh pH or high temperatures during purification.

Q2: I am observing a significant amount of unreacted 2-Chloro-3,4-dimethoxybenzaldehyde in my crude product. How can I drive the reaction to completion?

A2: The presence of a large amount of starting material indicates a sluggish or incomplete reaction. To address this:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the impact on the conversion rate and byproduct profile.

  • Increase Reagent Concentration: A higher concentration of the cyanide source can increase the reaction rate. However, be mindful of potential side reactions.

  • Catalyst Addition: The use of a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems, to facilitate the transport of the cyanide ion to the organic phase.

Q3: My post-reaction analysis (HPLC/GC-MS) shows several unexpected peaks. What are the likely byproducts and how can I identify them?

A3: Several byproducts can form during the synthesis of this compound. The most common ones are summarized in the table below. Identification can be achieved through a combination of analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the byproducts, which is a crucial first step in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR can help to identify the functional groups present and the connectivity of the atoms.[5]

  • Chromatographic Comparison: Comparing the retention times of the unknown peaks with those of commercially available or synthesized standards can confirm their identity.

Potential Byproducts and Their Characterization

The following table summarizes the likely byproducts in the synthesis of this compound, their potential causes, and key analytical signatures.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Formation MechanismKey Analytical Signatures
2-Chloro-3,4-dimethoxybenzaldehyde (Unreacted Starting Material) 200.62Incomplete reaction.Distinct retention time in HPLC/GC. Characteristic aldehyde proton signal (~10 ppm) in 1H NMR.
(2-Chloro-3,4-dimethoxyphenyl)(hydroxy)acetonitrile (Cyanohydrin Intermediate) 227.64Incomplete conversion of the cyanohydrin intermediate.M+H peak at m/z 228 in MS. Presence of a hydroxyl group signal in IR and NMR.
(2-Chloro-3,4-dimethoxyphenyl)acetamide 229.66Partial hydrolysis of the nitrile product.M+H peak at m/z 230 in MS. Presence of amide C=O and N-H stretches in IR.
(2-Chloro-3,4-dimethoxyphenyl)acetic acid 230.64Complete hydrolysis of the nitrile product.M+H peak at m/z 231 in MS. Broad O-H stretch and C=O stretch in IR.
2-Chloro-3,4-dimethoxyphenyl isocyanide 211.64Nucleophilic attack by the nitrogen atom of the cyanide ion.[4]Same molecular weight as the product but different fragmentation in MS and different chemical shifts in 13C NMR for the isonitrile carbon.
Benzoin-type Adduct 401.24Cyanide-catalyzed self-condensation of the starting aldehyde.Molecular weight corresponding to the dimer of the starting material.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the main reaction pathway, potential side reactions, and a logical workflow for troubleshooting common experimental issues.

Caption: Reaction pathways in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or High Impurity Profile CheckReaction Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) Start->CheckReaction HighStart High % of Starting Material? CheckReaction->HighStart Yes_HighStart Yes HighStart->Yes_HighStart No_HighStart No HighStart->No_HighStart Optimize Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent quality Yes_HighStart->Optimize AnalyzeByproducts Identify Major Byproducts (MS, NMR) No_HighStart->AnalyzeByproducts Purify Develop Purification Strategy (Crystallization, Chromatography) Optimize->Purify Hydrolysis Hydrolysis Products (Amide, Acid)? AnalyzeByproducts->Hydrolysis Yes_Hydrolysis Yes Hydrolysis->Yes_Hydrolysis No_Hydrolysis No Hydrolysis->No_Hydrolysis Dry Ensure Anhydrous Conditions: - Dry glassware - Use anhydrous solvents Yes_Hydrolysis->Dry Other Other Byproducts (Isocyanide, Dimer)? No_Hydrolysis->Other Dry->Purify Yes_Other Yes Other->Yes_Other Modify Modify Reaction Strategy: - Adjust reagent concentration - Consider different cyanide source - Optimize work-up procedure Yes_Other->Modify Modify->Purify

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocol: Reaction Monitoring and Byproduct Analysis by HPLC

This protocol provides a general method for monitoring the reaction progress and characterizing the impurity profile of a this compound synthesis reaction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

3. Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at various time points.

  • Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 water:acetonitrile).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Monitor the decrease in the peak area of the starting material (2-Chloro-3,4-dimethoxybenzaldehyde) and the increase in the peak area of the product (this compound) over time.

  • Identify potential byproduct peaks based on their retention times relative to the starting material and product.

5. Data Interpretation

  • The starting material, being more polar, will typically elute earlier than the nitrile product.

  • Hydrolysis products (amide and carboxylic acid) will be more polar and elute even earlier.

  • The benzoin dimer, being larger and less polar, will likely have a longer retention time.

  • The isocyanide may have a similar retention time to the product and may require method optimization for complete separation.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • SciSpace. (1994). 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. [Link]

Sources

Technical Support Center: Scaling Up the Purification of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and scale-up of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in the crude product?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as 2-chloro-3,4-dimethoxybenzaldehyde or the corresponding benzyl halide.

  • Byproducts from the cyanation reaction: Depending on the cyanide source and reaction conditions, side reactions can occur. For instance, if using a phase-transfer catalyst, the catalyst itself might be present.[1]

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of the corresponding carboxylic acid or amide.[2][3]

  • Over-alkylation or other side-products: Depending on the specific synthesis, other minor impurities may form.

Q2: What is the recommended primary purification method for this compound at a lab scale (grams)?

A2: For lab-scale purification, a combination of techniques is often optimal. A typical workflow would be:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is often the most effective and economical method for purifying solid organic compounds to remove the bulk of impurities.[4][5]

  • Column Chromatography: If recrystallization does not yield a product of the desired purity, silica gel column chromatography can be employed to separate closely related impurities.

Q3: When scaling up the purification, should I prioritize recrystallization or chromatography?

A3: For scaling up, recrystallization is generally the preferred method due to its cost-effectiveness, simplicity, and ability to handle large quantities of material. Column chromatography at a large scale can be expensive and complex, often requiring specialized equipment.[6] Chromatography should be reserved for situations where recrystallization fails to provide the required purity or for the purification of smaller, high-value batches.

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the purification and scale-up of this compound.

Recrystallization Issues

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This is a common problem and can be addressed by:

  • Increasing the solvent volume: The concentration of the solute might be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[8]

  • Slowing down the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8]

  • Changing the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures. For a moderately polar compound like this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/heptane.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[9]

  • Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.[9]

Q5: The yield from my recrystallization is very low. How can I improve it?

A5: A low yield can be due to several factors. Here's how to troubleshoot:[9]

  • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[4][8] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a portion of your product. To prevent this, ensure your filtration apparatus is hot and perform the filtration quickly.[5][7]

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after slow cooling to room temperature can improve the yield.

  • Washing with the wrong solvent or too much solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[4]

Troubleshooting Recrystallization Workflow

Caption: A workflow diagram for troubleshooting common recrystallization problems.

Column Chromatography Scale-Up Issues

Q6: I have a good separation on a small-scale column. How do I scale this up effectively?

A6: Scaling up column chromatography requires careful consideration of several parameters to maintain separation efficiency.[10][11]

  • Maintain the stationary phase to sample ratio: A common rule of thumb is to use 30-100g of silica gel for every 1g of crude material. This ratio should be kept constant during scale-up.

  • Column Dimensions: When you increase the amount of stationary phase, you need to choose a larger column. It is generally better to increase the diameter of the column rather than the height to maintain a reasonable flow rate and run time.[6]

  • Flow Rate: The linear velocity of the solvent should be kept constant. This means that the volumetric flow rate will need to be increased in proportion to the cross-sectional area of the column.[12]

  • Solvent Gradient: If you are using a gradient elution, the gradient should be scaled in terms of column volumes (CV). For example, a linear gradient from 10% to 50% ethyl acetate in heptane over 10 CV on a small column should be run over 10 CV on the larger column.[12][13]

Q7: My scaled-up column chromatography is giving poor separation. What went wrong?

A7: Poor separation on a scaled-up column can be due to several factors:

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the column is packed uniformly.[6]

  • Sample Loading: The sample should be loaded in a concentrated band at the top of the column. If the sample is too dilute or loaded unevenly, the separation will be compromised. For larger scales, consider dry loading the sample by adsorbing it onto a small amount of silica gel.

  • Flow Rate is too High: While you need to increase the volumetric flow rate, an excessively high flow rate will not allow for proper equilibration between the stationary and mobile phases, leading to poor resolution.

  • Overloading the Column: If you load too much sample for the amount of stationary phase, the separation capacity of the column will be exceeded.

Scale-Up Logic for Column Chromatography

Scale_Up_Logic cluster_params Key Parameters to Maintain cluster_adjust Parameters to Adjust lab_scale Lab-Scale Purification (g) ratio Sample to Stationary Phase Ratio lab_scale->ratio Establish optimal conditions velocity Linear Velocity of Mobile Phase lab_scale->velocity Establish optimal conditions gradient Gradient Profile (in Column Volumes) lab_scale->gradient Establish optimal conditions scale_up Scale-Up (kg) column_size Column Diameter and Height scale_up->column_size Increase proportionally flow_rate Volumetric Flow Rate scale_up->flow_rate Increase proportionally ratio->scale_up Maintain constant during scale-up velocity->scale_up Maintain constant during scale-up gradient->scale_up Maintain constant during scale-up

Caption: Logical relationships for scaling up column chromatography.

Part 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A solvent mixture like ethanol/water or ethyl acetate/heptane can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Scale-Up of Column Chromatography

This protocol assumes you have already developed a small-scale separation method.

  • Determine Scale-Up Factor: Calculate the factor by which you are increasing your sample size (e.g., from 1g to 50g is a 50x scale-up).

  • Calculate Stationary Phase: Multiply the amount of stationary phase used in the small-scale separation by the scale-up factor.

  • Select Column: Choose a column with a diameter that can accommodate the calculated amount of stationary phase.

  • Pack the Column: Pack the column with the stationary phase as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Calculate Flow Rate: The new flow rate should be the old flow rate multiplied by the ratio of the cross-sectional areas of the new and old columns (Flow_new = Flow_old * (d_new / d_old)²).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. For large quantities, consider dry loading.

  • Elute: Run the column using the scaled-up flow rate and the same gradient profile in terms of column volumes.

  • Collect and Analyze Fractions: Collect fractions and analyze them (e.g., by TLC or HPLC) to pool the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood general-purpose solvent for moderately polar compounds.
Ethanol78.4Polar ProticSimilar to isopropanol, can be used in a mixture with water.
Ethyl Acetate77.1Polar AproticGood for compounds of intermediate polarity.
Toluene110.6NonpolarCan be effective if the compound is less polar.
Water100Very PolarCan be used as an anti-solvent with a more organic solvent.

Table 2: Column Chromatography Scale-Up Parameters

ParameterLab-Scale (Example)Pilot-Scale (Example)
Sample Amount1 g50 g
Stationary Phase50 g2.5 kg
Column Diameter2 cm10 cm
Flow Rate10 mL/min250 mL/min
Column Volume~75 mL~3.75 L

References

  • How To Scale Up Column Chromatography? - Chemistry For Everyone. (2025). YouTube.
  • Recrystallization. University of California, Los Angeles.
  • Tips for Preparing Process-Scale Chromatography Columns. (2016). Biocompare.
  • Recrystallization. University of Missouri-St. Louis.
  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
  • Hamilton Scale-up Liquid Chromatography. Hamilton Company.
  • Problems with Recrystallisations. University of York.
  • How to Scale-Up Normal-Phase Purification. (2023). Biotage.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Chromatography scale-up: don't get tied down by bed height. (2018). Cytiva.
  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.
  • How can I remove nitrile impurities from the oxime?. (2015). ResearchGate.
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • Nitrile. Wikipedia.
  • Custom Cyanation Process Services. BOC Sciences.
  • Synthesis of Nitrile. Suzhou Highfine Biotech.
  • Nitriles. EBSCO Information Services.
  • Cyanation – Knowledge and References. Taylor & Francis.
  • Cyanation reaction safety. (2024). YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds and intermediates is a cornerstone of procedural validity and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a substituted aromatic compound of interest in organic synthesis. We will delve into the causality behind experimental choices, compare spectral features with established principles, and provide a self-validating protocol for its characterization.

The Indispensable Role of NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) provide crucial molecular weight information and Infrared (IR) spectroscopy identifies functional groups, NMR is unparalleled in its capacity to define the precise connectivity of atoms.[1][2] For a molecule like this compound, with multiple substituents on an aromatic ring, NMR is essential to definitively establish the substitution pattern—a task that would be ambiguous with other methods alone.

Comparative Edge of NMR:

  • Mass Spectrometry (MS): Would confirm the molecular formula C₁₀H₁₀ClNO₂, but could not differentiate between this isomer and, for example, (3-Chloro-4,5-dimethoxyphenyl)acetonitrile.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for the nitrile (-C≡N) group, C-O bonds of the methoxy groups, and C-Cl bond, but would not reveal their relative positions on the benzene ring.

  • NMR Spectroscopy: Provides data on the chemical environment of each proton and carbon, their proximity to one another, and their connectivity through covalent bonds, allowing for complete and unambiguous structural assignment.

A Validated Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation.[4] A poorly prepared sample can lead to line broadening, poor resolution, and spectral artifacts that compromise interpretation.[4] The following protocol is designed to ensure high-quality, reproducible results.

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for nonpolar to moderately polar organic compounds like the target molecule. Deuterated solvents are essential to avoid large interfering signals from protonated solvent molecules and to provide a deuterium signal for the spectrometer's field-frequency lock.[5]

  • Sample Concentration: For a standard 5 mm NMR tube, accurately weigh 10-20 mg of this compound for ¹H NMR.[4][6][7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.[4][5][8] Gentle vortexing can aid dissolution. To prevent poor spectral resolution caused by particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[6][7][8]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4]

    • Shimming: The magnetic field homogeneity is optimized (shimmed) across the sample to maximize spectral resolution, resulting in sharp, symmetrical peaks.[4]

    • Acquisition: Standard pulse programs are used to acquire the ¹H (proton) and ¹³C (proton-decoupled) spectra.

Workflow for NMR Structural Analysis

The entire process, from sample preparation to final structure confirmation, follows a logical sequence.

NMR_Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl3) B Data Acquisition (Lock, Shim, Tune) A->B C 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) B->C D 13C NMR Spectrum (Chemical Shift, Number of Signals) B->D E Data Interpretation (Assign Signals to Structure) C->E D->E F Structure Confirmation (Consistent ¹H & ¹³C Data) E->F

Caption: Workflow for NMR-based structural elucidation.

In-Depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.04d, J = 8.5 Hz1HAr-H (H-6)
B6.95d, J = 8.5 Hz1HAr-H (H-5)
C3.92s3H-OCH
D3.90s3H-OCH
E3.81s2H-CH ₂CN

Note: Data is representative. Actual shifts may vary slightly based on concentration and spectrometer.

Interpretation of ¹H NMR Signals:
  • Aromatic Protons (A & B): The region between 6.5-8.0 ppm is characteristic of aromatic protons.[9] The presence of two signals, each integrating to one proton, indicates two protons on the benzene ring. Their appearance as doublets (J ≈ 8.5 Hz) signifies that they are adjacent to each other (ortho-coupling).[10] This pattern is definitive for a 1,2,4,5-tetrasubstituted benzene ring where the two protons are on adjacent carbons.

  • Methoxy Protons (C & D): The two sharp singlets at 3.92 and 3.90 ppm, each integrating to three protons, are classic signals for two distinct methoxy (-OCH₃) groups. Their chemical shift is in the expected range for methoxy groups attached to an aromatic ring.

  • Methylene Protons (E): The singlet at 3.81 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the acetonitrile moiety. It appears as a singlet because it has no adjacent protons to couple with.

In-Depth Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Aromatic carbons typically appear in the 110-160 ppm range.[11][12]

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
150.1C -4Attached to electron-donating -OCH₃, deshielded.
149.5C -3Attached to electron-donating -OCH₃, deshielded.
123.8C -6Aromatic CH.
121.9C -1Quaternary carbon attached to -CH₂CN.
120.5C -2Attached to electron-withdrawing -Cl.
117.3-C NCharacteristic shift for a nitrile carbon.
113.2C -5Aromatic CH.
56.4-OC H₃Methoxy carbon.
56.3-OC H₃Methoxy carbon.
20.1-C H₂CNAliphatic methylene carbon.

Note: Data is representative and assignments are based on established substituent effects.

Interpretation of ¹³C NMR Signals:
  • Substituent Effects: The chemical shifts of the aromatic carbons are governed by the electronic effects of the substituents.[13] Electron-donating groups like methoxy (-OCH₃) shield ortho and para carbons but deshield the attached (ipso) carbon, shifting it downfield.[14] Conversely, electron-withdrawing groups like chloro (-Cl) deshield the ipso carbon.[15]

  • Quaternary Carbons: The signals for carbons C-1, C-2, C-3, C-4, and the nitrile carbon (-CN) are typically shorter in intensity because they have no attached protons, resulting in a less efficient relaxation mechanism (reduced Nuclear Overhauser Effect).[16]

  • Self-Validation: The observation of 10 distinct carbon signals perfectly matches the 10 carbon atoms in the proposed structure, confirming the molecular asymmetry. The chemical shifts align with predictions based on the known effects of chloro, dimethoxy, and acetonitrile substituents on a benzene ring.[13][15]

Conclusion: A Self-Validating Analysis

The combined ¹H and ¹³C NMR data provide a comprehensive and self-validating picture of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the two aromatic protons, two distinct methoxy groups, and the methylene acetonitrile group. The ¹³C NMR spectrum corroborates this by showing the correct number of unique carbon environments with chemical shifts that are fully consistent with the assigned substitution pattern. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for research, process development, and quality control in the chemical and pharmaceutical industries.

References

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  • Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. National Center for Biotechnology Information. Available at: [Link]

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  • Modern Analytical Technique for Characterization Organic Compounds. Research Square. Available at: [Link]

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Mass spectrometry fragmentation pattern of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Comparative Analysis

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of intermediates is paramount. This compound serves as a crucial building block in the synthesis of various target molecules. Its purity and structural integrity directly impact the yield and safety profile of the final active pharmaceutical ingredient. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing both retention time for separation and a unique fragmentation "fingerprint" for identification.

This guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As direct experimental data for this specific molecule is not widely published, this analysis is built upon the foundational principles of mass spectrometry and the well-documented fragmentation behavior of its constituent functional groups. To provide a clearer understanding and highlight the diagnostic power of key structural features, we will compare its expected fragmentation pathway against that of its non-chlorinated analogue, (3,4-dimethoxyphenyl)acetonitrile.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of a molecule under electron ionization (70 eV) is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting radical cations and neutral losses. The structure of this compound offers several distinct pathways for fragmentation, primarily influenced by the chloro, dimethoxy, and benzyl cyanide moieties.

Analysis of this compound

The molecular formula is C₁₀H₁₀ClNO₂. The nominal molecular weight with the most abundant chlorine isotope (³⁵Cl) is 211 g/mol . A defining characteristic in its mass spectrum will be the isotopic peak pattern for chlorine. Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), we expect to see a distinct molecular ion cluster: a primary peak (M⁺) at m/z 211 and a secondary peak (M+2)⁺ at m/z 213, with a relative intensity ratio of approximately 3:1.[1][2] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule and any fragments that retain it.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups to form a stable oxonium ion.[3][4] This would result in a significant fragment ion cluster at m/z 196/198.

  • Benzylic Cleavage: The bond between the aromatic ring and the acetonitrile group is a benzylic position. Cleavage at this bond can lead to the loss of the •CH₂CN radical (40 Da), forming a stable substituted benzyl cation at m/z 171/173.[5]

  • Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond would result in the loss of a chlorine radical, leading to a fragment at m/z 176.

  • Loss of Acetonitrile (CH₃CN): While less common as an initial step, rearrangement and loss of a neutral acetonitrile molecule could occur, particularly in secondary fragmentation.

  • Secondary Fragmentation (e.g., loss of CO): Following the initial loss of a methyl radical, the resulting ion (m/z 196/198) can often expel a molecule of carbon monoxide (CO) to yield a fragment at m/z 168/170.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M+•\n(C10H10ClNO2)\nm/z 211/213 M+• (C10H10ClNO2) m/z 211/213 m/z 196/198 [M-CH3]+• m/z 196/198 M+•\n(C10H10ClNO2)\nm/z 211/213->m/z 196/198 - •CH3 m/z 171/173 [M-CH2CN]+ m/z 171/173 M+•\n(C10H10ClNO2)\nm/z 211/213->m/z 171/173 - •CH2CN m/z 176 [M-Cl]+• m/z 176 M+•\n(C10H10ClNO2)\nm/z 211/213->m/z 176 - •Cl m/z 168/170 [M-CH3-CO]+ m/z 168/170 m/z 196/198->m/z 168/170 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis: (3,4-dimethoxyphenyl)acetonitrile

To underscore the influence of the chlorine atom, we will predict the fragmentation of the non-chlorinated analogue, (3,4-dimethoxyphenyl)acetonitrile (C₁₀H₁₁NO₂). Its nominal molecular weight is 177 g/mol . The absence of chlorine means there will be no M+2 peak with a 3:1 intensity ratio.

Key Predicted Fragmentation Steps:

  • Molecular Ion: A distinct molecular ion peak (M⁺) is expected at m/z 177.

  • Loss of a Methyl Radical (•CH₃): Similar to its chlorinated counterpart, the most favorable initial fragmentation is the loss of a methyl radical, leading to a base peak at m/z 162.

  • Benzylic Cleavage: Loss of the •CH₂CN radical would produce a fragment at m/z 137.

  • Secondary Fragmentation (Loss of CO): The m/z 162 fragment can subsequently lose CO to produce a fragment at m/z 134.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M+•\n(C10H11NO2)\nm/z 177 M+• (C10H11NO2) m/z 177 m/z 162 [M-CH3]+• (Base Peak) m/z 162 M+•\n(C10H11NO2)\nm/z 177->m/z 162 - •CH3 m/z 137 [M-CH2CN]+ m/z 137 M+•\n(C10H11NO2)\nm/z 177->m/z 137 - •CH2CN m/z 134 [M-CH3-CO]+ m/z 134 m/z 162->m/z 134 - CO

Caption: Predicted EI fragmentation of (3,4-dimethoxyphenyl)acetonitrile.

Comparative Data Summary

The following table summarizes the key diagnostic ions that allow for the differentiation between the two compounds.

m/z Value Proposed Fragment This compound (3,4-dimethoxyphenyl)acetonitrile Diagnostic Significance
211/213 [M]⁺•Present (3:1 ratio)AbsentConfirms molecular weight and presence of one Cl atom.
196/198 [M-CH₃]⁺•Present (3:1 ratio)AbsentLoss of methyl group; retains Cl atom.
177 [M]⁺•AbsentPresentMolecular ion of the non-chlorinated analogue.
176 [M-Cl]⁺•PresentAbsentDirect evidence of chlorine loss.
171/173 [M-CH₂CN]⁺Present (3:1 ratio)AbsentBenzylic cleavage fragment retaining the Cl atom.
162 [M-CH₃]⁺•AbsentPresent (likely Base Peak)Key fragment for the non-chlorinated analogue.
137 [M-CH₂CN]⁺AbsentPresentBenzylic cleavage fragment of the non-chlorinated analogue.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for acquiring high-quality mass spectra for the structural confirmation of this compound. The choice of parameters is critical for achieving reproducible fragmentation.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or acetonitrile.
  • Vortex the solution until the sample is fully dissolved.
  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration prevents column overloading and source saturation.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Injector: Split/Splitless injector operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration.
  • Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.
  • Column: A non-polar or medium-polarity column is ideal. A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or DB-5MS) provides excellent resolution for this class of compounds.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 minutes at 280°C. This program ensures good peak shape and separation from potential impurities.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[6]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 350. This range covers the molecular ion and all predicted major fragments.
  • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

4. Data Analysis:

  • Integrate the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the spectrum for the key features: the molecular ion cluster (m/z 211/213), the base peak, and other diagnostic fragments as detailed in the comparison table.
  • Compare the obtained spectrum with the predicted fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound via EI-mass spectrometry is a clear and robust process when guided by a mechanistic understanding of fragmentation. The presence of a single chlorine atom provides a powerful diagnostic handle, with the characteristic 3:1 isotopic pattern at M⁺ (m/z 211/213) and on all chlorine-containing fragments. By comparing its predicted spectrum to that of its non-chlorinated analogue, (3,4-dimethoxyphenyl)acetonitrile, the diagnostic fragments arising from the chloro-substituent become evident. This comparative approach, grounded in established fragmentation principles, provides researchers and drug development professionals with a reliable framework for confirming the identity and purity of this important synthetic intermediate.

References

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A Comparative Guide to the FT-IR Spectroscopy of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Key Intermediate

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile possesses a unique molecular architecture, incorporating a nitrile group (C≡N), a chlorinated and dimethoxylated aromatic ring, and a methylene bridge. Each of these functional groups gives rise to characteristic vibrational modes that are detectable by FT-IR spectroscopy. A thorough understanding of this vibrational fingerprint is paramount for reaction monitoring, quality control, and impurity profiling in drug development workflows. The nitrile stretching frequency, in particular, serves as a highly diagnostic marker for this class of compounds.[1][2][3]

This guide will dissect the expected FT-IR spectrum of this compound, drawing detailed comparisons with structurally related molecules to highlight the influence of each functional group on the overall spectrum.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is essential. The following outlines a robust method for acquiring the FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples and requires minimal preparation.

Step-by-Step ATR-FTIR Spectroscopy Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.

    • Install the ATR accessory in the sample compartment.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for atmospheric absorbances (e.g., CO₂ and H₂O) and the ATR crystal itself.[1]

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal surface.

    • Initiate the sample scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected and normalized if necessary.

    • Identify and label the characteristic absorption peaks.

FTIR_Workflow cluster_prep Instrument Preparation cluster_bkg Background Scan cluster_sample Sample Analysis cluster_data Data Processing A Power On Spectrometer B Install ATR Accessory A->B C Clean ATR Crystal D Acquire Background Spectrum C->D E Place Sample on Crystal D->E F Apply Pressure E->F G Acquire Sample Spectrum F->G H Baseline Correction G->H I Peak Identification H->I

Caption: Experimental workflow for ATR-FT-IR analysis.

Spectral Analysis of this compound

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityComments
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of C-H bonds on the benzene ring.[5][6][7]
Aliphatic C-H Stretch (CH₂)2950 - 2850MediumAsymmetric and symmetric stretching of the methylene group.
Nitrile (C≡N) Stretch 2240 - 2220 Sharp, Strong Highly diagnostic peak. Its position is influenced by conjugation with the aromatic ring, which slightly lowers the frequency compared to saturated nitriles.[1][2][3][8]
Aromatic C=C Stretch1600 - 1450Medium-StrongA series of bands indicating the presence of the benzene ring.[5][6][7]
Methylene (CH₂) Scissoring~1465MediumBending vibration of the methylene group.
Asymmetric C-O-C Stretch (Aryl Ether)1275 - 1200StrongCharacteristic of the methoxy groups attached to the aromatic ring.[9]
Symmetric C-O-C Stretch (Aryl Ether)1050 - 1000MediumAlso characteristic of the aryl ether linkages.[9]
C-Cl Stretch800 - 600StrongThe position can vary depending on the substitution pattern of the aromatic ring. As the mass of the halogen increases, the wavenumber of the C-X stretch decreases.[10][11]
Aromatic C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[7]

Comparative FT-IR Analysis: Isolating Functional Group Contributions

To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules. This comparative approach allows for the unambiguous assignment of vibrational bands.

Table 2: Comparative FT-IR Data of this compound and Related Compounds (cm⁻¹)

Vibrational ModeThis compound (Predicted)Benzonitrile[12]1,2-Dimethoxybenzene[9][13][14][15]Chlorobenzene[10]Acetonitrile[16]
C≡N Stretch 2240 - 2220 ~2230N/AN/A~2250
Aromatic C-H Stretch3100 - 30003100 - 30003100 - 30003100 - 3000N/A
Aliphatic C-H Stretch2950 - 2850N/A~2950 (CH₃)N/A3000 - 2900
Aromatic C=C Stretch1600 - 14501600 - 14501600 - 14501600 - 1450N/A
Aryl C-O-C Stretch1275 - 1200N/A~1250N/AN/A
C-Cl Stretch 800 - 600 N/AN/A~740N/A
Key Comparative Insights:
  • The Nitrile Group: The most prominent feature in the spectrum of this compound is the sharp, intense C≡N stretching band.[2] Its predicted position (2240-2220 cm⁻¹) is consistent with that of benzonitrile (~2230 cm⁻¹), indicating the influence of conjugation with the aromatic ring.[3][8] This is at a lower frequency than in saturated nitriles like acetonitrile (~2250 cm⁻¹), a well-documented effect of conjugation which weakens the C≡N bond.[2][8]

  • The Aromatic Core: The presence of the substituted benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands between 1600 and 1450 cm⁻¹.[5][6][7] These features are common to all the aromatic compounds listed in Table 2.

  • The Methoxy Substituents: The strong absorption bands expected between 1275-1200 cm⁻¹ and 1050-1000 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether groups, respectively. These bands would be absent in benzonitrile and chlorobenzene but present in 1,2-dimethoxybenzene.[9]

  • The Chloro Substituent: The C-Cl stretching vibration is expected in the lower frequency region (800-600 cm⁻¹).[11] The precise position is sensitive to the overall substitution pattern of the ring. This band serves as a clear marker for the presence of the halogen.

Spectral_Comparison cluster_nitrile Nitrile Comparison cluster_aromatic Aromatic Core Comparison Target This compound Benzonitrile Benzonitrile Target->Benzonitrile C≡N Stretch Acetonitrile Acetonitrile Target->Acetonitrile C≡N Stretch Dimethoxybenzene 1,2-Dimethoxybenzene Target->Dimethoxybenzene Ring Vibrations C-O / C-Cl Stretch Chlorobenzene Chlorobenzene Target->Chlorobenzene Ring Vibrations C-O / C-Cl Stretch

Caption: Logical relationships for spectral comparison.

Conclusion: A Powerful Tool for Structural Verification

FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound. The spectrum is dominated by a strong and sharp nitrile absorption band in the 2240-2220 cm⁻¹ region, which serves as a definitive marker for the molecule. Additional characteristic bands corresponding to the aromatic ring, methoxy groups, chloro substituent, and methylene bridge provide a comprehensive vibrational fingerprint. By comparing the spectrum to simpler, structurally related compounds, each key feature can be confidently assigned, enabling robust structural verification and purity assessment in a drug development setting.

References

  • Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. Benchchem.
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  • 05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]

  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC - NIH. Available at: [Link]

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  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

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  • FT-IR spectra of the reaction mixture in acetonitrile with increase in time. ResearchGate. Available at: [Link]

  • FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile. PubMed. Available at: [Link]

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A Researcher's Guide to the X-ray Crystallographic Analysis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile Derivatives: Unveiling Structure for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its biological activity, physical properties, and potential for therapeutic application. In the realm of medicinal chemistry, (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and its derivatives represent a scaffold of significant interest. This guide provides an in-depth technical overview of the X-ray crystallographic analysis of this class of compounds, offering a comparative framework and actionable experimental protocols.

The phenylacetonitrile core is a versatile building block in the synthesis of numerous pharmaceuticals. The specific substitution pattern of a chloro group at the 2-position and dimethoxy groups at the 3- and 4-positions of the phenyl ring introduces a unique combination of steric and electronic features. These substituents can profoundly influence the molecule's conformation, crystal packing, and, consequently, its interaction with biological targets. X-ray crystallography stands as the definitive method for elucidating these structural nuances at the atomic level.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that accurately reflects the molecule's solid-state conformation and intermolecular interactions. The following workflow outlines the typical procedure, emphasizing the rationale behind each stage.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent System Screening Characterization->Solvent_Screening Crystallization_Method Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Crystal Selection & Mounting Crystallization_Method->Crystal_Harvesting Data_Collection Data Collection (Diffractometer) Crystal_Harvesting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refinement of Atomic Parameters Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for X-ray crystallographic analysis.

The choice of crystallization technique is often empirical, with slow evaporation of a saturated solution being a common starting point. The solvent system is critical; a solvent in which the compound is sparingly soluble is often ideal. For instance, a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, ethanol) can be employed to carefully control the rate of crystallization.

Comparative Crystallographic Data: A Hypothetical Analysis

To illustrate the comparative utility of crystallographic data, the following table presents hypothetical data for a series of this compound derivatives. In a real-world scenario, this table would be populated with experimentally determined values, allowing for direct comparison of the structural impact of different substituents.

Derivative (R)FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factor
HC₁₀H₁₀ClNO₂MonoclinicP2₁/c10.258.5412.3198.51065.240.045
4-FluoroC₁₀H₉ClFNO₂OrthorhombicP2₁2₁2₁7.8911.4315.67901414.840.038
4-MethylC₁₁H₁₂ClNO₂MonoclinicP2₁/n13.546.8714.22105.21275.440.051
4-NitroC₁₀H₉ClN₂O₄TriclinicP-16.548.9910.1292.3593.120.042

Note: This data is illustrative and not based on experimentally determined structures of these specific compounds.

The parameters in this table provide a wealth of information. The crystal system and space group describe the symmetry of the crystal lattice. A change in these, as seen with the hypothetical 4-Fluoro derivative, indicates a significant alteration in the crystal packing. The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit of the crystal. Variations in these dimensions can be correlated with the size of the substituent 'R'. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

Deciphering the Structure: Key Interactions and Conformations

The crystal structure of a molecule is not merely a static arrangement of atoms; it is a delicate balance of intermolecular forces that dictate the overall packing. For this compound derivatives, several key interactions are anticipated to play a crucial role.

Drawing parallels from related structures, such as chalcones containing a 3,4-dimethoxyphenyl ring, we can expect C—H⋯O and C—H⋯π interactions to be significant in the crystal packing.[1] The presence of a chloro substituent also introduces the possibility of C—H⋯Cl contacts.[2] The nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Cl Cl B_H C-H A_Cl->B_H C-H···Cl A_Phenyl Phenyl Ring C_Phenyl Phenyl Ring A_Phenyl->C_Phenyl π-π stacking A_CN C≡N C_H C-H A_CN->C_H C-H···N A_OMe1 OCH₃ A_OMe1->B_H C-H···O A_OMe2 OCH₃ B_Phenyl Phenyl Ring

Figure 2: Potential intermolecular interactions in the crystal lattice.

The conformation of the molecule, particularly the torsion angles between the phenyl ring and the acetonitrile group, will be influenced by the steric bulk of the substituents. The two methoxy groups are generally expected to be nearly coplanar with the benzene ring.[1]

Experimental Protocol: A Step-by-Step Guide

The following protocol details the synthesis and crystallization of a representative this compound derivative.

Synthesis of this compound

This synthesis can be adapted from known procedures for related phenylacetonitriles.[3][4] A common route involves the conversion of the corresponding benzaldehyde.

  • Oxime Formation: To a solution of 2-chloro-3,4-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent such as ethanol or a toluene/water mixture, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium bicarbonate or sodium hydroxide.[4] Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Dehydration to Nitrile: The resulting oxime can be dehydrated to the nitrile. A common method involves refluxing the oxime with a dehydrating agent like acetic anhydride or thionyl chloride. Alternatively, a phase-transfer catalyst with a strong base can be employed.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Crystallization for X-ray Analysis

  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents to assess its solubility. A good crystallization solvent system is one in which the compound is soluble when hot but sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Mounting: Once suitable single crystals have formed, carefully select a well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

Data Collection and Structure Refinement

The mounted crystal is then placed on a single-crystal X-ray diffractometer.[5] The data is collected, processed, and the structure is solved and refined using specialized software packages.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents. By systematically comparing the crystal structures of a series of these compounds, researchers can elucidate the subtle effects of substituents on molecular conformation and crystal packing, paving the way for the development of molecules with optimized properties.

References

  • de Ronde, Erik; Brugman, Sander J.T.; Koning, Niels; Tinnemans, Paul; Vlieg, Elias. (2016). 3,4-Dimethoxybenzaldehyde. IUCrData, 1(7), x161008. [Link]

  • Ataman Kimya. Veratraldehyde. [Link]

  • Fun, H.-K., et al. (2014). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-4,4-dimethyl-1-(4-methoxyphenyl)cyclohexane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799. [Link]

  • Arshad, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1014–1018. [Link]

  • Wikipedia. Veratraldehyde. [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(3), x265-x266. [Link]

  • Google Patents. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • Beechey, R. B., et al. (1986). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Pesticide Science, 17(4), 349-358. [Link]

  • Foreverest Resources Ltd. Veratraldehyde. [Link]

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

  • PrepChem. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]

  • National Center for Biotechnology Information. Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • PubChem. 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. [Link]

  • Shimadzu. Analysis of Semiconductor Photocatalyst crystallinity using X-ray diffractometers (XRD). [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

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A Comparative Guide to the Reactivity of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and Other Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a versatile building block in contemporary organic synthesis. We will explore the intricate interplay of electronic and steric effects imparted by its unique substitution pattern and draw comparisons with other relevant phenylacetonitrile derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the synthetic potential of this important class of molecules.

Introduction: The Synthetic Utility of Phenylacetonitriles

Phenylacetonitriles are a cornerstone of modern organic chemistry, prized for their utility as precursors to a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The synthetic versatility of these molecules stems from the reactivity of the benzylic protons, which can be abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol-type condensations.

The reactivity of the phenylacetonitrile scaffold can be finely tuned by the introduction of substituents on the aromatic ring. These substituents can exert profound electronic and steric effects, influencing both the acidity of the benzylic protons and the nucleophilicity of the resulting carbanion. This guide focuses on this compound and aims to provide a comprehensive understanding of its reactivity profile in comparison to other key substituted phenylacetonitriles.

Theoretical Analysis of Reactivity: A Dance of Electrons and Steric Hindrance

The core of phenylacetonitrile reactivity lies in the formation of the benzylic carbanion. The stability of this carbanion, and thus the acidity of the benzylic protons (as measured by pKa), is dictated by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) tend to stabilize the negative charge of the carbanion through inductive and/or resonance effects, thereby increasing the acidity of the benzylic protons (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carbanion, leading to decreased acidity (higher pKa).

Let us dissect the substituent effects in our target molecule, this compound:

  • The Methoxy Groups (-OCH₃): Located at the 3- and 4-positions, the two methoxy groups are powerful electron-donating groups through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring. This would be expected to destabilize the benzylic carbanion, making the benzylic protons less acidic compared to unsubstituted phenylacetonitrile.

  • The Chloro Group (-Cl): Positioned at the 2- (ortho) position, the chloro group is electron-withdrawing through induction (-I effect) due to its high electronegativity. It is also weakly electron-donating through resonance (+R effect) via its lone pairs, but the inductive effect is generally considered to be stronger for halogens.[1] Therefore, the chloro group is expected to stabilize the benzylic carbanion and increase the acidity of the benzylic protons. Additionally, its presence at the ortho position introduces significant steric hindrance around the reactive benzylic center.

The overall reactivity of this compound is a result of the complex interplay of these competing effects.

Caption: Electronic and steric effects of substituents.

Comparative Reactivity Profile

To better understand the unique reactivity of this compound, it is instructive to compare it with other substituted phenylacetonitriles. The following table summarizes the expected trends in reactivity based on the electronic and steric effects of their substituents.

CompoundSubstituentsExpected Benzylic Proton Acidity (relative to Phenylacetonitrile)Expected Carbanion Nucleophilicity (relative to Phenylacetonitrile anion)Key Considerations
This compound 2-Cl, 3,4-(OCH₃)₂IncreasedDecreasedCombination of opposing electronic effects and significant steric hindrance.
PhenylacetonitrileNoneReferenceReferenceBaseline for comparison.
(3,4-Dimethoxyphenyl)acetonitrile (Veratryl Cyanide)3,4-(OCH₃)₂DecreasedIncreasedStrong electron-donating effect from methoxy groups.
(4-Chlorophenyl)acetonitrile4-ClIncreasedDecreasedElectron-withdrawing effect of the para-chloro group.
(2-Chlorophenyl)acetonitrile2-ClIncreasedDecreasedStrong inductive effect and steric hindrance from the ortho-chloro group.

Experimental Design for a Comparative Reactivity Study

To empirically validate the theoretical predictions outlined above, a well-designed experiment is crucial. The following protocol describes a comparative alkylation reaction, a common transformation for phenylacetonitriles, which can be used to quantify the relative reactivities of this compound and its analogues.

Objective

To compare the relative rates of alkylation of this compound, phenylacetonitrile, (3,4-dimethoxyphenyl)acetonitrile, (4-chlorophenyl)acetonitrile, and (2-chlorophenyl)acetonitrile under identical reaction conditions.

Experimental Protocol: Comparative Alkylation

Materials:

  • This compound

  • Phenylacetonitrile

  • (3,4-Dimethoxyphenyl)acetonitrile (Veratryl Cyanide)

  • (4-Chlorophenyl)acetonitrile

  • (2-Chlorophenyl)acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Procedure:

  • Preparation of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of each phenylacetonitrile derivative (0.1 M in anhydrous DMF) and a stock solution of benzyl bromide (0.1 M in anhydrous DMF).

  • Reaction Setup: In a series of oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars and septa, add sodium hydride (1.1 equivalents relative to the phenylacetonitrile).

  • Deprotonation: To each flask, add 10 mL of the respective phenylacetonitrile stock solution via syringe. Stir the resulting suspension at room temperature for 30 minutes to allow for complete deprotonation and formation of the carbanion.

  • Alkylation: To each flask, rapidly add 10 mL of the benzyl bromide stock solution via syringe. Start a timer immediately upon addition.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) from each reaction mixture via syringe.

  • Quenching and Workup of Aliquots: Immediately quench each aliquot in a vial containing 1 mL of saturated aqueous NH₄Cl solution. Add 1 mL of ethyl acetate containing a known concentration of an internal standard (e.g., dodecane). Vortex the vial, and allow the layers to separate.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the alkylated product to the unreacted starting material.

  • Data Analysis: Plot the percentage conversion to the alkylated product as a function of time for each phenylacetonitrile derivative. The initial slope of these plots will provide a measure of the initial reaction rate, allowing for a quantitative comparison of reactivity.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to ensure complete and rapid deprotonation of the phenylacetonitriles.

  • Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it solvates the sodium cation, leaving the carbanion more "naked" and nucleophilic, while not interfering with the deprotonation step.

  • Benzyl Bromide: A reactive electrophile that provides a readily detectable product.

  • Internal Standard: Crucial for accurate quantification of reaction progress by correcting for variations in injection volume and detector response.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions setup Reaction Setup with NaH prep_reagents->setup deprotonation Add Phenylacetonitrile (Deprotonation) setup->deprotonation alkylation Add Benzyl Bromide (Alkylation) deprotonation->alkylation monitoring Withdraw Aliquots alkylation->monitoring quench Quench and Workup monitoring->quench gcms GC-MS / HPLC Analysis quench->gcms

Caption: Workflow for the comparative alkylation experiment.

Anticipated Results and Data Presentation

The experimental data can be tabulated to provide a clear comparison of the reactivities.

CompoundTime to 50% Conversion (min)Initial Reaction Rate (M/s)Final Yield (%)
This compoundt₁r₁Y₁
Phenylacetonitrilet₂r₂Y₂
(3,4-Dimethoxyphenyl)acetonitrilet₃r₃Y₃
(4-Chlorophenyl)acetonitrilet₄r₄Y₄
(2-Chlorophenyl)acetonitrilet₅r₅Y₅

Note: The values in this table are placeholders for experimental data.

Discussion and Conclusion

The reactivity of this compound is a fascinating case study in the balance of electronic and steric effects. The electron-donating methoxy groups at the 3- and 4-positions would be expected to decrease the acidity of the benzylic protons, making deprotonation slower compared to phenylacetonitrile. However, the inductively electron-withdrawing chloro group at the 2-position will counteract this effect, increasing the acidity. The net electronic effect on the pKa of the benzylic protons is therefore not immediately obvious without experimental data but is likely to be a subtle interplay of these opposing forces.

Perhaps more significantly, the ortho-chloro substituent introduces considerable steric hindrance around the benzylic carbanion. This steric bulk would be expected to decrease the rate of reaction with electrophiles, leading to a lower overall reactivity in alkylation reactions compared to its non-ortho-substituted counterparts.

References

  • Hammett, L. P. (1937). The Hammett Equation. Chem. Rev., 17(1), 125-136. [Link]

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

  • PrepChem. Synthesis of Isopropyl Veratryl Cyanide. [Link]

  • Dalhousie University. Unit 4: Free Energy Relationships. [Link]

  • University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

  • PubMed. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. [Link]

  • ResearchGate. ChemInform Abstract: Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion. [Link]

  • University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • ACS Publications. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. 4-Chlorophenylacetonitrile. [Link]

  • ResearchGate. Correlation between pKa value for the R‐phenylacetonitrile ligand... [Link]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link]

  • ACS Division of Organic Chemistry. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ResearchGate. Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. [Link]

  • ChemBK. Veratryl cyanide. [Link]

  • NIH. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]

  • PubMed. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. [Link]

  • ACS Publications. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Quora. Why is chlorobenzene orthopara-directing in nature? [Link]

  • PubMed. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • PubChem. m-Chlorophenylacetonitrile. [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Semantic Scholar. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. [Link]

  • ResearchGate. Kinetics of alkaline hydrolysis of p-substituted benzylidenemalononitriles in 50% aqueous acetonitrile: Substituent effects and quantification of the electrophilic reactivity. [Link]

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A Comparative Guide to Analytical Standards for (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The rigorous quality control of this starting material is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive characterization of this compound, empowering researchers and quality control analysts to make informed decisions in their analytical strategies. We will explore the nuances of utilizing certified reference materials (CRMs) versus in-house qualified standards and detail robust analytical protocols for chromatographic and spectroscopic techniques.

The Critical Role of Analytical Standards

In pharmaceutical development and manufacturing, an analytical standard provides a benchmark against which a sample is compared. Its purpose is to ensure identity, purity, quality, and strength. For a key intermediate like this compound, the absence of a thoroughly characterized standard can lead to downstream impurities, affecting the safety and efficacy of the final drug product.

While a commercially available Certified Reference Material (CRM) for this compound is not readily found, a closely related compound, (3,4-Dimethoxyphenyl)acetonitrile, is available as a Pharmaceutical Secondary Standard and CRM. This presents a common scenario in drug development where a direct CRM is unavailable for a novel or niche intermediate. This guide will, therefore, compare the ideal scenario of using a dedicated CRM with the practical approach of qualifying an in-house standard, potentially using a related CRM for system suitability and method development.

Comparison of Analytical Standard Approaches
FeatureIdeal: Certified Reference Material (CRM) for this compoundPractical Alternative: In-House Qualified Standard
Traceability High. Certified and traceable to primary standards (e.g., USP, Ph. Eur., NIST).[1]Variable. Traceability must be established through rigorous in-house characterization.
Purity Certified value with a stated uncertainty. Produced under ISO 17034 and ISO/IEC 17025.[2]Must be determined through multiple orthogonal analytical techniques (e.g., HPLC, GC, qNMR).
Identity Unequivocally confirmed through spectroscopic methods (NMR, MS, IR).Must be unequivocally confirmed in-house using spectroscopic data.
Availability Currently limited for the specific chloro-derivative.Synthesized or procured from a custom synthesis supplier.
Cost Generally higher due to the rigorous certification process.Lower initial cost, but significant investment in time and resources for qualification.
Application Definitive identification, quantitative analysis (assay), and impurity profiling.Used as a working standard for routine analysis after thorough characterization.

Physicochemical Characterization

A foundational step in establishing an analytical standard is the thorough characterization of the molecule itself.

  • Chemical Name: this compound

  • CAS Number: 7537-07-7[3]

  • Molecular Formula: C₁₀H₁₀ClNO₂[3]

  • Molecular Weight: 211.64 g/mol [3]

  • Structure:

    
    (Illustrative structure, as a real-time generated image is not possible)
    

Analytical Methodologies & Protocols

The qualification of an in-house standard for this compound requires a multi-pronged analytical approach to confirm its identity, purity, and strength. Below are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is the workhorse for purity assessment and quantification of non-volatile organic molecules in the pharmaceutical industry. A reversed-phase method is suitable for this compound.

Causality behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic selectivity, which is effective for retaining and separating aromatic compounds.[4]

  • Mobile Phase: Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.

  • Detection: UV detection at a wavelength of maximum absorbance for the chromophore-containing molecule provides high sensitivity.

Experimental Protocol: HPLC-UV Purity Determination
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 278 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

Causality behind Experimental Choices:

  • Column: A low-polarity column (e.g., DB-1 or DB-5) is suitable for general-purpose screening of organic molecules.

  • Splitless Injection: This mode is used to ensure the transfer of the maximum amount of analyte to the column, which is crucial for trace-level impurity analysis.

  • Temperature Programming: A temperature gradient allows for the separation of compounds with a range of boiling points.

  • Mass Spectrometry (EI): Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared to libraries for compound identification.

Experimental Protocol: GC-MS Analysis
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for qualifying a new analytical standard.

Causality behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and has well-defined residual solvent peaks for referencing.[5]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Spectrometer: 400 MHz or higher field strength.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Observe chemical shifts, coupling constants, and integration of signals to confirm the proton environment.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Observe the number of signals and their chemical shifts to confirm the carbon backbone of the molecule.

  • Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure of this compound.

Visualization of Analytical Workflows

To ensure a logical and robust approach to qualifying and using an analytical standard, the following workflows are recommended.

G cluster_0 Standard Qualification Workflow synthesis Synthesis or Procurement of This compound structure Structural Elucidation (NMR, MS) synthesis->structure purity Purity Assessment (HPLC, GC, Titration) structure->purity characterization Physicochemical Characterization (m.p., solubility) purity->characterization documentation Documentation & Certificate of Analysis Generation characterization->documentation qualified_standard Qualified In-House Standard documentation->qualified_standard

Caption: Workflow for qualifying an in-house analytical standard.

G node_result node_result start Analytical Goal q1 Structural Confirmation? start->q1 q2 Purity & Assay? start->q2 q3 Volatile Impurities? start->q3 nmr NMR Spectroscopy q1->nmr Yes hplc HPLC-UV q2->hplc Yes gcms GC-MS q3->gcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

The establishment of a reliable analytical standard for this compound is a non-negotiable prerequisite for its use in regulated environments. In the absence of a commercially available CRM, a meticulously qualified in-house standard is a viable and necessary alternative. This qualification process must be underpinned by a suite of orthogonal analytical techniques, including HPLC for purity, GC-MS for volatile impurities and identity confirmation, and NMR for definitive structural elucidation. Each step of the characterization must be documented thoroughly to create a self-validating system that ensures the trustworthiness of all subsequent analytical results. For routine testing, the qualified in-house standard can then be used with confidence, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Supplementary Information - Beilstein Journals. Beilstein Journals. [Link]

  • a Chromatogram of blank sample (acetonitrile), b HPLC... - ResearchGate. ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • CPAChem Products - Organic CRM. CPAchem. [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. PrepChem.com. [Link]

  • Selected Certified Reference Materials (Sigma). Reagecon Diagnostics Limited. [Link]

  • GC and GC/MS. Agilent. [Link]

  • Benzeneacetonitrile, 3,4-dimethoxy- - NIST WebBook. NIST. [Link]

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A Senior Application Scientist's Guide to the Quantification of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of synthetic intermediates is a cornerstone of robust process development and quality control. (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its reactivity and the complexity of typical reaction matrices. This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of this critical compound, grounded in scientific principles and supported by experimental insights.

The Critical Need for Accurate Quantification

In multi-step organic syntheses, the yield and purity of each intermediate directly impact the efficiency of the subsequent steps and the quality of the final active pharmaceutical ingredient (API). Inaccurate quantification of this compound can lead to incorrect stoichiometry in downstream reactions, the formation of undesirable side products, and difficulties in purification. Therefore, a validated, reliable analytical method is not merely a quality control checkpoint but an essential tool for process optimization and ensuring batch-to-batch consistency.[1][2][3]

This guide will compare three powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its principles, performance characteristics, and practical considerations in a drug development setting.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical figures of merit such as accuracy, precision, and sensitivity.[4][5][6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[6]
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to any soluble compound with a unique NMR signal.
Sample Preparation Typically involves dilution, filtration, and sometimes solid-phase extraction (SPE).[2][7][8]May require derivatization to increase volatility; sample must be in a volatile solvent.[9][10][11][12]Simple dissolution in a deuterated solvent with an internal standard.
Specificity High, can be enhanced with selective detectors (e.g., Diode Array Detector).Very high, especially when coupled with a Mass Spectrometer (MS).Excellent, provides structural information confirming analyte identity.
Sensitivity Good to excellent, depending on the detector.Excellent, particularly with sensitive detectors like Flame Ionization Detector (FID) or MS.Generally lower than chromatographic methods, but can be improved with high-field magnets and cryoprobes.
Quantification Requires a calibration curve with a certified reference standard.Requires a calibration curve with a certified reference standard.Can be a primary ratio method, often requiring only a single certified internal standard for multiple analytes.[6]
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample.Can be rapid (a few minutes) for simple spectra.
Throughput High, with modern autosamplers.High, with modern autosamplers.Can be lower due to longer acquisition times for complex mixtures or low concentrations.
Cost (Instrument) Moderate to high.Moderate to high.High.
Cost (Operational) Moderate (solvents, columns).Low to moderate (gases, columns).Low (deuterated solvents, NMR tubes).

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is most suitable, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): The nonpolar stationary phase (C18) effectively retains the moderately polar analyte, allowing for good separation from more polar starting materials and byproducts.

  • Mobile Phase (Acetonitrile/Water): A gradient elution with acetonitrile and water provides a balance of polarity to elute the target compound with a good peak shape and resolve it from potential impurities. The gradient allows for the elution of a wider range of compounds with varying polarities.

  • UV Detection (280 nm): The aromatic ring and the nitrile group in the analyte provide strong UV absorbance, making UV detection a sensitive and reliable choice. The wavelength of 280 nm is chosen to maximize sensitivity while minimizing interference from common solvents.

Experimental Protocol: HPLC-UV Quantification

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the reaction mixture.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 280 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh_Sample Weigh Reaction Mixture Dissolve_Dilute_Sample Dissolve & Dilute Weigh_Sample->Dissolve_Dilute_Sample Filter_Sample Filter (0.45 µm) Dissolve_Dilute_Sample->Filter_Sample Inject_Sample Inject into HPLC Filter_Sample->Inject_Sample Weigh_Standard Weigh Reference Standard Prepare_Cal_Curve Prepare Calibration Standards Weigh_Standard->Prepare_Cal_Curve Prepare_Cal_Curve->Inject_Sample Separate Chromatographic Separation Inject_Sample->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an excellent alternative, particularly for its high resolution and sensitivity, provided the analyte is sufficiently volatile and thermally stable. This compound has a boiling point that makes it amenable to GC analysis.

Causality Behind Experimental Choices:

  • Capillary Column (e.g., DB-5ms): A non-polar or mid-polar capillary column provides excellent separation of aromatic compounds based on their boiling points and interactions with the stationary phase.

  • Flame Ionization Detector (FID): The FID is a robust and highly sensitive detector for organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying the target analyte.

  • Injector Temperature: A sufficiently high injector temperature ensures the complete and rapid volatilization of the analyte without causing thermal degradation.

Experimental Protocol: GC-FID Quantification

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent such as ethyl acetate or dichloromethane.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Transfer the solution to a GC vial.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the same solvent used for the sample.

    • Create a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Calculate the concentration of the analyte in the sample based on its peak area and the calibration curve.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh_Sample Weigh Reaction Mixture Dissolve_Volatile Dissolve in Volatile Solvent Weigh_Sample->Dissolve_Volatile Optional_Extract Optional: Liquid-Liquid Extraction Dissolve_Volatile->Optional_Extract Inject_Sample Inject into GC Optional_Extract->Inject_Sample Weigh_Standard Weigh Reference Standard Prepare_Cal_Curve Prepare Calibration Standards Weigh_Standard->Prepare_Cal_Curve Prepare_Cal_Curve->Inject_Sample Separate Chromatographic Separation Inject_Sample->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve for the analyte itself.[6] This technique is particularly powerful for the analysis of reaction mixtures as it provides both structural confirmation and quantitative information simultaneously.

Causality Behind Experimental Choices:

  • Internal Standard: A stable, non-reactive compound with a simple NMR spectrum and at least one signal that is well-resolved from the analyte and other components in the mixture is chosen. Maleic anhydride or dimethyl sulfone are common choices.

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample and the internal standard.

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.

Experimental Protocol: qNMR Quantification

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (or 5 x T₁ of the slowest relaxing proton)

      • Number of Scans: 16 or more for good signal-to-noise ratio.

      • Ensure a stable temperature.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship for qNMR Quantification

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_protons Molecular Information Mass_Sample Mass of Reaction Mixture (m_sample) Calculation Calculate Analyte Concentration Mass_Sample->Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Calculation Purity_IS Purity of Internal Standard (P_IS) Purity_IS->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_IS MW of Internal Standard MW_IS->Calculation Acquire_Spectrum Acquire ¹H NMR Spectrum Integrate_Analyte Integrate Analyte Signal (I_analyte) Acquire_Spectrum->Integrate_Analyte Integrate_IS Integrate IS Signal (I_IS) Acquire_Spectrum->Integrate_IS Integrate_Analyte->Calculation Integrate_IS->Calculation N_Analyte Number of Protons (Analyte Signal) N_Analyte->Calculation N_IS Number of Protons (IS Signal) N_IS->Calculation

Caption: Logical inputs for the calculation of analyte concentration using qNMR.

Conclusion and Recommendations

The choice of the optimal analytical method for quantifying this compound in reaction mixtures depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control, offering a good balance of speed, sensitivity, and cost-effectiveness. It is particularly advantageous when dealing with complex matrices containing non-volatile impurities.

  • GC-FID provides excellent sensitivity and resolution for volatile impurities and is a strong candidate if the reaction mixture is relatively clean and the analyte and potential impurities are thermally stable.

  • qNMR stands out as a powerful tool during process development and for the certification of reference materials. Its ability to provide direct, calibration-curve-free quantification and structural confirmation in a single experiment is invaluable for gaining a deep understanding of the reaction progress and impurity profile.

For a comprehensive quality control strategy, it is often beneficial to use orthogonal methods. For instance, HPLC can be used for routine in-process control, while qNMR can be employed to validate the HPLC method and to provide a more accurate characterization of key reaction batches. By understanding the principles and practicalities of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their synthetic processes.

References

  • Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Comparing HPLC and GC: Retention Time and Effectiveness.
  • Vertex AI Search. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Vertex AI Search. Performance Liquid Chromatography (HPLC)
  • Vertex AI Search.
  • Vertex AI Search.
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A Comparative Guide to the Synthetic Routes of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile is a valuable substituted phenylacetonitrile derivative. Phenylacetonitriles are a critical class of intermediates in the pharmaceutical industry, most notably serving as precursors for the synthesis of various active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule, featuring a chlorine atom ortho to the acetonitrile group and two methoxy groups, makes it a key building block for complex molecular architectures. Its synthesis is a crucial step in the manufacturing pathway of several target compounds, demanding routes that are efficient, scalable, and economically viable.

This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. We will explore a classical multi-step approach starting from the corresponding benzaldehyde via reduction and subsequent chlorination/cyanation, and a more convergent route also commencing from the same aldehyde but proceeding through an oxime intermediate. This analysis will furnish researchers, chemists, and process development professionals with the critical data and procedural insights needed to select the optimal synthetic pathway based on available resources, scale, and safety considerations.

Route 1: Synthesis via a Benzyl Chloride Intermediate

This pathway is a well-established, three-step sequence that begins with the commercially available 2-Chloro-3,4-dimethoxybenzaldehyde. The strategy hinges on converting the aldehyde to a benzyl halide, a reactive intermediate that is amenable to nucleophilic substitution with a cyanide salt.

Chemical Rationale and Strategy

The core of this route is a sequence of functional group transformations:

  • Reduction of Aldehyde to Alcohol: The aldehyde group is selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

  • Conversion of Alcohol to Chloride: The resulting benzyl alcohol is converted into the more reactive benzyl chloride. This is a critical step as the hydroxyl group is a poor leaving group, while the chloride is excellent for subsequent Sₙ2 reactions. Thionyl chloride (SOCl₂) is often the reagent of choice for this conversion as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

  • Nucleophilic Substitution (Cyanation): The benzyl chloride is then subjected to a nucleophilic substitution reaction with an alkali metal cyanide, typically sodium cyanide (NaCN), to install the nitrile group and form the final product. This reaction follows a classic Sₙ2 mechanism.

G

Caption: Workflow for the synthesis via a benzyl chloride intermediate.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

Step 1a: Preparation of 2-Chloro-3,4-dimethoxybenzyl Alcohol

  • To a solution of 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq.) in methanol (5-10 volumes), add sodium borohydride (1.1-1.5 eq.) portion-wise at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting aldehyde.[1]

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol, which can often be used in the next step without further purification.

Step 1b: Preparation of 2-Chloro-3,4-dimethoxybenzyl Chloride

  • Using Thionyl Chloride: To a solution of 2-Chloro-3,4-dimethoxybenzyl alcohol (1.0 eq.) in dry dichloromethane (5 volumes), add thionyl chloride (1.2 eq.) dropwise at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is carefully poured into ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude benzyl chloride should be used immediately in the next step.

  • Using Hydrochloric Acid: Vigorously stir the 2-Chloro-3,4-dimethoxybenzyl alcohol (1.0 eq.) with concentrated hydrochloric acid (2.5-3.0 eq.) at room temperature for 15-30 minutes.[3] The product, being insoluble, will separate.

  • Separate the organic layer, dry it briefly over anhydrous calcium chloride, and use it directly.

Step 1c: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a mechanical stirrer, place finely powdered sodium cyanide (1.5 eq.), a catalytic amount of sodium iodide (0.1 eq.), and dry acetone (5-7 volumes).[3]

  • To this suspension, add the crude 2-Chloro-3,4-dimethoxybenzyl chloride (1.0 eq.) from the previous step.

  • Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

  • After cooling, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Dissolve the residual oil in a suitable solvent like toluene or benzene and wash thoroughly with hot water to remove any remaining cyanide salts.

  • Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation or recrystallization.

Route 2: Synthesis via an Aldoxime Intermediate

This approach is a more convergent two-step synthesis that also starts from the commercially available 2-Chloro-3,4-dimethoxybenzaldehyde. It avoids the preparation of a lachrymatory and potentially unstable benzyl chloride intermediate.

Chemical Rationale and Strategy

This route relies on the conversion of the aldehyde carbonyl group directly into a nitrile:

  • Oxime Formation: The aldehyde reacts with hydroxylamine (usually as hydroxylamine hydrochloride, HONH₂·HCl) in the presence of a mild base to form the corresponding aldoxime. The base, such as sodium bicarbonate, is necessary to liberate the free hydroxylamine from its salt.

  • Oxime Dehydration: The aldoxime is then dehydrated to yield the nitrile. This transformation can be accomplished using a variety of reagents. A common and effective method for substrates like this involves heating with a strong base (e.g., KOH or NaOH) and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system or a high-boiling polar aprotic solvent like DMSO.[4][5] The PTC is crucial for facilitating the reaction between the organic-soluble oxime and the aqueous or solid base.

G

Caption: Workflow for the synthesis via an aldoxime intermediate.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

Step 2a: Preparation of 2-Chloro-3,4-dimethoxybenzaldehyde Oxime

  • Dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq.) in a suitable organic solvent such as toluene (5 volumes).[4]

  • In a separate vessel, dissolve sodium bicarbonate (1.0-1.2 eq.) and hydroxylamine hydrochloride (1.0-1.2 eq.) in water (5 volumes).

  • Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at room temperature (15-25 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with a small portion of fresh toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. The resulting toluene solution of the oxime is typically used directly in the next step without isolation.

Step 2b: Dehydration to this compound

  • To the toluene solution of the oxime from the previous step, add potassium hydroxide (0.15 eq.), tetrabutylammonium bromide (TBAB, 0.02 eq.), and a co-solvent such as DMSO (0.5-1.0 volume).[4][5]

  • Heat the mixture to reflux (around 110-120 °C) and remove water azeotropically using a Dean-Stark apparatus for 30-60 minutes.

  • After cooling, add water to the reaction mixture and adjust the pH to ~7 with a suitable acid (e.g., dilute HCl or acetic acid).

  • Separate the organic layer, and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product as an oil or solid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Comparative Analysis

FeatureRoute 1: Benzyl Chloride IntermediateRoute 2: Aldoxime Intermediate
Starting Material 2-Chloro-3,4-dimethoxybenzaldehyde2-Chloro-3,4-dimethoxybenzaldehyde
Number of Steps 3 (Reduction, Chlorination, Cyanation)2 (Oxime Formation, Dehydration)
Key Reagents NaBH₄, SOCl₂/HCl, NaCN , NaIHONH₂·HCl, NaHCO₃, KOH, TBAB
Overall Yield Moderate to Good (Est. 60-75%)Good to Excellent (Est. 75-85%)[4]
Safety & Handling Involves highly toxic NaCN. Generates a lachrymatory benzyl chloride intermediate. Requires careful handling of SOCl₂.Avoids the use of alkali cyanides directly. Hydroxylamine can be explosive if isolated; use in solution is safe. Less hazardous intermediates.
Scalability Scalable, but waste management for cyanide is critical. Benzyl chloride instability can be an issue on a large scale.Highly scalable and more amenable to industrial production due to fewer steps and safer reagent profile. Often performed as a one-pot or telescopic process.
Process Control Requires isolation or careful handling of the benzyl chloride intermediate. Three distinct unit operations.Can often be telescoped (run sequentially in the same reactor), simplifying the process. Azeotropic water removal is a key parameter to control.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 represents a classical, textbook approach to forming a benzyl cyanide. While each step is well-understood and reliable, the overall process is longer and carries significant safety burdens. The use of sodium cyanide is a major drawback, requiring stringent safety protocols and specialized waste disposal, making it less attractive for modern process development, especially in academic or early-stage research settings. Furthermore, the benzyl chloride intermediate is a lachrymator and can be unstable, posing handling challenges.

Route 2 is the superior method from a process chemistry and safety perspective. It is more convergent, involving only two steps from the same commercially available starting material. Crucially, it avoids the use of highly toxic cyanide salts , a significant advantage in terms of environmental health and safety (EHS). The reagents are generally cheaper, and the ability to telescope the two steps into a single process stream makes it more efficient and cost-effective for large-scale production. The reported yields for the analogous non-chlorinated compound are high, suggesting this would be a robust and efficient process.[4]

For researchers and drug development professionals, Route 2 via the aldoxime intermediate is the highly recommended pathway . It aligns better with the principles of green chemistry, offers a more streamlined workflow, and presents a significantly improved safety profile without compromising on efficiency or yield.

References

  • Feng, L., Lv, K., Liu, M., et al. (2012). European Journal of Medicinal Chemistry, 55, 125-136. [This reference describes the reduction of substituted benzaldehydes with sodium borohydride to form benzyl alcohols.]
  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 74. DOI: 10.15227/orgsyn.043.0074. Available from: [Link]

  • Tianjin Cent Pharm Co Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.
  • Tianjin Cent Pharm Co Ltd. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (2014).

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A Spectroscopic Guide to the Synthesis of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: Differentiating Product from Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the precise structural verification of intermediates and final products is paramount. The transformation of functional groups during a synthetic sequence necessitates robust analytical methods to confirm reaction completion and purity. This guide provides an in-depth spectroscopic comparison of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a valuable building block, with its common precursor, 2-Chloro-3,4-dimethoxybenzaldehyde.

Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will illustrate the key spectral shifts that unequivocally signal the conversion of an aromatic aldehyde to a benzyl nitrile. This analysis serves as a practical framework for researchers and chemists, ensuring confidence in their synthetic outcomes.

The Synthetic Pathway: From Aldehyde to Nitrile

The synthesis of this compound from 2-Chloro-3,4-dimethoxybenzaldehyde involves the conversion of the aldehyde functional group (-CHO) into a cyanomethyl group (-CH₂CN). This is a critical transformation that extends the carbon chain by one atom and introduces a versatile nitrile moiety, which can be further elaborated. A common synthetic route involves a one-pot reaction using reagents such as hydroxylamine hydrochloride in the presence of a dehydrating agent or catalyst system.[1]

The fundamental chemical change is the replacement of a carbonyl (C=O) double bond and an aldehydic proton with a carbon-nitrogen triple bond (C≡N) and a new methylene (CH₂) group. This structural evolution is vividly captured by spectroscopic techniques.

Figure 1. General synthetic transformation from the aldehyde precursor to the nitrile product.

Comparative Spectroscopic Analysis

The most definitive evidence of a successful reaction lies in comparing the spectra of the starting material and the product. The disappearance of signals characteristic of the precursor and the concurrent appearance of signals for the product provide a clear analytical fingerprint of the transformation.

Infrared (IR) Spectroscopy: The Tale of Two Functional Groups

IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups. In this synthesis, the key transformation is from a carbonyl group to a nitrile group.

  • 2-Chloro-3,4-dimethoxybenzaldehyde (Precursor): The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aromatic aldehyde, typically appearing around 1705 cm⁻¹ .[2] Another key feature is the pair of medium-intensity C-H stretching bands for the aldehyde proton, found between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ .[2]

  • This compound (Product): Upon successful conversion, the strong C=O absorption at ~1705 cm⁻¹ will be completely absent. In its place, a new, highly characteristic sharp absorption will appear in the range of 2220-2240 cm⁻¹ .[3] This signal corresponds to the C≡N triple bond stretch of the aromatic nitrile.[3][4] The presence of this peak, coupled with the absence of the aldehyde peaks, is a primary indicator of reaction success.

CompoundKey IR Absorption (cm⁻¹)Functional Group
2-Chloro-3,4-dimethoxybenzaldehyde~1705 (strong, sharp)C=O Stretch (Aldehyde)
~2730 & ~2830 (medium)C-H Stretch (Aldehyde)
This compound~2230 (sharp)C≡N Stretch (Nitrile)
¹H NMR Spectroscopy: Tracking Proton Environments

Proton NMR provides a detailed map of the hydrogen atoms within a molecule. The conversion from the aldehyde to the nitrile results in a dramatic and easily identifiable change in the ¹H NMR spectrum.

  • 2-Chloro-3,4-dimethoxybenzaldehyde (Precursor): The most downfield signal is a singlet corresponding to the aldehyde proton (-CHO), which typically appears between δ 9.5 and 10.5 ppm .[2][5] This region is unique and its occupancy is a clear sign of the starting material. The aromatic protons will appear in their characteristic region (δ 6.5-8.0 ppm ), as will the two methoxy group singlets (~δ 3.9-4.0 ppm).[6][7]

  • This compound (Product): The most significant change is the complete disappearance of the aldehyde proton singlet from the δ 9.5-10.5 ppm region. A new singlet will appear further upfield, typically between δ 3.7 and 4.0 ppm , corresponding to the newly formed benzylic methylene protons (-CH₂CN). The integration of this new peak will correspond to two protons. The aromatic and methoxy proton signals will still be present, though their precise chemical shifts may be slightly altered due to the change in the electronic nature of the substituent.

CompoundKey ¹H NMR Signal (δ, ppm)Assignment
2-Chloro-3,4-dimethoxybenzaldehyde~9.8 (s, 1H)Aldehyde Proton (-CHO)
~7.0-7.5 (m, 2H)Aromatic Protons (Ar-H)
~3.9 (2 x s, 6H)Methoxy Protons (-OCH₃)
This compound~3.8 (s, 2H)Methylene Protons (-CH₂CN)
~6.9-7.4 (m, 2H)Aromatic Protons (Ar-H)
~3.9 (2 x s, 6H)Methoxy Protons (-OCH₃)
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the changes to the molecule's carbon framework.

  • 2-Chloro-3,4-dimethoxybenzaldehyde (Precursor): The spectrum will feature a highly deshielded signal for the aldehyde carbonyl carbon, typically in the δ 190-200 ppm range. The aromatic carbons absorb between δ 120-150 ppm, and the methoxy carbons are found around δ 55-60 ppm.[6][8]

  • This compound (Product): The aldehyde carbon signal at ~190 ppm will be absent. Two new signals will appear: one for the nitrile carbon (C≡N) in the δ 115-125 ppm range and another for the methylene carbon (-CH₂CN) around δ 20-30 ppm .[4][5] This provides unambiguous confirmation of the structural change.

CompoundKey ¹³C NMR Signal (δ, ppm)Assignment
2-Chloro-3,4-dimethoxybenzaldehyde~191Aldehyde Carbonyl (C=O)
~110-155Aromatic & Substituted Carbons
~56Methoxy Carbons (-OCH₃)
This compound~118Nitrile Carbon (C≡N)
~25Methylene Carbon (-CH₂CN)
~112-150Aromatic & Substituted Carbons
~56Methoxy Carbons (-OCH₃)
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the product and can offer structural insights through fragmentation patterns.

  • 2-Chloro-3,4-dimethoxybenzaldehyde (Precursor): The molecular formula is C₉H₉ClO₃, giving a molecular weight of approximately 200.62 g/mol .[9][10][11] The mass spectrum will show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak at m/z 202 with roughly one-third the intensity, confirming the presence of one chlorine atom. A common fragmentation would be the loss of the aldehyde proton (-1) or the entire CHO group (-29).

  • This compound (Product): The molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of approximately 211.65 g/mol . The mass spectrum should show a new molecular ion peak at m/z 211, along with its corresponding M+2 isotope peak at m/z 213. The shift in the molecular ion by +11 mass units (CH vs. C) is definitive proof of the transformation. Fragmentation might involve the loss of the nitrile group or cleavage at the benzylic position.

Experimental Protocols

To ensure data integrity, standardized protocols for sample preparation and analysis should be followed.

Spectroscopic Analysis Workflow

G start Obtain Purified Sample (Precursor or Product) ir_prep Prepare IR Sample (e.g., KBr pellet or thin film) start->ir_prep nmr_prep Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl₃) start->nmr_prep ms_prep Dissolve in Volatile Solvent (e.g., Methanol or Acetonitrile) start->ms_prep ir_acq Acquire IR Spectrum (4000-400 cm⁻¹) ir_prep->ir_acq analysis Analyze & Compare Data: - Identify key functional group peaks - Compare chemical shifts - Verify molecular ion ir_acq->analysis nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq nmr_acq->analysis ms_acq Acquire Mass Spectrum (e.g., ESI or EI) ms_prep->ms_acq ms_acq->analysis

Figure 2. Standard workflow for spectroscopic characterization.

1. Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • IR (FT-IR): For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

2. Data Acquisition:

  • NMR: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • IR: Record the spectrum using an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • MS: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for polarity or Electron Ionization (EI) for fragmentation analysis.

Conclusion

The conversion of 2-Chloro-3,4-dimethoxybenzaldehyde to this compound is characterized by a clear and definitive set of spectroscopic changes. By systematically analyzing IR, ¹H NMR, ¹³C NMR, and MS data, a researcher can confidently verify the successful transformation. The disappearance of the aldehyde-specific signals (C=O stretch at ~1705 cm⁻¹, -CHO proton at ~9.8 ppm) and the emergence of nitrile-specific signals (C≡N stretch at ~2230 cm⁻¹, -CH₂CN protons at ~3.8 ppm) provide an unambiguous analytical confirmation. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical synthesis, ensuring the integrity and quality of valuable chemical intermediates.

References

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Taylor & Francis Online. (2006). Facile Synthesis of Nitriles from Aromatic Aldehydes Using DMSO‐I2. [Link]

  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

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Safety Operating Guide

Navigating the Disposal of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's structural alerts.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound, while not as common as some laboratory reagents, possesses a chemical structure that warrants a cautious and informed approach to its handling and disposal. The presence of a chlorinated aromatic ring and a nitrile group suggests several potential hazards.

  • Halogenated Organic Compound: As a chlorinated organic compound, this substance is likely to be treated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] Halogenated solvents and waste streams require specific disposal routes, often involving incineration at high temperatures, and should never be mixed with non-halogenated waste to avoid costly disposal procedures.[3][4]

  • Nitrile Group (-CN): Organic nitriles can be toxic and may release hydrogen cyanide gas upon decomposition, particularly under acidic conditions or during combustion.[5][6] Chronic exposure to some organic nitriles can also pose health risks.

  • General Chemical Hazards: Like many fine chemicals, it may cause skin and eye irritation.[6][7][8][9] Ingestion and inhalation should be strictly avoided.[5][9][10]

Crucially, before handling or disposing of this compound, you must obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS). The SDS will provide detailed information on physical and chemical properties, specific hazards, personal protective equipment (PPE) requirements, and emergency procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Eyes Chemical splash goggles or a face shieldProtects against splashes and airborne particles.[6][11]
Hands Nitrile glovesProvides a barrier against skin contact.[11] Always check the glove manufacturer's compatibility chart for the specific chemical.
Body Laboratory coatProtects skin and personal clothing from contamination.[11]
Respiratory Use in a certified chemical fume hoodPrevents inhalation of dust or vapors.[11][12]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Do:

  • Designate a specific, clearly labeled, and sealed container for "this compound" waste.[13][14][15][16]

  • Label the container with "Hazardous Waste," the full chemical name, and the date accumulation started.[11]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]

  • Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[10][13][16]

  • Keep the container closed at all times, except when adding waste.[13][14]

Do NOT:

  • Mix this compound waste with non-halogenated organic waste.[4]

  • Mix with strong acids, bases, or oxidizing agents.[5][6]

  • Dispose of this chemical down the drain.[14][17]

  • Exceed the 55-gallon limit for hazardous waste in an SAA.[14]

The following diagram illustrates the decision-making process for waste segregation:

Caption: Decision workflow for proper segregation of chemical waste.

Step-by-Step Disposal Procedure

The following protocol outlines the process for collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate PPE (see table above)

  • Designated hazardous waste container

  • Hazardous waste labels

  • Chemical spill kit

Procedure:

  • Preparation:

    • Ensure you are wearing all required PPE.

    • Perform all waste handling activities within a certified chemical fume hood.[11][12]

    • Have a chemical spill kit readily available.

  • Waste Collection:

    • For solid waste (e.g., residual powder), carefully transfer it into the designated hazardous waste container.

    • For contaminated materials (e.g., gloves, weighing paper), place them in the same container.

    • If the compound is in a solution, transfer the liquid into the designated halogenated organic liquid waste container.

  • Container Management:

    • Securely cap the waste container immediately after adding waste.[13][14]

    • Fill out the hazardous waste label completely and accurately, including the full chemical name and estimated concentration.

    • Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[16]

  • Storage and Pickup:

    • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.[13][14]

    • Ensure the container is within secondary containment to prevent the spread of potential spills.[15]

    • Once the container is full or you have reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department.[11][14]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe.

  • Isolate: Prevent the spread of the spill by using absorbent materials from a chemical spill kit.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup (for small, manageable spills only):

    • Wearing appropriate PPE, use an inert absorbent material to soak up the spill.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Report: Report all spills to your laboratory supervisor and EHS department. For large spills, contact your institution's emergency response team.[11]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][18]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5][18]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.[5][18][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to strict segregation and storage protocols, and being prepared for emergencies, researchers can ensure a safe working environment and protect the broader ecosystem. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS guidelines as the ultimate authority on chemical safety and disposal.

References

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  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Free Chemistry Online. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • SAFETY DATA SHEET. [Link]

  • Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. [Link]

  • Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]

  • ACTenviro. How to Dispose of Acetonitrile?. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. [Link]

  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

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  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

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Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety protocols for handling (2-Chloro-3,4-dimethoxyphenyl)acetonitrile. Given that comprehensive toxicological data for this specific compound is not widely published, our procedures are grounded in the principle of prudent caution, drawing on established data from structurally similar nitrile and chlorinated aromatic compounds.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the foundation of any effective safety plan. For this compound, we must infer its hazard profile from its chemical structure and the known properties of its analogs.

  • Acute Toxicity: The primary concern with aromatic acetonitriles is their potential for toxicity via all major routes of exposure: inhalation, dermal absorption, and ingestion. A close structural analog, (3,4-Dimethoxyphenyl)acetonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. Another analog, (2-Chloro-4-methoxyphenyl)acetonitrile, is listed as harmful if swallowed, in contact with skin, and if inhaled[2].

  • Cyanide Metabolism: A critical, and often overlooked, hazard of acetonitrile compounds is their potential to be metabolized by the body to release inorganic cyanide[3]. Cyanide is a potent inhibitor of cellular respiration. This metabolic pathway means that the onset of toxic effects can be delayed by several hours post-exposure, complicating diagnosis and treatment[4].

  • Irritation: Related compounds are known to cause serious skin and eye irritation, as well as respiratory tract irritation[2][5][6].

This assessment dictates that this compound must be handled as a substance with significant acute toxicity and as a potential irritant.

Table 1: Hazard Profile Based on Structural Analogs
Hazard ClassificationAnalog CompoundGHS CategorySource
Acute Toxicity (Oral, Dermal, Inhalation) (3,4-Dimethoxyphenyl)acetonitrileCategory 3[1]
Acute Toxicity (Oral, Dermal, Inhalation) (2-Chloro-4-methoxyphenyl)acetonitrileCategory 4[2]
Skin Corrosion/Irritation (2,5-Dimethoxyphenyl)acetonitrileCategory 2[5]
Serious Eye Damage/Irritation (2,5-Dimethoxyphenyl)acetonitrileCategory 2A[5]
Specific Target Organ Toxicity (Respiratory) (2,5-Dimethoxyphenyl)acetonitrileCategory 3[5]

Core Protocol: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a robust barrier against exposure. Simply wearing gloves is insufficient; the entire system must be considered.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategoryRecommendationRationale & Field Insights
Hand Protection Double-gloving with thin disposable nitrile gloves (e.g., 4-8 mil) is the minimum requirement. For extended operations or handling larger quantities, a heavier-duty glove (e.g., neoprene) should be worn over the inner nitrile glove.Nitrile offers good splash resistance against a range of organic chemicals[7][8]. However, thin disposable gloves provide only short-term protection and must be changed immediately upon contamination[9]. Double-gloving minimizes the risk of exposure during glove removal (doffing) and provides a secondary barrier against tears or pinholes.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory at all times. When there is a significant risk of splashing (e.g., transferring solutions, sonicating), a full-face shield must be worn in addition to goggles.Goggles protect against splashes from all angles. A face shield provides an essential secondary layer of protection for the entire face from larger splashes and prevents inadvertent face-touching[5][6][10].
Skin & Body Protection A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory.The lab coat protects personal clothing and underlying skin from contamination[7]. An apron provides an additional impermeable barrier for the torso during high-risk tasks.
Respiratory Protection All handling of this compound, including weighing of the solid, must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors[10][11]. This is non-negotiable due to the compound's potential inhalation toxicity.

Procedural Guidance: Safe Handling & Operations

The correct sequence of operations is as critical as the PPE itself. The following workflow for weighing and preparing a solution integrates safety at each step.

Step-by-Step Workflow: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are immediately accessible.

  • Donning PPE: Follow the systematic donning procedure outlined in the diagram below. This ensures no contaminated surfaces are touched with bare hands.

  • Weighing: Conduct all weighing operations inside the fume hood. Use a disposable weighing paper or a tared container to minimize contamination of the balance[12].

  • Dissolution: In a controlled manner, add the solvent to the solid within the flask or beaker to avoid splashing. Cap the container securely before removing it from the fume hood.

  • Post-Handling Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent, followed by soap and water[12]. Dispose of contaminated paper towels and weigh boats as hazardous waste.

  • Doffing PPE: Carefully remove PPE in the reverse order of donning to prevent cross-contamination, as illustrated below[9]. Dispose of single-use items in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed[5][13].

Diagram: PPE Donning and Doffing Workflow

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.

Contingency Planning: Emergency & Disposal Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response
  • Small Spills (Contained within a fume hood): Alert personnel in the immediate area. Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Carefully sweep the material into a labeled, sealable hazardous waste container. Decontaminate the area with soap and water[10].

  • Large Spills (Outside of a fume hood): Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and prevent entry into the area[10][11].

First Aid & Exposure Response

Immediate and thorough action is critical. The potential for delayed effects due to cyanide metabolism must be communicated to medical responders[3][14].

Table 3: First Aid Measures for Exposure
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[1][14]. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[5][15]. Remove contact lenses if present and easy to do[5]. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device)[1][3]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person[1][3]. Seek immediate medical attention.

Note to Physician: This compound is an aromatic acetonitrile and may be metabolized to cyanide. Monitor for signs of cyanide poisoning, which can be delayed for several hours[3][4]. Be prepared to administer a cyanide antidote if necessary[3][14].

Waste Disposal Plan

Improper disposal can lead to significant environmental and health risks[16][17].

  • Waste Classification: All materials contaminated with this compound, including gloves, weigh paper, and excess compound, must be treated as hazardous chemical waste[10].

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Mark the container as "Hazardous Waste: Chlorinated Organic Compound / Acetonitrile Derivative"[12].

  • Segregation: Do not mix this waste stream with other incompatible wastes (e.g., strong acids, oxidizers)[10].

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional hazardous waste disposal service[5][17].

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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  • SAFETY DATA SHEET - Acetonitrile. (2025). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.